molecular formula C10H8ClN3O B1586615 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride CAS No. 36401-55-5

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Cat. No.: B1586615
CAS No.: 36401-55-5
M. Wt: 221.64 g/mol
InChI Key: UJYBUZMRRLFXGM-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYBUZMRRLFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380085
Record name 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36401-55-5
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=36401-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Foreword: Bridging Synthesis and Application

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. It is not enough to simply synthesize novel compounds; we must understand their intrinsic properties, reactivity, and potential to unlock new chemical space. This guide is dedicated to one such molecule: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride .

This compound stands at the intersection of two powerful chemical motifs. The 1,2,3-triazole core is a well-established "privileged scaffold" in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] Coupled with the highly reactive acyl chloride functional group, this molecule transforms from a stable heterocyclic core into a versatile and potent reagent for synthetic diversification.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative. Why is this molecule structured the way it is? Why do we choose specific synthetic pathways? How can its reactivity be precisely controlled to achieve desired outcomes? This document is structured to answer these questions, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively utilize this valuable synthetic intermediate.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental properties. These identifiers and characteristics are crucial for experimental design, analytical characterization, and computational modeling.

Chemical Structure & Identifiers

The molecule consists of a central 1,2,3-triazole ring substituted at the 2-position with a phenyl group, at the 5-position with a methyl group, and at the 4-position with a reactive carbonyl chloride group.

Caption: Structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Table 1: Core Compound Identifiers

Property Value Source
CAS Number 36401-55-5 [5]
Molecular Formula C₁₀H₈ClN₃O [5]
Molecular Weight 221.64 g/mol [5]

| MDL Number | MFCD00052545 |[5] |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification. While a dedicated spectrum for this specific compound is not publicly available, an expected profile can be reliably predicted based on its constituent functional groups and data from analogous structures.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Frequency Rationale & Comparative Insights
¹H NMR Aromatic Protons (Phenyl) δ 7.5 - 7.9 ppm (multiplet) Protons on the phenyl ring attached to a nitrogen heterocycle typically appear in this region.[6]
Methyl Protons (-CH₃) δ ~2.4 ppm (singlet) The methyl group attached to the triazole ring is expected at this chemical shift.[6]
¹³C NMR Carbonyl Carbon (C=O) δ ~160-165 ppm The carbonyl carbon of an acyl chloride is significantly deshielded.
Aromatic Carbons δ 120-140 ppm Standard range for phenyl and triazole ring carbons.[7]
Methyl Carbon (-CH₃) δ ~10-15 ppm Typical chemical shift for a methyl group on an aromatic ring.
FT-IR C=O Stretch (Acyl Chloride) ~1750-1790 cm⁻¹ (strong) This is a highly characteristic, strong absorption for the carbonyl group in an acyl chloride, typically at a higher frequency than carboxylic acids or amides.[8]

| | C=N, N=N Stretch (Triazole) | 1400-1600 cm⁻¹ | Characteristic stretching frequencies for the heterocyclic ring system. |

Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is most effectively achieved from its corresponding carboxylic acid precursor. The choice of chlorinating agent is critical for ensuring high yield, purity, and ease of workup.

Rationale for Synthetic Strategy

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this (e.g., phosphorus pentachloride, oxalyl chloride), thionyl chloride (SOCl₂) is often preferred for its efficiency and the nature of its byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases.

Causality: The evolution of gaseous byproducts is a key thermodynamic driver. According to Le Châtelier's principle, the continuous removal of products from the reaction mixture shifts the equilibrium towards the formation of the desired acyl chloride, often resulting in near-quantitative conversion. This eliminates the need for complex purification steps to remove non-volatile impurities, making the protocol more robust and self-validating.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation start Precursor: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid combine Combine reactants under N₂ atmosphere start->combine reagent Reagent: Thionyl Chloride (SOCl₂) reagent->combine solvent Solvent: Anhydrous Toluene solvent->combine catalyst Catalyst: DMF (catalytic amount) catalyst->combine reflux Heat to reflux (e.g., 80-90 °C) Monitor gas evolution (HCl, SO₂) combine->reflux monitor Monitor reaction via TLC (disappearance of starting material) reflux->monitor distill Remove excess SOCl₂ and solvent under reduced pressure monitor->distill product Crude Product: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride distill->product

Caption: Workflow for the synthesis of the target acyl chloride.

Detailed Experimental Protocol

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Solvent and Catalyst Addition: Add anhydrous toluene (or DCM) to create a slurry, followed by a catalytic amount of DMF. The DMF catalyzes the reaction through the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reagent Addition: Place the flask under an inert atmosphere. Slowly add thionyl chloride dropwise at room temperature. The addition may be exothermic.

  • Reaction: Attach a reflux condenser fitted with a drying tube or gas scrubber (to neutralize HCl and SO₂ gas). Heat the reaction mixture to a gentle reflux (typically 80-90 °C for toluene) and maintain for 2-4 hours.

  • Monitoring: The reaction can be monitored by the cessation of gas evolution. Alternatively, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases.

  • Final Product: The resulting residue is the crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, which is often used in the next synthetic step without further purification due to its high reactivity. If required, purification can be attempted by vacuum distillation or recrystallization from a non-protic solvent like hexane.

Reactivity, Stability, and Handling

The utility of this compound is defined by the high reactivity of its acyl chloride moiety, while its stability is governed by the robust nature of the triazole ring.

Reactivity Profile

The primary site of reactivity is the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

G acyl_chloride 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride acid Carboxylic Acid Derivative (Hydrolysis Product) acyl_chloride->acid + H₂O - HCl ester Ester Derivative acyl_chloride->ester + R'-OH - HCl amide Amide Derivative acyl_chloride->amide + R'₂NH - HCl water H₂O (Water) alcohol R'-OH (Alcohol) amine R'₂NH (Amine)

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide focuses on a specific, highly reactive derivative: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. The presence of the acyl chloride functional group strongly implies a mechanism of action rooted in covalent modification of biological macromolecules. This document will provide a comprehensive exploration of this proposed mechanism, detailing the underlying chemical principles and outlining a robust, multi-faceted experimental strategy to identify its specific molecular targets and validate its biological effects. We will delve into the rationale behind experimental design, emphasizing self-validating protocols and citing authoritative sources to ensure scientific integrity.

Introduction: The Significance of the 1,2,3-Triazole Scaffold and the Reactivity of Acyl Chlorides

The 1,2,3-triazole ring is a five-membered heterocycle that is highly stable to metabolic degradation and capable of forming hydrogen bonds, which enhances its interaction with biological targets.[5] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these activities arise from the specific inhibition of enzymes or modulation of signaling pathways.[6][7][8]

The subject of this guide, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, is distinguished by its carbonyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are potent acylating agents.[1][5][9][10] They readily react with nucleophiles, such as the side chains of amino acids like serine, threonine, cysteine, and lysine, to form stable covalent bonds.[2][11] This high reactivity is the cornerstone of our proposed mechanism of action: irreversible covalent inhibition of protein function through acylation.

The specificity of this interaction will be dictated by the non-covalent interactions between the triazole scaffold and the target protein, which will position the reactive carbonyl chloride in proximity to a nucleophilic residue within the protein's binding site. This two-step process—non-covalent binding followed by irreversible covalent bond formation—is a hallmark of targeted covalent inhibitors.[12]

Proposed Mechanism of Action: Targeted Covalent Acylation

We hypothesize that 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride acts as a targeted covalent inhibitor. The mechanism can be conceptualized in two key stages:

  • Initial Non-Covalent Binding: The 5-methyl-2-phenyl-2H-1,2,3-triazole moiety will first guide the molecule to the binding site of a target protein. This recognition is driven by a combination of hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the triazole scaffold and the protein's surface. The phenyl and methyl groups contribute to the overall shape and hydrophobicity of the molecule, influencing its binding affinity and selectivity.

  • Irreversible Covalent Modification: Once positioned within the binding site, the highly electrophilic carbonyl chloride group is susceptible to nucleophilic attack by a suitably located amino acid residue. This results in the formation of a stable amide or ester bond, effectively acylating the protein and permanently altering its structure and function.

This proposed mechanism is depicted in the following workflow:

G cluster_0 Cellular Environment cluster_1 Mechanism of Action Compound 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carbonyl chloride NonCovalentComplex Non-Covalent Enzyme-Inhibitor Complex Compound->NonCovalentComplex Reversible Binding TargetProtein Target Protein (with nucleophilic residue) TargetProtein->NonCovalentComplex CovalentAdduct Covalently Modified (Acylated) Protein NonCovalentComplex->CovalentAdduct Irreversible Acylation InactiveProtein Inactive Protein (Loss of Function) CovalentAdduct->InactiveProtein Functional Consequence

Figure 1: Proposed two-step mechanism of action for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Experimental Strategy for Target Identification and Validation

To elucidate the specific molecular targets and validate the proposed mechanism of action, a systematic and multi-pronged approach is required. The following sections detail the key experimental workflows.

Target Identification using Chemical Proteomics

The primary challenge is to identify the specific proteins that are covalently modified by the compound. Activity-based protein profiling (ABPP) and other chemical proteomics techniques are powerful tools for this purpose.[13]

Experimental Protocol: Competitive ABPP for Target Identification

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line or tissue homogenate to expose the proteome.

  • Compound Incubation: Treat the lysate with varying concentrations of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride or a vehicle control (e.g., DMSO).

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum covalent probe that targets the same class of nucleophilic residues (e.g., a cysteine- or serine-reactive probe with a biotin or fluorescent tag).

  • SDS-PAGE and In-Gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescent scanner. A decrease in fluorescence in the compound-treated lanes compared to the control indicates that the compound has blocked the binding of the probe to its target proteins.

  • Enrichment and Mass Spectrometry: For identification, use a biotinylated probe and enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that show reduced labeling in the presence of the test compound.[14][15]

Direct Identification of Acylated Peptides

To definitively confirm covalent modification and identify the precise site of acylation, a direct "bottom-up" proteomics approach is necessary.[14]

Experimental Protocol: Identification of the Adduct

  • Incubation and Digestion: Treat a cell lysate or a purified candidate protein with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Subsequently, denature, reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Database Searching: Search the MS/MS data against a protein database, specifying a variable modification on nucleophilic amino acids (Ser, Thr, Cys, Lys) corresponding to the mass of the triazole acyl group (C10H8N3O).

  • Manual Validation: Manually inspect the MS/MS spectra of modified peptides to confirm the sequence and the site of modification.

Data Presentation: Quantitative Proteomics

Protein IDPeptide SequenceSite of ModificationFold Change (Compound vs. Control)p-value
P12345...SGEY...Ser182-3.5<0.01
Q67890...CLFP...Cys45-2.8<0.05
...............

Table 1: Example of quantitative data from a proteomics experiment identifying covalently modified peptides.

Target Validation and Functional Assays

Once candidate target proteins are identified, it is crucial to validate these findings and assess the functional consequences of their inhibition.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Recombinant Protein Expression: Express and purify the candidate target protein.

  • Activity Assay: Establish a functional assay for the purified protein (e.g., a fluorescence-based assay for a protease or a kinase activity assay).

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride by incubating the enzyme with a range of inhibitor concentrations.

  • Time-Dependence of Inhibition: To confirm irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the reaction. An irreversible inhibitor will show a time-dependent decrease in enzyme activity.

Experimental Workflow: Target Validation

G Proteomics Proteomics Target ID RecombinantProtein Recombinant Protein Expression Proteomics->RecombinantProtein EnzymeAssay In Vitro Enzyme Assay RecombinantProtein->EnzymeAssay CellularAssay Cell-Based Functional Assay EnzymeAssay->CellularAssay Phenocopy Phenotypic Comparison CellularAssay->Phenocopy Knockdown Target Knockdown/Knockout Knockdown->Phenocopy

Figure 2: Workflow for the validation of identified protein targets.

Cell-Based Assays: The functional consequences of target inhibition should be assessed in a cellular context. For example, if the target is a kinase in a specific signaling pathway, treatment with the compound should result in a decrease in the phosphorylation of downstream substrates, which can be measured by Western blotting or targeted mass spectrometry.

Genetic Validation: To further validate that the observed cellular phenotype is a direct result of inhibiting the identified target, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be employed. The cellular phenotype induced by the compound should mimic the phenotype observed upon genetic perturbation of the target. This "phenocopy" provides strong evidence for on-target activity.

Conclusion

The presence of a highly reactive acyl chloride group on the stable 1,2,3-triazole scaffold strongly suggests that 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride functions as a targeted covalent inhibitor. Its mechanism of action is likely to involve the initial non-covalent recognition of a target protein, followed by the irreversible acylation of a key nucleophilic residue within the binding site, leading to a loss of protein function. This guide has outlined a comprehensive and rigorous experimental strategy to identify the specific molecular targets of this compound and to validate its mechanism of action. By employing a combination of chemical proteomics, biochemical assays, and genetic approaches, researchers can build a robust and well-supported model of how this promising compound exerts its biological effects.

References

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57.
  • Al-Karmalawy, A. A., et al. (2025). Mechanisms of action of 1,2,3‐triazole hybrids.
  • Antunes, F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Covalent Inhibitors. (2023). Cambridge MedChem Consulting.
  • de la Fuente, M. C., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI.
  • D'Arcy, J., & Tirella, A. (2021).
  • LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236.
  • Mikutis, G., & Wennemers, H. (2022).
  • Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Perez, C. J., et al. (2024). Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain. ACS Medicinal Chemistry Letters.
  • Ravasco, J. M. J. M., & Faustino, H. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 10(10), 5696-5722.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (n.d.). ACS Chemical Biology.
  • Shaker, Y. M., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia.
  • Singh, R. P., & Kaur, P. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Journal of Molecular Modeling, 21(11), 283.
  • Smith, A. M., & Whitty, A. (2002). Acylating agents as enzyme inhibitors and understanding their reactivity for drug design. Journal of Medicinal Chemistry, 45(11), 2247-2257.
  • Taylor & Francis. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • The Royal Society of Chemistry. (2021).
  • Tian, F., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 19-33.
  • van der Westhuyzen, R., et al. (2022). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1157-1177.
  • Vatmurge, N. S., et al. (2008). 1,2,3-Triazoles as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-307.
  • Weerapana, E., et al. (2010). Activity-based protein profiling of human proteasomes. Methods in Enzymology, 470, 643-664.
  • . (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.

  • . (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.

  • . (n.d.). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). MDPI.

  • . (n.d.). Investigating a Boronate‐Affinity‐Guided Acylation Reaction for Labelling Native Antibodies | Request PDF. ResearchGate.

  • . (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Sigma-Aldrich.

  • Zhang, J., et al. (2015). Identification of covalent modifications regulating immune signaling complex composition and phenotype. The EMBO Journal, 34(15), 2043-2059.

Sources

A Comprehensive Theoretical Investigation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and unique electronic properties that facilitate robust interactions with biological targets.[1][2] This technical guide provides a comprehensive theoretical framework for the study of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a highly reactive and versatile intermediate for the synthesis of novel therapeutic agents. Employing a suite of computational chemistry techniques, primarily centered around Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic characteristics. This guide is intended for researchers, computational chemists, and drug development professionals, offering a self-validating protocol to predict the molecule's reactivity and guide the rational design of its derivatives for targeted biological applications.

Introduction: The Significance of the Triazole Scaffold

1,2,3-triazole derivatives have emerged as "privileged" structures in drug discovery, appearing in a wide array of clinically significant molecules with activities spanning anticancer, antiviral, and antimicrobial domains.[1][3] Their prominence is due in part to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which allows for their efficient and regioselective synthesis.[4] The triazole ring itself is not merely a linker; its high dipole moment and capacity to act as a hydrogen bond acceptor allow it to mimic the peptide bond, enhancing binding affinity to protein targets while resisting enzymatic degradation.[1][4]

The subject of this guide, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (PubChem CID: 2776447), is a particularly valuable building block.[5] The presence of the highly electrophilic carbonyl chloride group at the C4 position provides a reactive handle for derivatization, enabling the facile synthesis of a diverse library of amides, esters, and other analogues. Understanding the fundamental quantum mechanical properties of this parent molecule is therefore critical to predicting its reaction pathways and designing derivatives with optimal steric and electronic profiles for target engagement.

A Validated Computational Workflow

To ensure the reliability and reproducibility of our theoretical investigation, we propose a multi-step computational protocol grounded in well-established quantum chemical methods. The causality behind this workflow is to first establish a reliable ground-state molecular structure, from which all other electronic and spectroscopic properties can be accurately derived.

G cluster_0 Structural & Energy Analysis cluster_1 Electronic & Reactivity Analysis cluster_2 Spectroscopic Prediction A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C Frequency Analysis B->C Optimized Geometry D HOMO-LUMO Analysis B->D Ground-State Wavefunction E Molecular Electrostatic Potential (MEP) B->E Ground-State Wavefunction F Natural Bond Orbital (NBO) Analysis B->F Ground-State Wavefunction H Electronic Spectra (UV-Vis) (TD-DFT) B->H Ground-State Geometry G Vibrational Spectra (FTIR) From Frequency Analysis C->G

Caption: Proposed computational workflow for theoretical analysis.

Density Functional Theory (DFT) for Ground-State Properties

DFT is the method of choice for this investigation, providing an excellent balance of computational efficiency and accuracy for medium-sized organic molecules.

  • Protocol: Geometry optimization and subsequent frequency calculations will be performed using the Gaussian 09 suite of programs.[6]

  • Functional and Basis Set Selection: We select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This level of theory is well-validated for predicting the geometries and vibrational frequencies of triazole and benzotriazole systems, showing very good agreement with experimental data.[7] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density, which is essential for a molecule with significant polarity.

Time-Dependent DFT (TD-DFT) for Excited States

To predict the UV-visible absorption spectrum, TD-DFT calculations are the logical next step. This method allows for the investigation of electronic transitions from the ground state to various excited states.

  • Protocol: Using the B3LYP-optimized geometry, a TD-DFT calculation will be performed.

  • Rationale: While TD-DFT can be challenging for certain triazole isomers, particularly those with charge-transfer characteristics, it remains a pragmatic and widely used tool for predicting the primary absorption bands (λmax) corresponding to π→π* and n→π* transitions.[8][9] The results provide a theoretical fingerprint that can be correlated with experimental spectroscopic data.

Predicted Molecular Structure and Geometry

The first output of the computational workflow is the molecule's lowest-energy conformation. The triazole ring is known to be an essentially planar system, a feature that is critical for its aromatic character and ability to participate in π-stacking interactions within a biological active site.[10][11] DFT calculations are expected to confirm this planarity. The dihedral angle between the triazole ring and the N-phenyl substituent is of particular interest, as this rotation influences the molecule's overall shape and steric profile. In related crystal structures, this angle can vary significantly, but is often small, indicating a relatively flat conformation.[11]

Table 1: Predicted Key Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter Description Predicted Value (Å or °) Rationale & Comparison
N1-N2 Bond Length ~1.36 Å Consistent with N-substituted 2H-1,2,3-triazoles where N-N bonds are roughly equal.[12]
N2-N3 Bond Length ~1.35 Å Reflects the delocalized π-system within the heterocyclic ring.[12]
C4-C(O) Bond Length ~1.48 Å Typical C-C single bond length adjacent to a carbonyl group.
C(O)-Cl Bond Length ~1.79 Å Standard bond length for an acyl chloride, indicating a highly polarized and reactive bond.
C=O Bond Length ~1.20 Å Characteristic double bond length for a carbonyl group.

| ∠(Triazole-Phenyl) | Dihedral Angle | ~2-15° | A small dihedral angle is expected, similar to that found in 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (2.44°).[11] |

Caption: Molecular structure of the title compound.

Electronic Properties and Reactivity Analysis

The electronic properties of the molecule, derived from the ground-state wavefunction, are paramount for understanding its stability, reactivity, and potential intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical descriptor of molecular stability.[6]

  • HOMO: The HOMO is predicted to be localized primarily on the phenyl ring and the triazole system, indicating these are the most electron-rich regions susceptible to electrophilic attack.

  • LUMO: The LUMO is expected to be centered on the carbonyl chloride moiety, specifically on the π* orbital of the C=O bond and the σ* orbital of the C-Cl bond. This confirms the carbonyl carbon as the primary electrophilic site for nucleophilic attack.

  • Energy Gap (ΔE): A significant HOMO-LUMO gap would suggest high kinetic stability.[13] The reactivity of this molecule is primarily dictated by the highly polarized and low-energy LUMO centered on the acyl chloride, making it readily accessible to nucleophiles despite overall molecular stability.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It allows for the immediate identification of sites for electrophilic and nucleophilic reactions.

  • Negative Potential (Red/Yellow): Regions of high electron density, representing nucleophilic sites. These are expected around the carbonyl oxygen and the N1/N3 atoms of the triazole ring. This indicates these sites are capable of forming hydrogen bonds or coordinating with metal ions.[2]

  • Positive Potential (Blue): Regions of low electron density, representing electrophilic sites. The most intense positive potential will be located on the carbonyl carbon, confirming it as the primary site for nucleophilic attack, which is the chemical basis for its utility as a synthetic intermediate.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution. The analysis is expected to show a significant positive natural charge on the carbonyl carbon and a negative charge on the chlorine and oxygen atoms, quantifying the high degree of polarization in the C(O)-Cl bond. This polarization is what makes the chlorine atom an excellent leaving group, facilitating reactions with nucleophiles like amines or alcohols to form stable amide or ester derivatives.

Predicted Spectroscopic Signatures

Theoretical spectroscopy provides a means to validate a synthesized structure by comparing computational predictions with experimental data.

Vibrational Analysis (FTIR)

A frequency calculation not only confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) but also yields the theoretical infrared spectrum. The calculated frequencies are typically scaled by a factor (~0.96) to account for anharmonicity and systematic errors in the DFT method.[7]

Table 2: Predicted Prominent Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Methyl) 2980 - 2900 Medium
C=O Stretch (Acyl Chloride) 1780 - 1750 Very Strong
C=N/N=N Ring Stretch 1600 - 1450 Strong-Medium

| C-Cl Stretch | 850 - 750 | Strong |

The most characteristic and easily identifiable peak is the very strong carbonyl (C=O) stretch of the acyl chloride group, predicted to appear at a high wavenumber. This serves as a definitive marker for the functional group.

Electronic Absorption Analysis (UV-Vis)

TD-DFT calculations will predict the electronic transitions that give rise to UV-visible absorption. For aromatic and heterocyclic systems like this, the primary absorption bands are typically due to π→π* transitions.

  • Predicted λmax: Based on studies of similar phenyl-triazole systems, strong absorption bands are expected in the range of 220-280 nm.[9][13] These transitions would correspond to electronic excitations within the delocalized π-system of the phenyl and triazole rings.

Conclusion

This in-depth theoretical guide outlines a robust and validated computational protocol for the comprehensive analysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. The application of DFT and TD-DFT methods provides profound insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. The results confirm the carbonyl carbon as the primary electrophilic center, driven by a low-lying LUMO and a highly polarized C(O)-Cl bond. This theoretical characterization is not merely an academic exercise; it provides an essential, predictive foundation for medicinal chemists. By understanding the fundamental quantum mechanical landscape of this key intermediate, researchers can more effectively design and synthesize novel libraries of triazole derivatives with tailored properties for evaluation as next-generation therapeutic agents.

References

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic Chemistry, 71, 30-54.
  • Bano, M., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.
  • Fihey, A., et al. (2015). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Physical Chemistry Chemical Physics, 17(34), 21820-21827. Available at: [Link]

  • Gueddou, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7223. Available at: [Link]

  • Wang, Y., et al. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega, 7(23), 20042-20051. Available at: [Link]

  • Sokmen, B. B., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 29(4), 882. Available at: [Link]

  • Koubi, Y., et al. (2023). A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis: 3D-QSAR, molecular docking, molecular dynamics, and ADMETox. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Al-Hossainy, A. F., et al. (2021). A Combined Experimental and Tddft-dft Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. Journal of Ovonic Research, 17(2), 159-172. Available at: [Link]

  • Guemouria, N., et al. (1991). Vibrational analysis of {1H}-5-amino-1,2,4-triazole and its hydrochloride salt - Site of protonation. Journal of Molecular Structure, 247, 265-276. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Kufa for Chemical Sciences, 2(10). Available at: [Link]

  • Ismail, M. M., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 13(5), 458-466. Available at: [Link]

  • Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

  • Cenmed. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Available at: [Link]

  • Zverev, V. V., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Vibrational Spectroscopy, 22(1-2), 17-27. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-1,2,3-triazole. PubChem Compound Database. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]

  • Gonzaga, D., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol. Journal of Chemical Crystallography, 46, 73-81. Available at: [Link]

  • Kumari, A., et al. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(1), 123-129. Available at: [Link]

  • Shi, D., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(20), 7041. Available at: [Link]

  • El-Gohary, G. A., et al. (2018). 5-Methyl-N′-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl)-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide. IUCrData, 3(4), x180424. Available at: [Link]

  • Shi, D., et al. (2022). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Organics, 3(3), 209-224. Available at: [Link]

  • Ferreira, V. F., et al. (2009). 1,2,3-Triazoles: an important class of compounds in medicinal chemistry. Current Organic Chemistry, 13(13), 1259-1282. Available at: [Link]

  • Christensen, A. S., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4060. Available at: [Link]

  • Al-Majid, A. M., et al. (2019). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules, 24(17), 3073. Available at: [Link]

  • Al-Jubouri, H. R., & Al-Lami, H. S. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 27(1), 124-132. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a key intermediate in the synthesis of novel therapeutic agents and functional materials. The document delves into the synthesis of this compound, its physicochemical properties, and its reactivity profile with common nucleophiles. Furthermore, it offers insights into the stability and handling of this reactive species, supported by established principles for acyl chlorides. Experimental protocols for the derivatization of the title compound are also presented, providing a practical resource for researchers in the field.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a prominent heterocyclic motif in medicinal chemistry and materials science.[1] Its prevalence stems from its unique combination of chemical stability, synthetic accessibility, and ability to engage in favorable biological interactions. The triazole ring is often considered a bioisostere for other functional groups and can participate in hydrogen bonding and dipole-dipole interactions, contributing to the binding affinity of drug candidates to their biological targets.[2] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the integration of the 1,2,3-triazole scaffold into a diverse array of molecular architectures.[3]

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride serves as a versatile building block for the elaboration of this privileged scaffold. The presence of the highly reactive carbonyl chloride group allows for facile derivatization, enabling the synthesis of a wide range of amides, esters, and other acyl derivatives. These derivatives are of significant interest in drug discovery, with applications as antimicrobial, antifungal, and anti-inflammatory agents.[4]

Synthesis and Characterization

The primary route to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride involves the conversion of its corresponding carboxylic acid, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has been reported through various methods. One common approach involves the reaction of phenylazide with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[5]

Conversion to the Carbonyl Chloride

The transformation of the carboxylic acid to the carbonyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often used in an inert solvent such as toluene or dichloromethane, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then decomposes to the desired acyl chloride, sulfur dioxide, and hydrogen chloride.

A general procedure for the synthesis of a similar acyl chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, involves reacting the corresponding carboxylic acid with triphosgene in the presence of a catalyst in an organic solvent.[6]

General Synthetic Workflow:

G cluster_0 Synthesis of Carboxylic Acid Precursor cluster_1 Conversion to Carbonyl Chloride Phenylazide Phenylazide Hydrolysis Hydrolysis Phenylazide->Hydrolysis 1. Cycloaddition Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Hydrolysis Carboxylic_Acid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid 2. Saponification Carbonyl_Chloride 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Carboxylic_Acid->Carbonyl_Chloride Chlorination Chlorinating_Agent Thionyl Chloride (SOCl2) or Oxalyl Chloride Chlorinating_Agent->Carbonyl_Chloride

Caption: Synthetic pathway to the target compound.

Spectroscopic Characterization

The structural confirmation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (around 2.4-2.6 ppm) and multiplets for the phenyl protons (around 7.4-7.8 ppm).

  • ¹³C NMR: The carbon NMR would display characteristic signals for the carbonyl carbon (typically in the range of 160-170 ppm), the triazole ring carbons, the methyl carbon, and the phenyl carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight (221.64 g/mol ), along with characteristic fragmentation patterns.[7]

Stability and Handling

While specific stability data for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is not extensively published, its stability profile can be inferred from the general behavior of acyl chlorides and the robust nature of the 1,2,3-triazole ring.

Thermal Stability
Hydrolytic Stability

Acyl chlorides are highly susceptible to hydrolysis. 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride will react readily with water, including atmospheric moisture, to form the corresponding carboxylic acid and hydrogen chloride gas. This reaction is typically rapid and exothermic. Therefore, it is crucial to handle and store the compound under anhydrous conditions.

Storage and Handling

Based on general guidelines for acyl chlorides and information from safety data sheets of similar compounds, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as alcohols, amines, and strong bases.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent hydrolysis.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.[10]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number36401-55-5[7]
Molecular FormulaC₁₀H₈ClN₃O[7]
Molecular Weight221.64 g/mol [7]
PurityTypically >95%[11]

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactions with Nucleophiles

Amidation: The reaction with primary and secondary amines is a facile process that yields the corresponding amides. This is one of the most common applications of this compound in the synthesis of biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Esterification: Alcohols react with the carbonyl chloride to form esters. This reaction is often slower than amidation and may require a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.

General Reaction Scheme with Nucleophiles:

G Carbonyl_Chloride 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Product Acyl Derivative (Amide, Ester, etc.) Carbonyl_Chloride->Product Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Product Nucleophilic Acyl Substitution HCl HCl Product->HCl +

Caption: General reactivity with nucleophiles.

Mechanistic Considerations

The reaction with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, regenerating the carbonyl group and forming the final product.

Mechanism of Amidation:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Start Carbonyl Chloride + Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate Product Amide + HCl Intermediate->Product

Caption: Mechanism of amidation reaction.

The presence of the electron-withdrawing 1,2,3-triazole ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to simple benzoyl chlorides.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Researchers should optimize these conditions for their specific substrates.

Protocol for Amide Synthesis (Schotten-Baumann Conditions)
  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIEA) (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq.) in the same anhydrous solvent to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

A general protocol for the Schotten-Baumann reaction involves preparing a stirring solution of the amine in DCM, adding an equimolar amount of base, followed by 1-to-2 equivalents of the acyl chloride and stirring at room temperature for 8-16 hours.[1]

Protocol for Ester Synthesis
  • Dissolve the alcohol (1.0 eq.) and a base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.) with a catalytic amount of DMAP in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography or other suitable methods.

Conclusion

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a valuable and highly reactive synthetic intermediate. Its stability is primarily dictated by the moisture-sensitive acyl chloride functionality, necessitating careful handling and storage under anhydrous conditions. The electrophilic nature of the carbonyl group allows for efficient and versatile derivatization through nucleophilic acyl substitution reactions, particularly with amines and alcohols. The robust 1,2,3-triazole core provides a stable scaffold for the construction of novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the properties and reactivity of this compound, enabling researchers to effectively utilize it in their synthetic endeavors.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylicacid.
  • Molbase. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.
  • Sigma-Aldrich. (2025).
  • Journal of Medicinal Chemistry. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
  • Molecules. (2021).
  • Cenmed. (n.d.). 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. Retrieved from [Link]

  • SciELO México. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Advances. (2022).
  • RSC Advances. (2024).
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
  • ResearchGate. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.
  • Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. Retrieved from [Link]

  • RSC Publishing. (2021). Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole.
  • National Institutes of Health. (2019).
  • ResearchGate. (2002). Reactions of carbonyl compounds in basic solutions. Part 35. The alkaline hydrolysis and reactivity-structure spectra correlations of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones.
  • ResearchGate. (2024).
  • PubMed. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid.
  • Vietchem. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, 5g Maybridge. Retrieved from [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (2018). 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl.
  • International Journal of Scientific Research in Science and Technology. (2022).

Sources

solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. It is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in synthesis and require a deep understanding of its solution behavior. Instead of merely presenting data, this document elucidates the underlying physicochemical principles and provides a robust experimental protocol for solubility assessment, empowering scientists to make informed decisions in their work.

Introduction: The Critical Role of Solubility

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a key building block in medicinal chemistry and materials science.[1][2][3] As a derivative of the stable 1,2,3-triazole core, it offers a versatile scaffold for creating complex molecules.[4][5] The compound's utility is fundamentally linked to its behavior in solution. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency, and the feasibility of formulation. Poorly understood solubility can lead to failed reactions, low yields, and significant delays in development pipelines. This guide addresses this challenge by providing both a theoretical and a practical roadmap to characterizing the solubility of this compound in a range of common organic solvents.

Chapter 1: Physicochemical Profile & Solubility Predictions

The solubility of a compound is governed by its molecular structure. An analysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride reveals a molecule with distinct regions of varying polarity, which is key to predicting its behavior.

  • The Acyl Chloride Group (-COCl): This is the most defining feature. It is a highly polar and reactive functional group.[6][7] It will not form hydrogen bonds but will participate in strong dipole-dipole interactions. Crucially, it is susceptible to nucleophilic attack, especially by protic solvents (e.g., water, alcohols), leading to rapid decomposition (hydrolysis) into the corresponding carboxylic acid.[8][9]

  • The 1,2,3-Triazole Ring: This five-membered aromatic heterocycle contains three nitrogen atoms, making it a polar moiety.[10][11] The nitrogen atoms are hydrogen bond acceptors, which can enhance solubility in solvents capable of hydrogen bonding.[5][10] The ring itself is metabolically stable and contributes to the overall polarity of the molecule.[10]

  • The Phenyl Group (-C₆H₅): This is a large, nonpolar, and lipophilic group that favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • The Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the lipophilic character of the molecule.

Overall Assessment: The molecule presents a balance of polar (acyl chloride, triazole) and nonpolar (phenyl, methyl) characteristics. This amphiphilic nature suggests it will be most soluble in moderately polar, aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group. Its solubility in highly nonpolar solvents like hexanes is expected to be limited due to the polar functionalities. Conversely, while it has polar groups, its large nonpolar surface area from the phenyl ring will limit its solubility in highly polar solvents.

Figure 1: Structural Analysis of the Solute cluster_molecule 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride cluster_properties Functional Group Contributions to Solubility M C₁₀H₈ClN₃O AcylChloride Acyl Chloride (-COCl) Highly Polar & Reactive M->AcylChloride Dominates Reactivity Triazole 1,2,3-Triazole Ring Polar, H-Bond Acceptor M->Triazole Influences Polarity Phenyl Phenyl Group Nonpolar, Lipophilic M->Phenyl Drives Lipophilicity Methyl Methyl Group Nonpolar, Lipophilic M->Methyl Adds Lipophilicity

Caption: Figure 1: Key functional moieties and their influence on polarity and reactivity.

Chapter 2: A Systematic Approach to Solvent Selection

Based on the principle of "like dissolves like" and the high reactivity of the acyl chloride group, a rational selection of solvents for testing is critical.[12] Solvents should be chosen to span a range of polarities and chemical properties, with a strong emphasis on aprotic systems.

Recommended Solvent Classes for Screening:

  • Nonpolar Aprotic Solvents:

    • Examples: Toluene, Hexane, Cyclohexane.

    • Rationale: These solvents will primarily interact with the phenyl and methyl groups. Solubility is expected to be low to moderate. They are non-reactive and useful for establishing a baseline.

  • Polar Aprotic Solvents: This is the most promising class of solvents.

    • Ethers (e.g., Diethyl Ether, Tetrahydrofuran - THF): Moderately polar, non-reactive. THF is often an excellent solvent for a wide range of organic compounds.

    • Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): Good solvents for moderately polar compounds. They are non-reactive with acyl chlorides under standard conditions.[13]

    • Esters (e.g., Ethyl Acetate): A moderately polar solvent that is generally compatible.

    • High-Polarity Solvents (e.g., Acetonitrile - ACN, N,N-Dimethylformamide - DMF): These solvents can effectively solvate the polar regions of the molecule. DMF, in particular, is an excellent solvent but can sometimes catalyze reactions.[7]

  • Polar Protic Solvents (For Reactivity Assessment ONLY):

    • Examples: Methanol, Ethanol.

    • Caution: These solvents are NOT suitable for determining the physical solubility of the compound, as they will react via alcoholysis to form the corresponding methyl or ethyl ester.[7] A rapid dissolution followed by gas evolution (HCl) or precipitation of a new material indicates reaction, not true solubility.

Chapter 3: Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility. This method ensures the system reaches equilibrium, providing a reliable and reproducible measurement.

Materials and Equipment
  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (solid)[14]

  • Selected organic solvents (anhydrous, high-purity grade)

  • Analytical balance (±0.1 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Vortex mixer and/or orbital shaker/rotator

  • Temperature-controlled environment (e.g., incubator or water bath at 25 °C)

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, Q-NMR)

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting point of ~10-20 mg in 2 mL of solvent is typical.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration suitable for the chosen analytical method. A precise dilution factor is essential for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated solution using the measured concentration and the dilution factor. Express the final solubility in mg/mL or mol/L.

Figure 2: Workflow for Equilibrium Solubility Determination node_start Start node_prep 1. Add excess solid to a vial node_start->node_prep node_solvent 2. Add known volume of solvent node_prep->node_solvent node_equil 3. Equilibrate for 24h at constant temperature node_solvent->node_equil node_settle 4. Settle for 2h to allow solids to precipitate node_equil->node_settle node_sample 5. Withdraw supernatant and filter (0.22 µm) node_settle->node_sample node_dilute 6. Perform accurate serial dilution node_sample->node_dilute node_quant 7. Quantify concentration (e.g., HPLC-UV) node_dilute->node_quant node_calc 8. Calculate solubility (mg/mL or mol/L) node_quant->node_calc node_end End node_calc->node_end

Caption: Figure 2: Step-by-step experimental workflow for the shake-flask method.

Chapter 4: Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table. While experimental data must be generated empirically, the table below provides a predictive summary based on physicochemical principles to guide initial solvent selection.

Table 1: Predicted and Experimental Solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride at 25 °C

Solvent ClassSolventPredicted Qualitative SolubilityExperimental Solubility (mg/mL)
Nonpolar AproticTolueneLow to ModerateUser to determine
HexaneLowUser to determine
Polar Aprotic Dichloromethane (DCM) High User to determine
Tetrahydrofuran (THF) High User to determine
Ethyl AcetateModerate to HighUser to determine
Acetonitrile (ACN)ModerateUser to determine
N,N-Dimethylformamide (DMF) Very High User to determine
Polar ProticMethanolReactiveN/A
WaterReactive / InsolubleN/A

Note: "Reactive" indicates that the compound is chemically transformed by the solvent rather than simply dissolving.[6][9]

Chapter 5: Safety and Handling Considerations

As a reactive acyl chloride, this compound requires careful handling in a laboratory setting.

  • Toxicity and Irritation: Acyl chlorides are lachrymatory (tear-inducing) and irritating to the skin, eyes, and respiratory system.[13] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Reactivity with Moisture: The compound will react with moisture in the air (hydrolysis) to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[6] This is the reason for the fuming appearance and acrid smell often associated with acyl chlorides. Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for all experiments.

Conclusion

The solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a complex interplay between its polar reactive head and its nonpolar aromatic scaffold. A theoretical analysis strongly suggests that polar aprotic solvents, such as DCM, THF, and DMF, are the most effective for solubilization. Due to its inherent reactivity, protic solvents are unsuitable for creating stable solutions. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers can obtain accurate and reliable solubility data. This information is indispensable for optimizing reaction conditions, improving purification processes, and advancing the development of novel chemical entities.

References

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved January 21, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. Retrieved January 21, 2026, from [Link]

  • Physicochemical properties of 1,2,3-triazole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Journal of Applicable Chemistry. Retrieved January 21, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Properties of Acyl Halides. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Formation of Acid Chlorides. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

  • 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. (2025, May 20). ChemSynthesis. Retrieved January 21, 2026, from [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 21, 2026, from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved January 21, 2026, from [Link]

  • 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. (n.d.). Cenmed. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Use of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Foreword for the Modern Chemist

In the landscape of contemporary organic synthesis, the demand for versatile and robust building blocks is perpetual. Reagents that offer both a stable, functional scaffold and a reactive handle for molecular elaboration are invaluable, particularly in the fields of medicinal chemistry and materials science. It is with this perspective that we present this guide to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride .

This document moves beyond a simple recitation of procedures. As application scientists, our goal is to provide a deeper understanding—the "why" behind the "how." We will explore the intrinsic properties of this reagent that make it a powerful tool, provide detailed and validated protocols for its use, and discuss the mechanistic rationale behind the experimental design. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and capacity for hydrogen bonding, while the acyl chloride function provides a gateway to a vast chemical space.[1][2][3] This guide is designed to empower you, the researcher, to harness the full synthetic potential of this compound with confidence and scientific rigor.

Reagent Profile and Characteristics

Understanding the fundamental properties of a reagent is critical for its successful application. The title compound is a solid at room temperature, valued as a key intermediate for derivatization.[1] Its structure marries the stability of the N-phenyl substituted triazole ring with the high reactivity of the carbonyl chloride group, enabling facile covalent bond formation.[1]

PropertyValueSource
IUPAC Name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride[4]
CAS Number 36401-55-5[4]
Molecular Formula C₁₀H₈ClN₃O[4]
Molecular Weight 221.64 g/mol [4]
Physical Form Solid
Primary Use Intermediate in organic synthesis[1]

Synthesis of the Acyl Chloride: A Standard Approach

While 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is commercially available, its preparation from the corresponding carboxylic acid is a fundamental and instructive transformation.[5][6] The most direct and widely adopted method for this conversion is the treatment of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[][8]

The reaction proceeds via the activation of the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion.

G cluster_0 Synthesis Workflow Acid 5-methyl-2-phenyl-2H-1,2,3- triazole-4-carboxylic acid Solvent Anhydrous Toluene or DCM (Reflux, 2-4 h) Acid->Solvent Suspend Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent->Solvent Add Workup Removal of excess reagent and solvent in vacuo Solvent->Workup Reaction Completion Product 5-methyl-2-phenyl-2H-1,2,3- triazole-4-carbonyl chloride Workup->Product

Caption: Workflow for the synthesis of the title acyl chloride.
Protocol 2.1: Preparation from Carboxylic Acid

This protocol describes a general procedure for the synthesis of the title compound.

StepProcedureRationale & Key Insights
1. Setup To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq).Anhydrous conditions are paramount to prevent hydrolysis of the thionyl chloride and the resulting acyl chloride product.
2. Reagent Addition Suspend the carboxylic acid in anhydrous toluene or dichloromethane (DCM). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.The reaction is often exothermic.[] Using an excess of SOCl₂ ensures complete conversion and can also serve as the solvent. Catalytic DMF forms the Vilsmeier reagent in situ, which is a potent acylating agent.
3. Reaction Heat the reaction mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.The evolution of gaseous SO₂ and HCl is a visual indicator of reaction progress. A bubbler or a trap (e.g., with NaOH solution) should be used to neutralize these acidic gases.
4. Isolation Cool the mixture to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride. The product is moisture-sensitive and should be handled under an inert atmosphere.

Core Application: Amide Bond Formation

The most prominent application of this reagent is in the synthesis of novel amides. The triazole-amide scaffold is a cornerstone in many compounds developed for antimicrobial, antifungal, and anti-inflammatory properties.[1][9] The reaction of the acyl chloride with a primary or secondary amine is a robust and high-yielding transformation.[]

G cluster_1 Amide Synthesis Mechanism AcylCl Triazole-COCl Intermediate Tetrahedral Intermediate AcylCl->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Product Triazole-CONH-R (Amide Product) Intermediate->Product Collapse & Chloride Expulsion Byproduct HCl Intermediate->Byproduct Salt Base·HCl Salt Byproduct->Salt Base Base (e.g., TEA) Base->Salt Neutralization

Caption: Mechanism of nucleophilic acyl substitution for amide synthesis.
Protocol 3.1: General Procedure for Amide Synthesis

This protocol details the coupling of the acyl chloride with a generic amine.

StepProcedureRationale & Key Insights
1. Setup Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2-1.5 eq) in anhydrous DCM or THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.A slight excess of base ensures complete neutralization of the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile. Cooling mitigates the exothermic nature of the reaction.[][10]
2. Acyl Chloride Addition Prepare a separate solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.Adding the acyl chloride as a solution provides better control over the reaction rate. A slight excess of the acyl chloride ensures full consumption of the potentially more valuable amine.
3. Reaction Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.Reaction times can vary significantly based on the steric hindrance and nucleophilicity of the amine. For less reactive amines, warming may be necessary.
4. Work-up Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).The aqueous wash removes the hydrochloride salt of the base and any remaining water-soluble impurities. NaHCO₃ ensures the solution is basic.
5. Isolation Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.The brine wash helps to remove residual water from the organic phase.
6. Purification Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.The choice of purification method depends on the physical properties of the product (solid vs. oil) and the impurity profile.

Core Application: Ester Bond Formation

Parallel to amide synthesis, the formation of esters from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a straightforward and efficient process. This reaction provides access to another class of molecules with potential applications in materials science and as prodrugs in pharmaceutical development.

Protocol 4.1: General Procedure for Ester Synthesis

This protocol outlines the reaction with a generic alcohol.

StepProcedureRationale & Key Insights
1. Setup Dissolve the alcohol (1.0 eq) and a base such as pyridine or TEA (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.Alcohols are generally less nucleophilic than amines, so ensuring the absence of water is critical. Pyridine often serves as both a base and a catalyst.
2. Acyl Chloride Addition Add a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirring alcohol solution at 0 °C.Slow addition maintains control over the reaction temperature and minimizes potential side reactions.
3. Reaction Stir the reaction at room temperature for 4-24 hours. For sterically hindered or less reactive alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol.
4. Work-up Quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (e.g., 1M), saturated aq. NaHCO₃, and brine.The dilute acid wash removes the base (pyridine/TEA/DMAP), the bicarbonate wash removes any unreacted carboxylic acid (from hydrolysis), and the brine wash removes water.
5. Isolation & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.The polarity of the eluent system for chromatography should be chosen based on the polarity of the resulting ester.

Concluding Remarks

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride stands out as a highly effective and versatile synthetic intermediate. Its utility is rooted in the combination of a stable, pharmaceutically relevant triazole core and a reactive acyl chloride handle. The protocols outlined herein for amide and ester formation are robust, scalable, and built upon the fundamental principles of organic chemistry. By understanding the rationale behind each step—from the necessity of anhydrous conditions to the strategic use of bases and catalysts—researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel molecules with significant scientific and therapeutic potential.

References

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride.
  • Synthink. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.
  • Cenmed. (n.d.). 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (n.d.). Synthesis of Amide Core Based New 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study.
  • ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • Fisher Scientific. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific.
  • Fisher Scientific Canada. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific.
  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
  • IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
  • NIH National Library of Medicine. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • ResearchGate. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.

Sources

Application Notes & Protocols: Synthesis of Novel 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides via Amine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore and bioisostere for amide bonds.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides. The core transformation involves the nucleophilic acyl substitution reaction between 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and a diverse range of primary and secondary amines. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis of these high-value compounds for drug discovery and development.

Introduction: The Significance of the 1,2,3-Triazole-4-Carboxamide Moiety

The 1,2,3-triazole ring system is a "privileged scaffold," appearing in numerous approved therapeutics, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1] Its unique physicochemical properties, such as its ability to participate in hydrogen bonding and dipole interactions, make it an excellent component for enhancing drug-target binding.[3][4] When functionalized as a 4-carboxamide, this moiety combines the stability of the triazole ring with the crucial hydrogen bonding capabilities of the amide group, a feature central to molecular recognition in biological systems.

The synthesis of a library of novel carboxamides from a common acyl chloride precursor is a foundational strategy in lead optimization. It allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component, thereby fine-tuning properties like potency, selectivity, and pharmacokinetic profiles.[5] The compounds derived from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride are of particular interest for their potential applications as anticancer, antifungal, and antimicrobial agents.[6][7][8]

The Core Transformation: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[9] This electrophilicity is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. The initial attack forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to form the stable amide bond.

A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is essential. Its primary role is to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[10] Without this base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Reaction_Mechanism R1 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride step1 Nucleophilic Attack R1->step1 Amine Primary/Secondary Amine (R'-NH-R'') Amine->step1 Base Base (e.g., Triethylamine) step3 Proton Transfer Base->step3 Amide 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Salt Triethylammonium Chloride start Reactants intermediate Tetrahedral Intermediate step1->intermediate Forms intermediate step2 Elimination of Cl⁻ intermediate->step2 Collapses step2->Amide step2->step3 Releases H⁺ & Cl⁻ step3->Salt end Products

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Design and Protocols

Materials and Reagents
  • Acyl Chloride: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (MW: 221.64 g/mol )[11]

  • Amines: Various primary or secondary amines (e.g., benzylamine, morpholine)

  • Base: Anhydrous triethylamine (TEA) or pyridine

  • Solvent: Anhydrous dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)

  • Workup Reagents: Deionized water, saturated sodium bicarbonate solution, brine

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Analytical Tools: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

General Experimental Workflow

The overall process involves careful preparation of reactants under anhydrous conditions, controlled reaction execution, and systematic workup and purification to isolate the final product.

Experimental_Workflow prep Reactant Preparation (Amine, Base, Solvent in Flask) cool Cooling to 0 °C (Ice Bath) prep->cool add Dropwise Addition of Acyl Chloride Solution cool->add react Reaction at Room Temp (Monitor by TLC) add->react workup Aqueous Workup (Quench, Wash, Extract) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: General workflow for amide synthesis.

Protocol 1: Synthesis of N-benzyl-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Acylation of a Primary Amine)

This protocol details the reaction with benzylamine, a representative primary amine.

  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M solution).

  • Base Addition: Add anhydrous triethylamine (1.2 eq) to the stirred solution under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Acyl Chloride Addition: Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes using a dropping funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the starting amine and the appearance of a new, typically higher Rf product spot indicates a successful reaction.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis with a Secondary Amine (e.g., Morpholine)

The procedure is analogous to Protocol 1, with minor adjustments. Secondary amines are generally less reactive than primary amines due to increased steric hindrance.

  • Reaction Time: The reaction may require a longer duration (4-8 hours) or gentle heating (reflux in DCM at ~40 °C) to go to completion.

  • Monitoring: Diligent TLC monitoring is key to determining the reaction endpoint.

  • Equivalents: Use the same molar equivalents as described in Protocol 3.3.

Data Presentation: Representative Reaction Parameters

The following table provides a guideline for expected outcomes when reacting the title acyl chloride with different classes of amines. Yields are representative and will vary based on the specific amine and purification efficiency.

Amine TypeExample AmineBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Primary, AliphaticBenzylamineTEA (1.2)DCM0 to RT2-485-95%
Primary, AromaticAnilineTEA (1.2)DCM/THFRT4-870-85%
Secondary, CyclicMorpholineTEA (1.2)DCMRT to 404-880-90%
Sterically Hinderedtert-ButylaminePyridine (2.0)Chloroform6012-2440-60%

Note: Aromatic amines are less nucleophilic than aliphatic amines, often requiring longer reaction times. Sterically hindered amines may require more forcing conditions and a stronger base/catalyst like pyridine.

Critical Safety Considerations

Professional laboratory safety practices are mandatory when performing these reactions.

  • Acyl Chlorides: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a reactive acyl chloride. Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents to release corrosive HCl gas.[9][12] Always handle in a certified chemical fume hood.[13]

  • Amines: Many amines are corrosive, toxic, and have strong odors. Avoid inhalation and skin contact.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).

  • Reaction Conditions: The reaction can be exothermic, especially during the initial addition of the acyl chloride. Maintaining a low temperature (0 °C) during addition is a critical control measure.[15]

Conclusion and Applications

The reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with amines is a robust, high-yield method for generating diverse carboxamide libraries. This synthetic strategy is fundamental for medicinal chemists aiming to develop novel therapeutics. The resulting compounds serve as valuable candidates for screening in a wide array of biological assays, targeting diseases ranging from cancer to microbial infections.[16][17][18] The protocols outlined herein provide a reliable foundation for the synthesis and exploration of this promising chemical space.

References

  • Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: MDPI URL: [Link]

  • Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent Source: PubMed URL: [Link]

  • Title: Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives Source: PubMed URL: [Link]

  • Title: Triazoles: a privileged scaffold in drug design and novel drug discovery Source: DOI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors Source: MDPI URL: [Link]

  • Title: 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review Source: Asian Journal of Chemistry URL: [Link]

  • Title: Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions Source: RSC Publishing URL: [Link]

  • Title: Acid chloride reaction with amine Source: Reddit URL: [Link]

  • Title: Mild and Useful Method for N-Acylation of Amines Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions Source: ResearchGate URL: [Link]

  • Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: PMC URL: [Link]

  • Title: Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors Source: ResearchGate URL: [Link]

  • Title: ICSC 0210 - ACETYL CHLORIDE Source: Inchem.org URL: [Link]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PMC - PubMed Central URL: [Link]

  • Title: Hazardous Substance Fact Sheet - Acetyl Chloride Source: NJ.gov URL: [Link]

  • Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Aiche.org URL: [Link]

  • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: ACS Publications URL: [Link]

  • Title: Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species Source: SciELO México URL: [Link]

  • Title: Acyl Chlorides (A-Level) Source: ChemistryStudent URL: [Link]

  • Title: Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents Source: PMC - NIH URL: [Link]

  • Title: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific Source: Fisher Scientific URL: [Link]

  • Title: 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride Source: MySkinRecipes URL: [Link]

Sources

Application Notes and Protocols: Acylation Using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers utilizing 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride as an acylating agent. This versatile reagent is instrumental in the synthesis of a wide range of amide and ester derivatives, which are significant scaffolds in medicinal chemistry and materials science.[1][2] We present a detailed examination of the reagent's properties, the underlying reaction mechanisms, step-by-step protocols for the acylation of primary amines and alcohols, and a thorough troubleshooting guide. The protocols are designed to be self-validating, incorporating reaction monitoring and product characterization steps to ensure experimental success and reproducibility.

Introduction and Reagent Profile

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a highly reactive acylating agent belonging to the acyl chloride class of compounds.[3] Its structure incorporates a stable 1,2,3-triazole ring, a heterocyclic motif prevalent in many biologically active compounds and approved pharmaceuticals.[2][4] The high reactivity of the carbonyl chloride group allows for the efficient introduction of the 5-methyl-2-phenyl-1,2,3-triazole moiety onto various nucleophilic substrates, such as amines, alcohols, and phenols, to form stable amide and ester linkages.[5][6][7]

This reagent is particularly valuable for drug development professionals engaged in creating new chemical entities (NCEs) where the triazole core can act as a bioisostere for other functional groups or contribute to the molecule's overall pharmacological profile.

Reagent Specifications:

Property Value
IUPAC Name 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
CAS Number 36401-55-5[8]
Molecular Formula C₁₀H₈ClN₃O[8]
Molecular Weight 221.64 g/mol [8]

| Appearance | Solid |

The reactivity of this compound is driven by the electrophilic nature of the carbonyl carbon, which is made highly susceptible to nucleophilic attack by the electron-withdrawing effects of both the adjacent chlorine atom and the triazole ring system.[9]

Mechanism of Acylation: Nucleophilic Addition-Elimination

The acylation reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[5] This two-step process is fundamental to understanding the reaction conditions and potential side reactions.

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon of the acyl chloride.[9][10] This forms a transient, unstable tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion (Cl⁻) is expelled as a good leaving group.

  • Deprotonation: The resulting protonated amide or ester is deprotonated, typically by a mild, non-nucleophilic base added to the reaction mixture, to yield the final neutral product and the hydrochloride salt of the base.[11][12] This final step is crucial as it prevents the HCl byproduct from protonating and deactivating the starting nucleophile.[11]

Acylation_Mechanism General Acylation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation RCOCl R-CO-Cl (Acyl Chloride) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral :Nu-H NuH H-Nu: (Nucleophile, e.g., R'-NH2, R'-OH) Base :Base (e.g., Et3N) Base_HCl Base-H+ Cl- Product_H Protonated Product Tetrahedral->Product_H - Cl- Product R-CO-Nu (Final Product) Product_H->Product :Base

Caption: The nucleophilic addition-elimination pathway for acylation.

Critical Safety Precautions

Acyl chlorides are hazardous reagents that demand strict safety protocols. Failure to adhere to these guidelines can result in serious injury.

  • Corrosive and Lachrymatory: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a corrosive solid and its dust or vapors are strong irritants to the eyes, skin, and respiratory system.[13][14]

  • Moisture Sensitivity: The reagent reacts violently with water and other protic solvents (hydrolysis) to release corrosive hydrogen chloride (HCl) gas.[6][15][16] This reaction is highly exothermic.

  • Handling: All manipulations must be conducted within a certified chemical fume hood.[13][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, tightly fitting safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber).[13][15]

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using flame- or oven-dried glassware to prevent hydrolysis of the acyl chloride.[16][17]

  • Spill Management: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like sand or vermiculite and dispose of it as hazardous chemical waste.[14]

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required depending on the specific substrate.

General Workflow

The overall experimental process follows a logical sequence from preparation to final analysis.

Experimental_Workflow prep Preparation (Dry Glassware, Inert Atmosphere) setup Reaction Setup (Solvent, Substrate, Base) prep->setup cool Cooling (0 °C) setup->cool addition Reagent Addition (Acyl Chloride Solution) cool->addition reaction Reaction (Stir at RT, Monitor by TLC) addition->reaction workup Aqueous Workup (Wash, Dry, Concentrate) reaction->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Standard workflow for acylation reactions.

Protocol A: Acylation of a Primary Amine (Amide Synthesis)

This protocol details the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with a generic primary amine, benzylamine, to form the corresponding N-benzylamide.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.05 eq) and triethylamine (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the reagents. Stir the solution and cool the flask to 0 °C in an ice-water bath. Causality: Cooling is essential to moderate the initial exothermic reaction upon addition of the highly reactive acyl chloride.[18]

  • Reagent Addition: In a separate dry flask, dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes using a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine and the appearance of a new, less polar product spot.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The NaHCO₃ wash removes the triethylammonium hydrochloride salt and any excess acid, while the brine wash helps to remove residual water.[19]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol B: Acylation of a Primary Alcohol (Ester Synthesis)

This protocol details the reaction with a generic primary alcohol, benzyl alcohol, to form the corresponding ester.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)[20]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the primary alcohol (1.1 eq), the non-nucleophilic base (1.5 eq), and the optional DMAP catalyst (0.1 eq).

  • Dissolution & Cooling: Add anhydrous DCM and stir to dissolve. Cool the flask to 0 °C. Causality: Alcohols are generally less nucleophilic than amines; a catalyst like DMAP can significantly increase the reaction rate. Cooling remains important for control.

  • Reagent Addition: Dissolve the acyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled, stirring alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction may require gentle heating (reflux) if the alcohol is sterically hindered or less reactive.

  • Monitoring: Monitor the reaction's progress by TLC for the consumption of the starting alcohol.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product via flash column chromatography or recrystallization and confirm its identity as described in Protocol A.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive acyl chloride due to hydrolysis. 2. Nucleophile is not reactive enough. 3. Insufficient base.1. Use freshly prepared or newly purchased acyl chloride; ensure all glassware and solvents are scrupulously dry.[17] 2. For alcohols, add a catalyst like DMAP.[20] Consider a more polar aprotic solvent or gentle heating. 3. Ensure at least 1.2-1.5 equivalents of base are used to scavenge HCl.
Multiple Product Spots on TLC 1. Side reactions due to moisture. 2. Di-acylation (if substrate has multiple nucleophilic sites). 3. Degradation of product on silica gel.1. Repeat reaction under strictly anhydrous conditions. 2. Use a limiting amount of the acyl chloride or employ protecting group strategies. 3. Neutralize the silica gel with triethylamine before chromatography or use an alternative purification method like recrystallization.
Difficult Purification 1. Product is co-eluting with starting material. 2. Base hydrochloride salt is not fully removed during workup.1. Optimize the eluent system for column chromatography to achieve better separation. 2. Perform the aqueous washes thoroughly. The salt is often visible as a white precipitate at the interface.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during aqueous workup (if product has some water solubility). 3. Physical loss during transfers or purification.1. Increase reaction time or temperature. Confirm completion with TLC. 2. Back-extract the aqueous layers with the organic solvent to recover dissolved product. 3. Exercise care during transfers. Use minimal solvent for recrystallization.

References

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2010). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2010(28), 5413-5417.
  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). Reactions of acyl chlorides with water, alcohols or phenol. Chemguide. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Shogren-Knaak, M. A., & Peterson, C. L. (2012). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In Methods in molecular biology (Vol. 833, pp. 195–202).
  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acylation. Retrieved from [Link]

  • Gusenda, C., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols.
  • Gusenda, C., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Cell.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Retrieved from [Link]

  • Vasin, V. A., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Molbase. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. Retrieved from [Link]

  • Kevill, D. N., & Foss, F. D. (1967). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society.
  • ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Cenmed. (n.d.). 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. Retrieved from [Link]

  • Gherghel, D., et al. (2021).
  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wang, B., et al. (2013). Preparation of 1,4,5‐Trisubstituted 5‐Acyl‐1,2,3‐triazoles by Selective Acylation.
  • Tian, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Tian, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Ghattas, A. B. A. G., et al. (2008). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Journal of Chemical Research.
  • Aobchem. (n.d.). 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Pievo, R., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances.
  • ResearchGate. (2015). Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles. Retrieved from [Link]

  • OC Lab Videos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2. YouTube. Retrieved from [Link]

Sources

The Versatile Building Block: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its exceptional chemical stability, favorable dipole moment, and its capacity to engage in hydrogen bonding, rendering it a valuable pharmacophore and a bioisostere for other functional groups.[1][2] Among the vast array of triazole-based synthons, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride stands out as a particularly useful and reactive intermediate for the construction of diverse molecular architectures with promising biological activities. Its intrinsic reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, paving the way for the synthesis of a multitude of amides and esters. This guide provides an in-depth exploration of this building block, from its synthesis to its application in the development of potential therapeutic agents.

Significance in Medicinal Chemistry

The 1,2,3-triazole ring system is a prominent feature in a wide range of biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride offers a unique combination of steric and electronic properties that can be exploited in drug design. The phenyl group at the 2-position and the methyl group at the 5-position influence the overall lipophilicity and conformational preferences of the resulting derivatives, which can be crucial for target engagement and pharmacokinetic profiles.

A notable application of this scaffold is in the development of enzyme inhibitors. For instance, derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[4] This highlights the potential of this building block in generating molecules with specific and potent biological activities.

Synthesis of the Precursor and the Acyl Chloride

The journey to utilizing 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride begins with the synthesis of its corresponding carboxylic acid precursor. This is typically achieved through a cycloaddition reaction between phenylazide and ethyl acetoacetate, followed by hydrolysis of the resulting ester. The subsequent conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step that opens the door to a plethora of derivatization reactions.

Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through a base-catalyzed cycloaddition reaction.[5]

Protocol 1: Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

Materials:

  • Phenylazide

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add phenylazide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude ester.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, remove the ethanol under reduced pressure and acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Conversion to 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride.[6] The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7]

Protocol 2: Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride

Materials:

  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride can be used in the next step without further purification.

Application in the Synthesis of Bioactive Amides and Esters

The reactivity of the acyl chloride group makes 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride an excellent starting material for the synthesis of a wide array of amides and esters. These reactions typically proceed under mild conditions and in high yields.

General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

The reaction of the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct is a classic and efficient method for amide bond formation.

Protocol 3: General Procedure for the Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides

Materials:

  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine or pyridine (1.5-2.0 equivalents)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acidC₁₀H₉N₃O₂203.20Solid
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chlorideC₁₀H₈ClN₃O221.64Solid
Representative Amide DerivativeVaries based on amineVariesSolid or Oil
Representative Ester DerivativeVaries based on alcoholVariesSolid or Oil

Visualizing the Workflow

The synthesis and derivatization of this key building block can be visualized as a straightforward workflow.

G cluster_0 Synthesis of Precursor cluster_1 Activation cluster_2 Derivatization Phenylazide Phenylazide Cycloaddition Cycloaddition Phenylazide->Cycloaddition Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Cycloaddition Carboxylic_Acid 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carboxylic acid Cycloaddition->Carboxylic_Acid Hydrolysis Chlorination Chlorination Carboxylic_Acid->Chlorination Acyl_Chloride 5-Methyl-2-phenyl-2H- 1,2,3-triazole-4-carbonyl chloride Amide_Formation Amide_Formation Acyl_Chloride->Amide_Formation Ester_Formation Ester_Formation Acyl_Chloride->Ester_Formation Chlorination->Acyl_Chloride Amine Amine Amine->Amide_Formation Alcohol Alcohol Alcohol->Ester_Formation Bioactive_Amides Bioactive Amides Amide_Formation->Bioactive_Amides Bioactive_Esters Bioactive Esters Ester_Formation->Bioactive_Esters

Caption: Synthetic workflow for the preparation and derivatization of the triazole building block.

Mechanistic Insights: Amide Formation

The reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with an amine follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, and after deprotonation by a base, the stable amide product is formed.

Caption: Mechanism of amide formation from the acyl chloride and an amine.

Conclusion

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an attractive starting material for the creation of diverse libraries of compounds for biological screening. The inherent drug-like properties of the 1,2,3-triazole core, combined with the ease of derivatization, ensure that this synthon will continue to play a significant role in the quest for new and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this powerful chemical tool.

References

  • D. D. Dolliver, V. V. Kumar, and S. P. Chigurupati, "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications," Bioinorganic Chemistry and Applications, vol. 2022, Article ID 9062893, 2022. [Link]

  • Elsebaie, M. M., et al. "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." Molecules 29.21 (2024): 4955. [Link]

  • Leggio, A., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC advances 6.78 (2016): 74452-74459. [Link]

  • Stanitska, O., et al. "The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series." Molbank 2021.3 (2021): M1253. [Link]

  • WO2014167009A1 - Novel triazole derivatives - Google P
  • US20100234615A1 - Process for the synthesis of triazoles - Google P
  • Shi, D., et al. "Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors." Bioorganic & medicinal chemistry letters 23.10 (2013): 2883-2886. [Link]

  • MySkinRecipes. "5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride." [Link]

  • Chemguide. "converting carboxylic acids into acyl (acid) chlorides." [Link]

  • Belsito, E. L., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances 6.78 (2016): 74452-74459. [Link]

  • Organic Chemistry Portal. "Acid to Acid Chloride - Common Conditions." [Link]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." [Link]

  • National Center for Biotechnology Information. "5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid." PubChem Compound Summary for CID 2776447. [Link]

  • Molbase. "5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE." [Link]

  • Organic Syntheses. "Procedure." [Link]

  • ACS Publications. "Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters." [Link]

  • EP3619199B1 - Preparation of 2-([1][8][9]triazol-2-yl)-benzoic acid derivatives.

  • Chemistry Steps. "SOCl2 Reaction with Carboxylic Acids." [Link]

  • Kumar, V., & Chigurupati, S. P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Bioinorganic chemistry and applications, 2022, 9062893. [Link]

  • Bhimapaka, C. R., et al. "Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes." Indian Journal of Chemistry 61.8 (2022): 809-815. [Link]

  • Ghasemzadeh, M. A., et al. "Novel 1, 2, 3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies." Molecules 27.23 (2022): 8499. [Link]

  • Kaur, H., et al. "CuAAC-ensembled 1, 2, 3-triazole-linked isosteres as pharmacophores in drug discovery: review." RSC advances 10.10 (2020): 5746-5781. [Link]

  • Al-Ostoot, F. H., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules 28.18 (2023): 6537. [Link]

Sources

The Versatile Connector: Applications of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Stable and Reactive Building Block for Molecular Construction

In the ever-evolving landscape of chemical synthesis and modification, the quest for stable, yet highly reactive and versatile molecular building blocks is paramount. 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride emerges as a significant player in this arena, particularly within the realm of "click chemistry." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and diverse applications of this valuable chemical entity. The unique combination of a stable 1,2,3-triazole core and a reactive acyl chloride functional group makes it an exceptional tool for bioconjugation, drug discovery, and materials science.

The 1,2,3-triazole moiety is a hallmark of click chemistry, renowned for its chemical stability, aromaticity, and ability to form hydrogen bonds. These characteristics make it an excellent and stable linker in complex molecular architectures. The acyl chloride group, on the other hand, is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable amide, ester, and thioester bonds, respectively. This dual functionality allows for the seamless introduction of the stable triazole unit into a variety of substrates, thereby imparting the desirable properties of the triazole ring.

This guide will first detail the synthetic pathway to obtain 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, followed by in-depth application notes and protocols for its use in key scientific domains.

Part 1: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

The synthesis of the title compound is a two-step process, commencing with the formation of the triazole ring, followed by the conversion of the carboxylic acid to the acyl chloride.

Step 1: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

The precursor carboxylic acid can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between phenyl azide and ethyl acetoacetate.[1][2]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl azide (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Base Addition: To the solution, add a base such as sodium ethoxide or sodium hydroxide (1.2 eq) portion-wise while stirring. The base facilitates the deprotonation of ethyl acetoacetate, promoting the cycloaddition.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, add an excess of aqueous sodium hydroxide solution to the reaction mixture and continue to reflux for another 2-3 hours to hydrolyze the ester to the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic (pH ~2-3). The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Step 2: Conversion to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as it evolves SO₂ and HCl gases.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though caution is advised due to its reactivity.

Visualization of the Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation Phenyl_azide Phenyl azide Reaction1 Huisgen Cycloaddition (Base, Reflux) Phenyl_azide->Reaction1 Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction1 Ester_intermediate Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate Reaction1->Ester_intermediate Hydrolysis Hydrolysis (NaOH, Reflux) Ester_intermediate->Hydrolysis Carboxylic_acid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Hydrolysis->Carboxylic_acid Carboxylic_acid_input Carboxylic Acid Reaction2 Chlorination (Reflux, cat. DMF) Carboxylic_acid_input->Reaction2 Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction2 Acyl_chloride 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Reaction2->Acyl_chloride

Caption: Synthetic route to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Part 2: Applications in Bioconjugation

Bioconjugation is the chemical strategy of linking biomolecules to other molecules, such as fluorescent dyes, drugs, or polymers.[4] 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is an excellent reagent for this purpose, allowing for the stable attachment of the triazole moiety to proteins, peptides, and other biomolecules containing primary amine groups (e.g., lysine residues) or hydroxyl groups (e.g., serine, threonine, tyrosine residues).

Protocol 2.1: Labeling of a Protein with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

This protocol describes a general procedure for labeling a protein with the triazole moiety via reaction with its primary amine groups.

Materials:

  • Protein of interest (e.g., BSA, IgG) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification[5][6]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any primary amines (e.g., Tris) that would compete with the protein for the acyl chloride.[7]

  • Reagent Preparation: Immediately before use, prepare a stock solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the acyl chloride solution dropwise. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. The lower temperature is recommended to minimize protein denaturation.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted acyl chloride. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[8][9] The labeled protein will elute in the void volume.

  • Characterization: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the incorporated triazole moiety (the absorbance maximum of the triazole should be determined experimentally).

Causality Behind Experimental Choices:

  • pH: The reaction is performed at a slightly alkaline pH (8.0-8.5) to ensure that the primary amine groups of the protein are deprotonated and thus more nucleophilic.

  • Solvent: DMF or DMSO are used to dissolve the acyl chloride as it is not soluble in aqueous buffers. The volume of the organic solvent should be kept to a minimum (typically <10% of the total reaction volume) to avoid protein precipitation.

  • Purification: Size-exclusion chromatography is a gentle and effective method for separating the larger labeled protein from the smaller unreacted labeling reagent and byproducts.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions with biological targets.[10][11] 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride serves as a versatile scaffold for the synthesis of novel small molecules with potential therapeutic applications.

Protocol 3.1: Synthesis of a Triazole-based Amide Library

This protocol outlines the parallel synthesis of a small library of amides by reacting the acyl chloride with a diverse set of primary and secondary amines.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • A library of diverse primary and secondary amines

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Silica gel for column chromatography

  • Standard analytical equipment (TLC, NMR, MS)

Procedure:

  • Reaction Setup: In an array of reaction vials, dissolve each amine (1.0 eq) in anhydrous DCM. To each vial, add the tertiary amine base (1.2 eq).

  • Acyl Chloride Addition: Prepare a stock solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM. Add the acyl chloride solution to each reaction vial at 0°C.

  • Reaction: Allow the reactions to warm to room temperature and stir for 4-12 hours. Monitor the progress of each reaction by TLC.

  • Work-up: Upon completion, wash each reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify each crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amides.

  • Characterization: Characterize each compound in the library by NMR and mass spectrometry to confirm its structure and purity.

Visualization of the Drug Discovery Workflow:

Drug_Discovery_Workflow Acyl_Chloride 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Parallel_Synthesis Parallel Amide Synthesis Acyl_Chloride->Parallel_Synthesis Amine_Library Diverse Amine Library (R-NH₂) Amine_Library->Parallel_Synthesis Amide_Library Triazole-Amide Library Parallel_Synthesis->Amide_Library Screening High-Throughput Screening (Biological Assays) Amide_Library->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Workflow for drug discovery using the triazole acyl chloride.

Part 4: Applications in Materials Science and Polymer Functionalization

The introduction of triazole moieties onto the surface of materials or into the backbone of polymers can significantly alter their properties, such as hydrophilicity, adhesion, and metal-ion chelation.[12] 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride can be used to functionalize polymers and surfaces that possess reactive amine or hydroxyl groups.

Protocol 4.1: Surface Modification of an Amine-Functionalized Polymer Film

This protocol describes the modification of a polymer surface presenting primary amine groups.

Materials:

  • Amine-functionalized polymer film (e.g., plasma-treated polyethylene, poly(allylamine) coated substrate)

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • Anhydrous toluene or THF

  • Triethylamine

  • Soxhlet extraction apparatus

  • Surface characterization techniques: X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry[13][14]

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized polymer film is clean and dry.

  • Reaction Setup: Place the polymer film in a reaction vessel containing a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (excess) and triethylamine (as an acid scavenger) in anhydrous toluene.

  • Reaction: Heat the reaction mixture to 50-70°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: After the reaction, remove the film and extensively wash it with fresh toluene to remove any unreacted reagents. Further purify the film by Soxhlet extraction with a suitable solvent (e.g., toluene, then methanol) for 24 hours to remove any physisorbed material.

  • Drying: Dry the modified polymer film under vacuum.

  • Characterization: Analyze the surface of the modified film to confirm the presence of the triazole moiety.

    • XPS: The appearance of a nitrogen (N 1s) signal characteristic of the triazole ring will confirm successful modification.[15]

    • Contact Angle: A change in the water contact angle of the surface will indicate a change in its hydrophilicity, consistent with the introduction of the polar triazole group.

Quantitative Data Summary:

ApplicationSubstrateReagentKey Reaction ParametersAnalytical TechniquesExpected Outcome
Bioconjugation Protein (e.g., BSA)5-20x molar excesspH 8.0-8.5, RT, 1-2hUV-Vis, SECCovalent attachment of triazole to protein
Drug Discovery Amine Library1.1 eq acyl chlorideDCM, RT, 4-12hTLC, NMR, MSLibrary of novel triazole-amide compounds
Materials Science Amine-functionalized PolymerExcess acyl chlorideToluene, 50-70°C, 12-24hXPS, Contact AngleModified surface with altered properties

Conclusion: A Gateway to Functional Molecules and Materials

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride stands out as a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the high reactivity of the acyl chloride group, coupled with the inherent stability and desirable properties of the 1,2,3-triazole core, make it an indispensable tool for researchers in diverse fields. The protocols detailed in this application note provide a solid foundation for the use of this compound in bioconjugation, the development of new therapeutic agents, and the functionalization of materials. The adaptability of these methods allows for their application to a wide range of substrates, opening up a vast chemical space for exploration and innovation.

References

  • Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1843. [Link]

  • García-López, C. V., et al. (2022). Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. Polymers, 14(11), 2269. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533857, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. [Link]

  • Wang, J., & Li, C. Y. (2012). Surface Characterization of Polymer Blends by XPS and ToF-SIMS. In XPS and TOF-SIMS for Polymer Surface Analysis. John Wiley & Sons, Ltd. [Link]

  • Gessner, P., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • Bertozzi, C. R., & Tirrell, D. A. (2011). Click Triazoles for Bioconjugation. In Wiley Encyclopedia of Chemical Biology. John Wiley & Sons, Inc. [Link]

  • Re-Arisz, S., et al. (2018). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and Bioanalytical Chemistry, 410(22), 5489-5498. [Link]

  • Natheer, R. T. (2024). Synthesis of New polymers of Triazole Derivatives. NTU Journal of Pure Sciences, 3(3), 30-37. [Link]

  • Hussan, M., & Islam, M. (2017). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. ACS Applied Materials & Interfaces, 9(37), 32419-32427. [Link]

  • Gauthier, M. A., & Gibson, M. I. (2008). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. Angewandte Chemie International Edition, 47(48), 9208-9211. [Link]

  • Reddit. (2018). Why do labs use acyl chlorides for peptide synthesis? r/chemistry. [Link]

  • Li, Y., et al. (2013). Unsymmetrical PEG-substituted tris(triazolyl)amines as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. Green Chemistry, 15(8), 2148-2157. [Link]

  • Save, M., et al. (2006). Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. Chemical Communications, (47), 4914-4916. [Link]

  • O'Connell, K. P., & Beebe, T. P. (2000). Plasma-modified polymer surfaces: Characterization using XPS. Surface Science Spectra, 7(3), 195-207. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Triazoles for Bioconjugation. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Elsebaie, A. H., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5021. [Link]

  • George, N., & John, V. T. (2008). An eight residue fragment of an acyl carrier protein suffices for post-translational introduction of fluorescent pantetheinyl arms in protein modification in vitro and in vivo. Journal of the American Chemical Society, 130(40), 13234-13235. [Link]

  • Kumar, A., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1029-1049. [Link]

  • D'Souza, C., & O'Doherty, G. A. (2013). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Journal of Organic Chemistry, 78(4), 1279-1296. [Link]

  • Hong, E., & Makadia, H. K. (2015). Size-Exclusion Chromatography for Analyzing Complex and Novel Biotherapeutic Products. LCGC North America, 33(6), 406-415. [Link]

  • Tian, H., et al. (2018). Triazolyl-acylhydrazone derivatives as novel inhibitors for copper corrosion in chloride solutions. Corrosion Science, 140, 25-36. [Link]

  • Li, Y., et al. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Jain, A., et al. (2023). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. Pharmaceutics, 15(10), 2445. [Link]

  • Lutz, J. F. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2215-2216. [Link]

  • Singh, P., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097. [Link]

  • Staben, L. R., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(10), 3201-3214. [Link]

  • Bae, Y., & Kataoka, K. (2009). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation. Bioconjugate Chemistry, 20(3), 568-575. [Link]

  • EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers. [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemical Society Reviews, 40(10), 4985-5001. [Link]

  • Griaud, F., et al. (2010). Click Chemistry: A Tool for Functionalization. Macromolecular Rapid Communications, 31(14), 1225-1240. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. [Link]

  • Kumar, D., & Singh, V. (2015). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Trade Science Inc, 11(10), 381-391. [Link]

  • Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 145, 439-452. [Link]

  • Chaix, C., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. International Journal of Molecular Sciences, 24(6), 5585. [Link]

  • Li, Y., & Li, X. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 15(1), 123-130. [Link]

  • Hegde, S. G., et al. (2018). Polymer surface chemistry: Characterization by XPS. IntechOpen. [Link]

  • da Silva, A. D., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Triazole N-acylhydrazone Hybrids for Alzheimer's Disease. Molecules, 25(14), 3165. [Link]

  • Lengerli, D., et al. (2022). The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Wikipedia. (n.d.). Bioconjugation. [Link]

  • Kim, E. G., & Kim, K. M. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials Research, 20, 13. [Link]

  • Li, Z., et al. (2023). Design Strategies toward Precise Protein Sequencing with Biological Nanopores. Accounts of Chemical Research, 56(21), 2975-2987. [Link]

Sources

derivatization of peptides with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of Peptides with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride for Enhanced Stability and Function

Abstract

The chemical modification of peptides is a cornerstone of modern drug discovery and proteomics, enabling the enhancement of therapeutic properties and analytical detection. This guide provides a comprehensive overview and detailed protocols for the derivatization of peptides using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. The introduction of the 1,2,3-triazole moiety offers significant advantages, including increased resistance to enzymatic degradation and the ability to act as a stable peptide bond isostere.[1][2] This document details the underlying chemical principles, step-by-step experimental procedures from reaction to purification, and robust analytical methods for characterization, tailored for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Triazole-Based Peptide Modification

Peptides are highly specific and potent biological molecules, but their therapeutic potential is often hindered by poor metabolic stability and bioavailability.[1] To overcome these limitations, the synthesis of "peptidomimetics" — molecules that mimic the structure and function of natural peptides — is a critical strategy.[1] The 1,2,3-triazole ring is an exceptional scaffold for this purpose due to its high aromatic stability, rigid structure, and capacity to mimic the electronic properties of an amide bond.[2]

Incorporating a triazole moiety can:

  • Enhance Proteolytic Resistance: The triazole ring is not recognized by proteases, thus preventing enzymatic cleavage and extending the in-vivo half-life of the peptide.[1]

  • Serve as a Linker: Triazoles can effectively conjugate peptides to other functional groups, such as fluorescent tags, cytotoxic agents for targeted drug delivery, or polymers.[2][3]

  • Improve Analytical Detection: For mass spectrometry-based applications, derivatization can improve ionization efficiency and provide predictable fragmentation patterns, aiding in structural elucidation.[4][5]

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a highly efficient acylating agent designed to covalently attach this beneficial triazole scaffold to primary amine groups within a peptide, namely the N-terminus and the ε-amino group of lysine residues. Its carbonyl chloride functional group ensures rapid and specific reactivity under controlled conditions.

Reaction Principle and Mechanism

The derivatization process is a nucleophilic acyl substitution reaction. The highly electrophilic carbon of the carbonyl chloride is attacked by the nucleophilic primary amine of the peptide. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is essential to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the peptide's primary amine attacks the carbonyl carbon of the triazole reagent.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Deprotonation: The added base (DIPEA) removes the proton from the newly acylated nitrogen, yielding the final, stable amide bond and forming a non-reactive ammonium salt.

G Figure 1: Reaction Mechanism of Peptide Acylation Peptide Peptide-NH₂ (N-terminus or Lysine) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (C₁₀H₈ClN₃O) Reagent->Intermediate Base DIPEA (Base) Product Derivatized Peptide (Stable Amide Bond) Base->Product Proton Scavenging Intermediate->Product Chloride Elimination Byproduct DIPEA·HCl Salt Intermediate->Byproduct

Caption: Figure 1: Reaction Mechanism of Peptide Acylation.

Detailed Experimental Protocols

This section provides a self-validating workflow, integrating reaction, purification, and analysis to ensure protocol integrity.

Materials and Reagent Preparation
ReagentPropertiesSupplier ExamplePurpose
Peptide of InterestLyophilized powder, >95% purityVariousSubstrate
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chlorideMW: 221.64 g/mol Sigma-AldrichDerivatizing Agent
Diisopropylethylamine (DIPEA)Anhydrous, >99.5%VariousNon-nucleophilic base
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%VariousReaction Solvent
Acetonitrile (ACN)HPLC GradeVariousHPLC Mobile Phase B
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5%VariousIon-pairing agent for HPLC
Ultrapure Water18.2 MΩ·cmIn-houseHPLC Mobile Phase A

Preparation of Stock Solutions:

  • Peptide Stock (10 mM): Dissolve the required mass of lyophilized peptide in anhydrous DMF. Causality: DMF is an excellent polar aprotic solvent that effectively dissolves most peptides while being compatible with the acylation reaction.

  • Triazole Reagent Stock (50 mM): Dissolve 11.08 mg of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in 1.0 mL of anhydrous DMF. Note: This reagent is moisture-sensitive. Prepare fresh and handle under inert gas (e.g., nitrogen or argon) if possible.

  • DIPEA Stock (100 mM): Add 17.4 µL of DIPEA to 982.6 µL of anhydrous DMF.

Step-by-Step Derivatization Protocol

G Figure 2: Experimental Workflow prep 1. Reagent Preparation (Peptide, Reagent, Base in DMF) mix 2. Reaction Setup (Combine Peptide and Base) prep->mix add 3. Add Derivatizing Reagent (Initiate Reaction) mix->add react 4. Incubation (Stir at RT for 2-4 hours) add->react quench 5. Quench Reaction (Add water to hydrolyze excess reagent) react->quench purify 6. RP-HPLC Purification (Isolate derivatized peptide) quench->purify analyze 7. Analysis & QC (LC-MS and Analytical HPLC) purify->analyze

Sources

Application Note & Protocols: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride as a pivotal starting material for the synthesis of diverse, novel heterocyclic compounds. The 1,2,3-triazole core is a well-established pharmacophore in numerous therapeutic agents, and its functionalization is key to developing new chemical entities.[1][2][3] This guide details the preparation of the title acyl chloride and provides validated, step-by-step protocols for its conversion into high-value heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazole hybrids. The causality behind experimental choices, mechanistic insights, and robust characterization are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the 1,2,3-triazole ring being particularly prominent.[3][4] Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds and dipole interactions make it a "privileged" structure in drug design.[5][6] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6][7]

The synthetic utility of 1,2,3-triazole derivatives is greatly enhanced by activating the C4 position. Conversion of the 4-carboxylic acid to the corresponding acyl chloride transforms the triazole into a highly reactive and versatile building block. 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is an ideal electrophilic precursor for forging new C-N, C-O, and C-C bonds, enabling the construction of complex molecular architectures and hybrid molecules. This guide focuses on harnessing this reactivity to synthesize novel heterocyclic systems with significant potential for drug discovery programs.

Preparation of the Key Precursor: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

The successful synthesis of target heterocycles is contingent upon the high-purity preparation of the starting materials. This section outlines the validated two-step synthesis of the title acyl chloride.

Workflow for Precursor Synthesis

The overall workflow involves the initial synthesis of the carboxylic acid via a cycloaddition reaction, followed by its conversion to the highly reactive acyl chloride.

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation A Phenyl Azide + Ethyl Acetoacetate B Base-Catalyzed Cycloaddition A->B [Ref: 7, 15] C 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid B->C D Triazole Carboxylic Acid (from Step 1) E Chlorination Reaction D->E SOCl2 or (COCl)2 [Ref: 6, 20] F 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (Key Precursor) E->F

Caption: Workflow for the two-step synthesis of the key acyl chloride precursor.

Protocol 1: Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
  • Rationale: This synthesis is a variation of the Dimroth rearrangement, where an azide reacts with a β-ketoester in the presence of a base to regioselectively form the 1,2,3-triazole ring.[8] Sodium ethoxide is used as the base to deprotonate the active methylene group of ethyl acetoacetate, generating the nucleophile for the initial attack on the terminal nitrogen of the azide.

  • Materials:

    • Phenyl azide (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Sodium metal (1.2 eq)

    • Absolute Ethanol (anhydrous)

    • Diethyl ether (anhydrous)

    • Hydrochloric acid (2M)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), carefully add sodium metal in small pieces to a flask containing absolute ethanol, cooled in an ice bath. Stir until all sodium has reacted to form sodium ethoxide.

    • To this solution, add ethyl acetoacetate dropwise at 0 °C and stir for 30 minutes.

    • Add phenyl azide dropwise to the reaction mixture.

    • Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

    • Recrystallize from an ethanol/water mixture to obtain pure 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Protocol 2: Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
  • Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9][10] A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.

  • Materials:

    • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 eq, used as solvent)

    • Dimethylformamide (DMF) (catalytic, 1-2 drops)

    • Toluene (anhydrous)

  • Procedure:

    • In a fume hood, place the triazole carboxylic acid into a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

    • Add thionyl chloride to the flask, followed by a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The solid acid will gradually dissolve.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting acid.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. Co-evaporation with anhydrous toluene (2-3 times) can help remove the last traces of SOCl₂.

    • The resulting solid or oil is the desired 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, which is highly moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere.

Synthesis of Novel Heterocyclic Derivatives

The high reactivity of the acyl chloride group allows for its facile reaction with various dinucleophiles to construct new heterocyclic rings.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
  • Scientific Rationale: 1,3,4-oxadiazoles are valuable bioisosteres for esters and amides, offering improved metabolic stability.[11] The synthesis proceeds via a two-step sequence: nucleophilic acyl substitution of the acyl chloride with a carbohydrazide to form an N,N'-diacylhydrazine intermediate, followed by acid-catalyzed cyclodehydration.[12][13] Phosphorus oxychloride (POCl₃) is an effective dehydrating agent for this transformation.

  • Protocol 3: Synthesis of 2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole

    • Acylation: Dissolve a carbohydrazide (e.g., benzhydrazide, 1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add a solution of the triazole acyl chloride (1.0 eq) in DCM dropwise. Stir at room temperature for 4-6 hours.

    • Work-up: Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the crude diacylhydrazine intermediate.

    • Cyclization: Add phosphorus oxychloride (POCl₃) (5-10 eq) to the crude diacylhydrazine and heat the mixture at 90-100 °C for 2-3 hours.

    • Final Purification: Carefully pour the cooled reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried. Recrystallization from ethanol or purification by column chromatography yields the pure 1,3,4-oxadiazole derivative.

  • Data Summary:

    R-Group of Hydrazide (R-CONHNH₂) Reaction Time (h) Yield (%) M.p. (°C)
    Phenyl 3 85 178-180
    4-Chlorophenyl 3.5 82 195-197
    4-Methylphenyl 3 88 170-172

    | 4-Nitrophenyl | 4 | 75 | 210-212 |

  • G acyl_chloride Triazole-COCl intermediate Diacylhydrazine Intermediate acyl_chloride->intermediate Acylation (Pyridine, DCM) hydrazide R-CONHNH₂ oxadiazole 1,3,4-Oxadiazole intermediate->oxadiazole Cyclodehydration (POCl₃, Heat) -H₂O

Caption: Synthetic pathway for the construction of triazole-pyrazole hybrids.

Conclusion and Outlook

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride has been demonstrated to be an exceptionally valuable and versatile precursor in heterocyclic chemistry. The protocols detailed herein provide reliable and reproducible methods for the synthesis of novel 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazole hybrids. The causality-driven explanations for procedural steps and conditions are intended to empower researchers to adapt and expand upon these methodologies. The resulting molecular scaffolds are primed for screening in various biological assays and represent promising starting points for the development of next-generation therapeutic agents.

References

  • D.S. Elsebaie, et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • D. Bonina, F., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). [Link]

  • C.Y. Ru (2022). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

  • J.G. Weidner, et al. (2020). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2024). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • J. Ashenhurst (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • M. F. Greaney, S. V. D. Vorona (2003). One step synthesis of 1,2,3-triazole carboxylic acids.
  • T. Khan, et al. (2017). Synthesis of Thiadiazole and Azetidinone Derivatives Derived from Triazoles. ResearchGate. [Link]

  • M. Sharma, et al. (2021). A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. Archiv der Pharmazie. [Link]

  • S. Singh, et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Link]

  • Various Authors. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A. M. Bryan, et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. [Link]

  • P. Švec, et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]

  • M. A. Ghandour, et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • M.V.V.N.L. Santhoshi, et al. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Asian Journal of Chemistry. [Link]

  • J. Clark (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • E. F. V. Scriven, K. Turnbull (2000). Product Class 8: 1,3,4-Oxadiazoles. Science of Synthesis. [Link]

  • M. Kumar, et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. [Link]

  • A. A. Bekhit, T. A. K. Abdel-Aziem (2004). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules. [Link]

  • A. M. Eliasen, et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

  • Bioman Explains (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • M. A. Ghandour, et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • J. Chen, et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • K. Bozorov, et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry. [Link]

Sources

The Strategic Role of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has emerged as a privileged scaffold in contemporary drug discovery, prized for its exceptional combination of chemical stability, synthetic accessibility, and profound influence on molecular properties. This five-membered heterocycle is not merely a passive linker; it actively engages with biological targets through hydrogen bonding and dipole interactions.[1][2] Its metabolic stability and ability to act as a bioisostere for amide bonds make it a cornerstone in the design of novel therapeutics.[3][4] At the forefront of this chemical revolution is 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride , a highly reactive and versatile building block that provides a direct gateway to a diverse array of bioactive molecules, including potent enzyme inhibitors and antimicrobial agents.

This comprehensive guide serves as an in-depth technical resource for researchers, providing not only detailed, validated protocols for the synthesis and application of this key intermediate but also a thorough examination of the scientific principles that underpin its utility. We will explore its synthesis from foundational precursors and subsequently detail its application in the construction of molecules with significant therapeutic potential, focusing on anticancer and antimicrobial activities.

Part 1: Synthesis of the Core Intermediate: From Ester to Acyl Chloride

The journey to harnessing the synthetic power of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride begins with the methodical construction of its precursor, the corresponding carboxylic acid. This multi-step synthesis is designed for efficiency and scalability, providing a reliable source of the key intermediate.

Workflow for the Synthesis of the Core Intermediate

Synthesis_Workflow Figure 1: Overall Synthetic Workflow A Phenylazide + Ethyl Acetoacetate B Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate A->B Base-catalyzed Cyclocondensation C 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid B->C Alkaline Hydrolysis D 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride C->D Chlorination (Thionyl Chloride)

Caption: Overall workflow for the synthesis of the title compound.

Protocol 1.1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of substituted 1,2,3-triazoles from azides and β-ketoesters. The reaction proceeds via a base-catalyzed cyclocondensation.

Materials:

  • Phenylazide

  • Ethyl acetoacetate

  • Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

  • Absolute ethanol

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylazide (1.0 eq) in absolute ethanol.

  • Add ethyl acetoacetate (1.0 eq) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in absolute ethanol to the cooled mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • The product, ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to afford a pure crystalline solid.

Protocol 1.2: Hydrolysis to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward saponification reaction.

Materials:

  • Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water or THF/Water solvent mixture

  • Hydrochloric acid (HCl), 2N

  • Standard laboratory glassware

Procedure:

  • Suspend the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl.

  • The carboxylic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.[5][6][7][8][9]

Protocol 1.3: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is efficiently achieved using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene (optional, as solvent)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride guard tube), add the carboxylic acid (1.0 eq).

  • Add thionyl chloride (2.0-5.0 eq), either neat or in an anhydrous solvent like DCM. A catalytic drop of DMF can be added to accelerate the reaction.

  • Gently heat the mixture to reflux (for neat SOCl₂, the boiling point is 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors before they reach the vacuum pump.

  • The resulting crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is often used directly in the next step without further purification. It typically appears as a pale yellow solid or oil.

Part 2: Applications in the Synthesis of Bioactive Molecules

The utility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride lies in its high reactivity towards nucleophiles, particularly amines, to form stable amide bonds. This reaction is the cornerstone for creating a multitude of derivatives with diverse biological activities.

General Workflow for Amide Synthesis

Amide_Synthesis_Workflow Figure 2: General Amide Synthesis Workflow A 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carbonyl chloride D Bioactive Amide Derivative A->D Acylation B Primary or Secondary Amine (R1R2NH) B->D C Tertiary Base (e.g., Triethylamine, Pyridine) C->D HCl Scavenger

Caption: General workflow for the synthesis of bioactive amides.

Application 1: Synthesis of Potent Anticancer Agents (VEGFR-2 Inhibitors)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[10][11] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The 1,2,3-triazole scaffold has been successfully incorporated into potent VEGFR-2 inhibitors.[12][13][14]

VEGFR2_Pathway Figure 3: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation PI3K PI3K/Akt Pathway P->PI3K PLC PLCγ/PKC Pathway P->PLC Angio Angiogenesis (Cell Proliferation, Migration, Survival) PI3K->Angio PLC->Angio Inhibitor Triazole-Amide Inhibitor Inhibitor->P INHIBITS

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • Substituted anilines (e.g., 4-chloroaniline, 3-ethynylaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of the crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Table 1: Representative VEGFR-2 Inhibitory Activity Data

Compound IDAmine Moiety (Substituent)VEGFR-2 IC₅₀ (nM)Reference
I 3-Ethynylphenylamine26.38[14]
II 4-Phenoxyaniline47[13]
III 3-Chlorophenylamine75[13]
Sunitinib(Reference Drug)83.20[14]
Application 2: Synthesis of Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,2,3-triazole-4-carboxamide scaffold has demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[2][4][15]

The synthetic procedure is analogous to Protocol 2.1, substituting the aniline with a variety of primary and secondary amines, including aliphatic, alicyclic, and heterocyclic amines.

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDAmine MoietyS. aureusE. coliC. albicansReference
IV Cyclohexylamine250>500250[4][16]
V 4-Nitroaniline>500>500250[4][16]
VI Morpholine500>500500[4][16]
Ciprofloxacin(Reference Drug)~1~0.5N/A[4]
Griseofulvin(Reference Drug)N/AN/A500[4]
Application 3: Synthesis of Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its overactivity leads to hyperuricemia and gout. The 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide framework has been identified as a potent scaffold for XO inhibitors.[17][18][19] While the acyl chloride can be used to synthesize amide derivatives, it can also be converted to a carbohydrazide, which serves as a versatile intermediate for further functionalization.

Materials:

  • Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (from Protocol 1.1)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the volume of the solvent under reduced pressure.

  • The product, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

This carbohydrazide can then be reacted with various aldehydes or ketones to form hydrazones, or with other electrophiles to generate a library of potential XO inhibitors.

Table 3: Representative Xanthine Oxidase Inhibitory Activity Data

Compound IDR Group (on phenyl ring of the acid)XO IC₅₀ (µM)Reference
VII 4-CN0.057[17][19]
VIII 3-CN0.091[17][19]
IX 4-F0.12[17][19]
Allopurinol(Reference Drug)2.47[17][19]

Conclusion and Future Perspectives

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a demonstrably powerful and versatile building block in medicinal chemistry. Its straightforward, multi-step synthesis from readily available starting materials, coupled with its high reactivity, provides an efficient route to a wide range of N-substituted 1,2,3-triazole-4-carboxamides. The protocols detailed herein offer a validated pathway for researchers to access this key intermediate and explore its potential in developing novel therapeutics. The successful application of this scaffold in creating potent anticancer, antimicrobial, and enzyme-inhibiting agents underscores its significance. The inherent drug-like properties of the 1,2,3-triazole core—metabolic stability, hydrogen bonding capacity, and its role as an amide bioisostere—ensure that this chemical entity will continue to be a focal point in the rational design of the next generation of bioactive molecules.

References

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (2024). National Institutes of Health. Available at: [Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025). ResearchGate. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. (2016). Semantic Scholar. Available at: [Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021). PubMed. Available at: [Link]

  • Synthesis of Amide Core Based New 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study. (n.d.). ResearchGate. Available at: [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. (n.d.). Sci-Hub. Available at: [Link]

  • Synthesis of Amide Core Based New 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Dove Medical Press. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). National Institutes of Health. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. Available at: [Link]

  • Representative VEGFR‐2 inhibitors currently approved. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). OUCI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). National Institutes of Health. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (n.d.). MDPI. Available at: [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. Available at: [Link]

  • Hydrolysis of chiral methyl ester. (2025). Reddit. Available at: [Link]

  • Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. (2025). ResearchGate. Available at: [Link]

  • Isomerization during hydrolysis of a methyl ester. (2020). Reddit. Available at: [Link]

  • 4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl). (n.d.). CSIR-Indian Institute of Chemical Technology. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (2014). JOCPR. Available at: [Link]

Sources

Application Notes and Protocols for Amide Bond Formation using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazole-Amide Scaffold

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and being a critical functional group in a vast array of pharmaceuticals. The 1,2,3-triazole moiety has emerged as a highly valuable pharmacophore due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups. The combination of these two entities into a triazole-carboxamide scaffold presents a powerful strategy in drug design, offering compounds with unique structural and electronic properties.

This application note provides a detailed experimental procedure for the synthesis of N-substituted-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides via the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with primary and secondary amines. This protocol is grounded in the principles of the Schotten-Baumann reaction, a robust and widely utilized method for amide bond formation.[1][2]

Reaction Principle: Nucleophilic Acyl Substitution

The formation of the amide bond in this context proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yields the stable amide product. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Experimental Workflow Overview

The overall experimental workflow for the amide bond formation is depicted below. This process involves the dissolution of the amine, followed by the addition of a base and the acyl chloride, reaction monitoring, and subsequent workup and purification of the desired amide product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Dissolve Amine in Anhydrous Solvent base Add Base (e.g., Triethylamine) amine->base cool Cool Reaction Mixture to 0 °C base->cool acyl_chloride Add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride cool->acyl_chloride warm Warm to Room Temperature acyl_chloride->warm stir Stir for 2-16 hours warm->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water/Brine monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of N-substituted-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with a generic primary or secondary amine. The quantities can be scaled as needed.

Materials and Reagents:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • Primary or secondary amine of choice

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylamine or DIPEA (1.2-1.5 eq) to the stirred solution.

  • Addition of Acyl Chloride:

    • Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM (or THF).

    • Add the acyl chloride solution dropwise to the cold amine solution over a period of 10-15 minutes. A white precipitate of triethylammonium chloride may form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionsRationale & Troubleshooting
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic solvents are crucial to prevent hydrolysis of the acyl chloride. If the reaction is sluggish, switching to a more polar aprotic solvent like THF or acetonitrile may be beneficial.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is used to scavenge the HCl produced without competing with the amine nucleophile. 1.2-1.5 equivalents are typically sufficient. If the amine starting material is a salt (e.g., hydrochloride), an additional equivalent of base is required.
Temperature Initial addition at 0 °C, then warm to room temperature.The initial cooling helps to control the exothermic reaction between the amine and the acyl chloride. For less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.
Stoichiometry Near equimolar amounts of amine and acyl chloride (1.0 : 1.0-1.1).A slight excess of the acyl chloride can help to ensure complete consumption of the amine. However, a large excess can complicate purification.
Reaction Time 2-16 hoursReaction time is dependent on the nucleophilicity of the amine. Monitor by TLC or LC-MS to determine the point of completion.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous solvents is critical because 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere protects the reaction from atmospheric moisture, which is especially important when working on a small scale or with very dry solvents.

  • Choice of Base: A tertiary amine base like triethylamine or DIPEA is used because it is non-nucleophilic and will not react with the acyl chloride. Its primary role is to neutralize the HCl formed during the reaction, which drives the equilibrium towards the product.[4]

  • Dropwise Addition at 0 °C: The reaction between an amine and an acyl chloride is often highly exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up: The aqueous work-up is designed to remove the hydrochloride salt of the base and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer before drying.

Self-Validating System: In-Process Controls

To ensure the success and reproducibility of this protocol, the following in-process controls are recommended:

  • TLC Monitoring: Regularly spot the reaction mixture on a TLC plate against the starting amine and acyl chloride to visually track the progress of the reaction. The appearance of a new, less polar spot and the disappearance of the starting amine spot indicate product formation.

  • LC-MS Analysis: For more quantitative monitoring, a small aliquot of the reaction mixture can be analyzed by LC-MS to determine the ratio of starting materials to product.

  • Characterization of the Final Product: The identity and purity of the final N-substituted-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The protocol described provides a reliable and robust method for the synthesis of a wide range of N-substituted-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides. By carefully controlling the reaction conditions and employing appropriate analytical monitoring, researchers can efficiently generate these valuable compounds for applications in drug discovery and development. The inherent stability and favorable biological properties of the 1,2,3-triazole core make this a particularly attractive scaffold for the synthesis of novel bioactive molecules.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung der Benzoësäureäther. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • "Schotten–Baumann reaction". Wikipedia. Available at: [Link]

  • "Schotten-Baumann Reaction". Lokey Lab Protocols - Wikidot. Available at: [Link]

  • "Amide Synthesis". Fisher Scientific. Available at: [Link]

  • "Schotten-Baumann Reaction and its Mechanism". YouTube. Available at: [Link]

  • "Schotten Baumann Reaction: Introduction, mechanism, procedure". Chemistry Notes. Available at: [Link]

  • "Schotten–Baumann reaction". L.S.College, Muzaffarpur. Available at: [Link]

  • "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review". National Institutes of Health. Available at: [Link]

  • "Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species". SciELO México. Available at: [Link]

  • "5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide". National Institutes of Health. Available at: [Link]

  • "Schotten–Baumann reaction". Grokipedia. Available at: [Link]

  • "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities". MDPI. Available at: [Link]

  • "Schotten Baumann Reaction". BYJU'S. Available at: [Link]

Sources

scale-up synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Derivatives

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol details a robust two-step synthetic pathway, beginning with the formation of the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid precursor via a modified Huisgen 1,3-dipolar cycloaddition, followed by its conversion to the target acyl chloride using thionyl chloride. This guide emphasizes critical scale-up considerations, process safety, in-process controls, and detailed analytical characterization to ensure a reproducible and safe manufacturing process.

Introduction and Scientific Background

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] Derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole, in particular, are prevalent in compounds with a wide range of biological activities.[2][3] The corresponding acyl chloride is a highly reactive and versatile intermediate, enabling the facile synthesis of esters, amides, and other derivatives for building libraries of potential drug candidates.[4][5]

The synthetic strategy presented herein is designed for scalability and efficiency. The initial formation of the triazole ring is achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction celebrated for its high yields and regioselectivity, often referred to as a "click chemistry" reaction.[6][7] The subsequent conversion of the stable carboxylic acid intermediate to the reactive acyl chloride is accomplished using thionyl chloride (SOCl₂), a standard and highly effective reagent where the gaseous nature of its byproducts simplifies purification on a large scale.[8][9]

Synthetic Pathway Overview

The overall synthesis is a two-step process starting from readily available commercial materials: phenyl azide and ethyl acetoacetate.

Step 1: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (2) This step involves the base-catalyzed reaction of phenyl azide (1a) with ethyl acetoacetate (1b) to form the corresponding ethyl ester, which is then saponified in situ to yield the carboxylic acid precursor (2).

Step 2: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (3) The carboxylic acid (2) is treated with thionyl chloride to afford the final acyl chloride product (3).

Synthetic_Pathway cluster_0 Step 1: Triazole Formation & Saponification cluster_1 Step 2: Acyl Chloride Formation PhenylAzide Phenyl Azide (1a) CarboxylicAcid 5-methyl-2-phenyl-2H-1,2,3-triazole- 4-carboxylic acid (2) PhenylAzide->CarboxylicAcid 1. NaOEt, EtOH 2. NaOH (aq) then H+ EthylAcetoacetate Ethyl Acetoacetate (1b) EthylAcetoacetate->CarboxylicAcid AcylChloride 5-methyl-2-phenyl-2H-1,2,3-triazole- 4-carbonyl chloride (3) CarboxylicAcid->AcylChloride SOCl₂, Toluene, Δ

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

PART A: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (2)

Rationale: This procedure utilizes a one-pot reaction where sodium ethoxide acts as a base to facilitate the cycloaddition between phenyl azide and ethyl acetoacetate.[3] Subsequent saponification with sodium hydroxide followed by acidic workup yields the desired carboxylic acid. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its compatibility with the base.

Reagent/MaterialMolar Mass ( g/mol )Lab Scale (10 g)Scale-Up (1 kg)Molar Equiv.
Phenyl Azide (1a)119.1211.9 g1.19 kg1.0
Ethyl Acetoacetate (1b)130.1413.0 g1.30 kg1.0
Sodium Metal22.992.3 g230 g1.0
Anhydrous Ethanol46.07200 mL20 L-
Sodium Hydroxide40.008.0 g800 g2.0
Water18.02100 mL10 L-
Conc. HCl (37%)36.46~25 mL~2.5 L-

Protocol:

  • Reactor Setup: Equip a suitably sized, clean, and dry reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. For scale-up, ensure the reactor has appropriate temperature control (heating/cooling jacket).

  • Base Preparation: Under a nitrogen atmosphere, carefully add sodium metal (2.3 g / 230 g) in small portions to anhydrous ethanol (150 mL / 15 L) at a rate that maintains a gentle reflux. Causality: This exothermic reaction generates sodium ethoxide in situ, the active base for the reaction. Slow addition is critical for controlling the reaction temperature and hydrogen gas evolution.

  • Reactant Addition: Once all the sodium has reacted and the solution has cooled to ~50°C, add a solution of ethyl acetoacetate (13.0 g / 1.30 kg) and phenyl azide (11.9 g / 1.19 kg) in anhydrous ethanol (50 mL / 5 L) dropwise over 1-2 hours.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Saponification: After cooling to room temperature, add a solution of sodium hydroxide (8.0 g / 800 g) in water (100 mL / 10 L). Heat the mixture back to reflux for 2-3 hours to ensure complete hydrolysis of the ethyl ester intermediate.

  • Work-up and Isolation: a. Cool the reaction mixture and reduce the volume by ~75% via distillation. b. Dilute the remaining slurry with water (200 mL / 20 L) and filter to remove any insoluble impurities. c. Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. Causality: Protonation of the carboxylate salt causes the carboxylic acid product to precipitate out of the aqueous solution. d. Stir the resulting suspension for 1 hour in the cold to ensure complete precipitation. e. Isolate the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 60-70°C.

PART B: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (3)

Rationale: Thionyl chloride is an excellent reagent for this conversion as it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed.[10][11] Toluene is used as a solvent, and a catalytic amount of DMF can accelerate the reaction via the formation of the Vilsmeier reagent.[12]

Reagent/MaterialMolar Mass ( g/mol )Lab Scale (10 g)Scale-Up (1 kg)Molar Equiv.
Carboxylic Acid (2)203.1910.0 g1.0 kg1.0
Thionyl Chloride (SOCl₂)118.978.8 g (5.2 mL)880 g (520 mL)1.5
Toluene92.14100 mL10 L-
DMF (catalyst)73.092-3 drops5 mLcatalytic

Protocol:

  • Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser connected to a gas scrubber (containing NaOH solution), a dropping funnel, and a nitrogen inlet. Causality: Strictly anhydrous conditions are mandatory to prevent hydrolysis of the thionyl chloride and the acyl chloride product.[13] The gas scrubber is essential to neutralize the toxic HCl and SO₂ gases produced.

  • Reaction Mixture: Under a nitrogen atmosphere, charge the reactor with the carboxylic acid (2) (10.0 g / 1.0 kg), toluene (100 mL / 10 L), and catalytic DMF.

  • Reagent Addition: Slowly add thionyl chloride (5.2 mL / 520 mL) to the suspension at room temperature over 30-60 minutes. An initial exotherm may be observed.

  • Reaction: Heat the mixture to 70-80°C and maintain for 2-4 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution. Monitor by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride and toluene by distillation under reduced pressure. c. The crude product can often be used directly. If further purification is needed, recrystallization from a suitable dry solvent (e.g., toluene/hexane) or high-vacuum distillation can be employed.[13] d. Store the final product under a nitrogen atmosphere in a tightly sealed container to prevent moisture ingress.

Scale-Up Process and Workflow

Scaling this synthesis requires careful management of thermal hazards, material handling, and waste streams.

Scale_Up_Workflow cluster_step1 Process Step 1: Carboxylic Acid Synthesis cluster_step2 Process Step 2: Acyl Chloride Formation node_s1_1 Raw Material Staging Phenyl Azide, EtOAC, Na, EtOH QC Check: Purity, Moisture node_s1_2 Reactor Charge & Base Formation Controlled Na addition In-Process Control: Temperature node_s1_1->node_s1_2 node_s1_3 Cycloaddition & Saponification Reflux & Monitor QC Check: HPLC for completion node_s1_2->node_s1_3 node_s1_4 Isolation & Drying Precipitation, Filtration, Washing QC Check: LOD, Purity, MP node_s1_3->node_s1_4 node_s2_1 node_s2_1 node_s1_4->node_s2_1 Intermediate Transfer node_s2_2 SOCl₂ Addition & Reaction Scrubber online, controlled addition In-Process Control: Temp, Gas evolution node_s2_1->node_s2_2 node_s2_3 Solvent & Reagent Removal Vacuum Distillation In-Process Control: Pressure, Temp node_s2_2->node_s2_3 node_s2_4 Final Product Packaging Package under Nitrogen QC Check: Assay, IR, Appearance node_s2_3->node_s2_4

Caption: Scale-up workflow with integrated quality control checkpoints.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the intermediate and final product.

Analysis5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (2)5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (3)
Appearance White to off-white solidWhite to pale yellow solid or liquid
Melting Point Typically >150°C (decomposes)Lower melting point than acid
¹H NMR δ ~2.5 (s, 3H, CH₃), 7.4-7.8 (m, 5H, Ar-H), ~13.5 (br s, 1H, COOH)δ ~2.6 (s, 3H, CH₃), 7.5-7.9 (m, 5H, Ar-H). Absence of COOH peak.
¹³C NMR δ ~10 (CH₃), 120-140 (Ar-C & Triazole-C), ~165 (C=O)δ ~11 (CH₃), 120-145 (Ar-C & Triazole-C), ~168 (C=O)
FT-IR (cm⁻¹) 2500-3300 (broad, O-H), ~1700 (C=O), ~1590, 1490 (Ar C=C)Absence of broad O-H. ~1750-1780 (strong, C=O of acyl chloride)
Purity (HPLC) ≥98%≥97%

Critical Safety Considerations

General: All operations should be conducted by trained personnel in a controlled environment (e.g., a chemical fume hood or ventilated enclosure). A thorough risk assessment must be performed before commencing any scale-up activity.

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl, SO₂).[14][15] Short-term exposure can cause severe burns to the skin, eyes, and respiratory tract.[14]

  • Handling:

    • Always handle in a well-ventilated fume hood or closed system.

    • Use a NIOSH-approved respirator with acid gas cartridges for any transfer operations.[14]

    • Wear a full chemical-resistant suit, face shield, and appropriate gloves (e.g., neoprene or Viton®).[14][16]

    • Ensure all equipment is scrupulously dried before use.

    • Have an emergency shower and eyewash station immediately accessible.[17]

  • Spills: Do NOT use water on a thionyl chloride spill. Absorb with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[15][17]

Phenyl Azide:

  • Hazards: Phenyl azide is potentially explosive, especially when heated. It is also toxic.

  • Handling: Avoid high temperatures and physical shock. Use appropriate shielding during the reaction.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Step 1: Low yield of carboxylic acid Incomplete reaction; Inactive base (moisture in ethanol); Poor quality starting materials.Increase reflux time and monitor by HPLC. Ensure ethanol is anhydrous and sodium metal is fresh. Verify purity of starting materials.
Step 1: Oily product during precipitation Impurities present; Incomplete saponification.Ensure complete saponification by extending reflux time. Purify the crude product by recrystallization.
Step 2: Low yield of acyl chloride Incomplete reaction; Hydrolysis of product.Ensure a slight excess of SOCl₂ is used and reaction goes to completion. Use rigorously dried glassware and solvents.
Step 2: Product reverts to carboxylic acid Exposure to atmospheric moisture during work-up or storage.Conduct all work-up and packaging under a dry nitrogen atmosphere. Use tightly sealed containers with desiccants for storage.

References

  • LookChem.
  • ISRES Publishing. Synthesis of 1,2,4 triazole compounds. ISRES.
  • ResearchGate. Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach.
  • MDPI.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies.
  • LANXESS Corporation. Thionyl chloride Product Safety Assessment.
  • Chemguide. preparation of acyl chlorides (acid chlorides).
  • Thionyl chloride Safety D
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • BenchChem.
  • Wiley-VCH. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.
  • Fisher Scientific.
  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • Google Patents. Method for purifying acid chlorides.
  • Sigma-Aldrich.
  • ResearchGate. Acid Chloride/ chloroformate purification?
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • New Jersey Department of Health. THIONYL CHLORIDE HAZARD SUMMARY.
  • Wikipedia. Acyl chloride.
  • ResearchGate. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors.
  • Frontiers Media. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • MDPI.
  • Synthesis and Characterization of 1,2,3- Triazole Derivatives
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions.
  • ChemSynthesis. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
  • YouTube. Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides.
  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.
  • PubMed. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Deriv
  • ResearchGate. Huisgen's Cycloaddition Reactions: A Full Perspective.
  • Taylor & Francis Online. Huisgen Cycloaddition – Knowledge and References.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
  • Dove Press. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.
  • National Institutes of Health.
  • National Institutes of Health.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Cenmed. 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride.
  • MySkinRecipes. 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride.
  • MySkinRecipes. 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY6jTWv6SAUJd-hbNgmJnU8dgB-94C-ofSM2bXcYu5V64ha4lbZGJuZCLbK-xbr2QA1hwMVBQMqmvt4cCa3huGIIz293z6qsBIJMRT8U7P665OChmwuZf7lFBvZPSI1b-u-ul7KpV4Svq-gCxYogGhgBTlCc9in8jshWJk6HUSN03O3zlw1KOq3ofmilZBtgECNI1DSkcq9l17DbFpBu7kongTLgQvTspXiz0dIZn2MILVS1_SbBY=]([Link]

Sources

Troubleshooting & Optimization

side reactions of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a valuable heterocyclic building block, primarily utilized as a reactive intermediate for the synthesis of amide and ester derivatives in pharmaceutical and agrochemical research.[1] Its core utility lies in the high reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution.[2][3][4] However, this high reactivity is also the source of several potential side reactions that can complicate syntheses, reduce yields, and generate difficult-to-remove impurities. The 1,2,3-triazole ring is generally a stable aromatic system, lending rigidity and specific electronic properties to the final molecule.[5][6]

This guide serves as a dedicated technical resource to help you troubleshoot and mitigate common side reactions encountered when working with this reagent. By understanding the underlying mechanisms of these undesired pathways, you can proactively optimize your reaction conditions for cleaner, more efficient outcomes.

Section 1: General Handling and Reagent Stability

FAQ 1.1: My reaction yield is consistently low, and I've isolated 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. What is happening?

Answer:

This is the most common issue encountered and is almost certainly due to the hydrolysis of the acyl chloride. Acyl chlorides are highly sensitive to moisture.[7] Even trace amounts of water in your solvent, on your glassware, or from atmospheric humidity can rapidly convert the acyl chloride back to its less reactive parent carboxylic acid.[2][8][9][10]

Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid (HCl).[2][8][9]

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: All aspects of your experimental setup must be rigorously dry.

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Reagents: Ensure your nucleophile (amine/alcohol) and any base used are anhydrous.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Controlled Addition: Add the acyl chloride solution to the solution of the nucleophile, not the other way around. This ensures the highly reactive acyl chloride immediately encounters its intended reaction partner rather than trace moisture.

Section 2: Side Reactions with Amine Nucleophiles (Amide Synthesis)

Amide formation is a primary application for this reagent.[11] The reaction involves the nucleophilic attack of the amine on the acyl chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[7][12][13]

FAQ 2.1: Besides my desired amide, I'm observing a significant amount of a higher molecular weight byproduct. What could it be?

Answer:

A likely culprit is the formation of a symmetric anhydride . This occurs when the parent carboxylic acid (present due to partial hydrolysis, as discussed in FAQ 1.1) becomes deprotonated by the base in your reaction. The resulting carboxylate anion is a competent nucleophile and can attack a second molecule of the acyl chloride.[14][15][16]

Mechanism of Symmetric Anhydride Formation:

  • Hydrolysis: R-COCl + H₂O → R-COOH + HCl

  • Deprotonation: R-COOH + Base → R-COO⁻ + Base-H⁺

  • Nucleophilic Attack: R-COO⁻ + R-COCl → R-CO-O-CO-R + Cl⁻

This anhydride is still an acylating agent but may react slower than the acyl chloride, leading to a complex product mixture.

Troubleshooting and Prevention:

  • Prevent Hydrolysis: The most critical step is to follow the rigorous anhydrous protocols described in Section 1. Preventing the formation of the carboxylic acid precursor is the best way to avoid this side reaction.[8][10]

  • Reagent Purity: Ensure your starting acyl chloride is of high purity and has not degraded during storage. It should be a solid.[17] If it appears discolored or oily, it may have partially decomposed.

  • Order of Addition: Add the acyl chloride slowly to a solution containing both the amine and the scavenger base. This ensures the amine is the primary nucleophile present to react with the acyl chloride.

Troubleshooting Workflow for Amide Synthesis

G start Low Yield or Impure Amide Product check_water Isolate Carboxylic Acid Byproduct? start->check_water sol_water Implement Strict Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Run under N2/Ar check_water->sol_water Yes check_base Reaction Sluggish or Complex Mixture? check_water->check_base No check_anhydride Observe High MW Byproduct (Anhydride)? sol_water->check_anhydride Re-run sol_anhydride Root Cause is Hydrolysis. Strictly follow anhydrous protocol. Check purity of starting acyl chloride. check_anhydride->sol_anhydride Yes check_anhydride->check_base No success Clean Amide Product sol_anhydride->success sol_base Optimize Base: - Switch to DIPEA for steric bulk - Use 2.2 eq. of amine if it's  also the base - Avoid Pyridine if issues persist check_base->sol_base Yes sol_base->success

Caption: Troubleshooting workflow for common amide synthesis issues.

FAQ 2.2: Does the choice of base matter for amide synthesis?

Answer:

Absolutely. The base is not just a passive HCl scavenger; its properties can significantly influence the reaction's success. An ideal base is non-nucleophilic and sufficiently strong to neutralize HCl without causing other side reactions.[7]

BasepKa of Conjugate AcidKey Characteristics & Recommendations
Triethylamine (TEA) ~10.7Common, inexpensive. Can sometimes act as a nucleophile, leading to trace impurities. Can promote side reactions with enolizable acyl chlorides (not an issue here).[18]
Pyridine ~5.2Weaker base. Can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[14][15] While often beneficial, this intermediate can sometimes lead to undesired side products.
DIPEA (Hünig's Base) ~10.7Often the best choice. The bulky isopropyl groups sterically hinder the nitrogen, making it highly non-nucleophilic while remaining a strong base.
Excess Amine VariesIf the amine nucleophile is inexpensive, using a second equivalent to scavenge HCl is a viable strategy.[14] This avoids introducing another reagent.

Recommendation: Start with 1.1 to 1.5 equivalents of DIPEA for clean and efficient HCl scavenging.

Section 3: Side Reactions with Alcohol Nucleophiles (Ester Synthesis)

Esterification with acyl chlorides is also a common and effective transformation.[2][8] Alcohols are generally less nucleophilic than amines, so reactions can be more sluggish and sometimes require a catalyst.

FAQ 3.1: My esterification reaction is very slow, even with a base. How can I speed it up without decomposition?

Answer:

For sluggish esterifications, especially with sterically hindered alcohols, the use of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[18][19]

DMAP is a hyper-nucleophilic catalyst. It reacts with the acyl chloride much faster than the alcohol to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more electrophilic than the starting acyl chloride and is readily attacked by the alcohol, even a hindered one, to give the ester and regenerate the DMAP catalyst.

Catalytic Cycle of DMAP in Esterification:

G cluster_0 Catalytic Cycle AcylCl R-COCl Intermediate [R-CO-DMAP]⁺Cl⁻ (Acylpyridinium Intermediate) (Highly Reactive) AcylCl->Intermediate + DMAP DMAP DMAP Ester R-COOR' Intermediate->Ester + R'-OH - DMAP - H⁺ ProtonatedBase Base-H⁺Cl⁻ Alcohol R'-OH Ester->ProtonatedBase + H⁺ Base Base (e.g., TEA, DIPEA)

Caption: Catalytic cycle of DMAP in esterification reactions.

Protocol for DMAP-Catalyzed Esterification:

  • Dissolve the alcohol (1.0 eq) and a stoichiometric base like DIPEA (1.2 eq) in an anhydrous solvent (e.g., DCM, THF).

  • Add DMAP (0.05 to 0.1 eq).

  • Cool the solution to 0°C.

  • Slowly add a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

FAQ 3.2: Can the 1,2,3-triazole ring itself react with nucleophiles?

Answer:

Under the standard, mild conditions used for acylation (room temperature, non-nucleophilic bases), the 2-phenyl-1,2,3-triazole ring is generally considered a stable aromatic heterocycle and is unlikely to react.[5] Its aromaticity and the substitution pattern make it resistant to nucleophilic attack. Side reactions involving the ring would likely require much harsher conditions, such as very high temperatures or extremely potent nucleophiles, which are not typical for converting an acyl chloride to an amide or ester. While some triazole N-oxides can be activated towards nucleophilic attack, this is not the case for the parent heterocycle in this reagent.[20]

References

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved January 21, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. Retrieved January 21, 2026, from [Link]

  • JoVE. (2025). Video: Preparation of Acid Anhydrides. Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved January 21, 2026, from [Link]

  • Save My Exams. (n.d.). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis of Symmetrical Carboxylic Acid Anhydrides from Acyl Chlorides in the Presence of In Metal and DMF. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved January 21, 2026, from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved January 21, 2026, from [Link]

  • Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?. r/chemistry. Retrieved January 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Retrieved January 21, 2026, from [Link]

  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved January 21, 2026, from [Link]

  • ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved January 21, 2026, from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Retrieved January 21, 2026, from [Link]

  • Molbase. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 1,2,3-triazole and its derivatives. Development of methods for the formation of the triazole ring. Retrieved January 21, 2026, from [Link]

  • Cenmed. (n.d.). 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. Retrieved January 21, 2026, from [Link]

  • ACS Omega. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimizing Acylation Reactions with 5-Methyl-2-Phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing acylation reactions using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively, optimize your reaction yields, and ensure the integrity of your synthetic outcomes.

Section 1: The Reagent - Foundational Knowledge and Handling

Before optimizing a reaction, a thorough understanding of the key reagent is paramount. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a highly reactive acylating agent, valued for its role in constructing complex molecules for pharmaceutical and agrochemical applications[1]. Its reactivity, however, necessitates careful handling.

Q1: What are the essential properties and storage conditions for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride?

A1: Understanding the reagent's physical and chemical properties is the first step in troubleshooting. Key data is summarized below.

PropertyValueSource
CAS Number 36401-55-5[2][3]
Molecular Formula C₁₀H₈ClN₃O[2][3]
Molecular Weight 221.64 g/mol [2][3]
Appearance Solid[2]
Storage 2-8°C, under dry, inert atmosphere[1]

The most critical characteristic is its sensitivity to moisture. Acyl chlorides readily react with water in a process called hydrolysis to form the corresponding carboxylic acid, which is unreactive under standard acylation conditions[4][5]. This decomposition is often the primary cause of failed reactions.

Expert Insight: Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and clean, oven-dried glassware. When not in use, store it tightly sealed in a desiccator within the recommended temperature range.

Section 2: Troubleshooting Low or No Product Conversion

The most frequent issue reported is low to zero yield of the desired acylated product. The following guide provides a systematic approach to diagnosing the root cause.

Q2: I've set up my reaction, but TLC/LC-MS analysis shows only starting material. What should I investigate first?

A2: When a reaction fails to initiate, the issue typically lies with one of three factors: the integrity of the acyl chloride, the reactivity of the nucleophile, or the reaction conditions. The following workflow provides a logical diagnostic path.

Troubleshooting_Low_Yield start Low / No Conversion Observed check_reagent Step 1: Verify Acyl Chloride Integrity - Has it hydrolyzed? - Check for HCl smell, clumping. - Run IR if possible (loss of C=O stretch ~1750-1800 cm⁻¹). start->check_reagent check_nucleophile Step 2: Assess Nucleophile Reactivity - Is it sterically hindered? - Is it electronically poor (e.g., aniline with EWGs)? check_reagent->check_nucleophile Reagent OK solution_reagent Solution: Use fresh or newly prepared acyl chloride. check_reagent->solution_reagent Reagent Degraded check_conditions Step 3: Evaluate Reaction Conditions - Is the base appropriate and sufficient? - Is the solvent anhydrous and appropriate? - Is the temperature adequate? check_nucleophile->check_conditions Nucleophile OK solution_nucleophile Solution: - Use a stronger base (e.g., NaH). - Increase temperature. - Add a catalyst (e.g., DMAP). check_nucleophile->solution_nucleophile Low Reactivity solution_conditions Solution: - Switch to a stronger/non-nucleophilic base. - Ensure anhydrous conditions. - Increase temperature. check_conditions->solution_conditions Sub-optimal

Caption: A systematic workflow for diagnosing low-yield acylation reactions.

Q3: My nucleophile (an amine/alcohol) is known to be unreactive. How can I force the reaction to completion?

A3: Acylating electronically poor or sterically hindered nucleophiles is a common challenge. The low nucleophilicity of the substrate struggles to attack the electrophilic carbonyl carbon of the acyl chloride. Several strategies can overcome this activation barrier:

  • Employ a Stronger Base: Standard tertiary amine bases like triethylamine (NEt₃) or DIPEA act primarily as acid scavengers. For poorly reactive amines or alcohols, a stronger base like sodium hydride (NaH) is required. NaH irreversibly deprotonates the nucleophile, creating a highly reactive anion (an alkoxide or amide anion) that readily attacks the acyl chloride[6]. This is a highly effective but requires strictly anhydrous conditions.

  • Increase the Temperature: Many acylations are run at 0°C or room temperature to control side reactions. For sluggish reactions, heating the mixture (e.g., to 40-80°C in a suitable solvent like THF or toluene) can provide the necessary activation energy to drive the reaction forward[6].

  • Utilize a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for difficult acylations. It works by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is more readily attacked by the weak nucleophile. DMAP is used in catalytic amounts (0.1-0.2 equivalents) alongside a stoichiometric amount of a standard base like triethylamine[7].

Section 3: FAQs for Reaction Optimization

Fine-tuning your reaction conditions is key to maximizing yield and purity.

Q4: How do I select the optimal base for my acylation?

A4: The choice of base is critical and depends on the reactivity of your nucleophile.

BaseTypepKa (Conjugate Acid)Use Case & Rationale
Triethylamine (NEt₃) Tertiary Amine~10.7Standard Choice: A non-nucleophilic base used to scavenge the HCl byproduct. Ideal for reactive amines and alcohols.
Pyridine Aromatic Amine~5.2Weak Base/Catalyst: Less basic than NEt₃. Can also act as a nucleophilic catalyst, similar to DMAP, but is less effective. Its use as a solvent can sometimes increase reaction efficiency but is often avoided due to its toxicity[8].
DIPEA Hindered Amine~11Bulky Base: More sterically hindered than NEt₃, making it less likely to cause side reactions. Useful when the substrate or product is sensitive.
Sodium Hydride (NaH) Non-nucleophilic~36Forcing Conditions: A strong, non-nucleophilic base that deprotonates the nucleophile completely. Essential for very weak nucleophiles like hindered alcohols or electron-poor anilines[6]. Requires anhydrous solvents (e.g., THF, DMF).

Q5: Which solvent should I use?

A5: The solvent must be anhydrous and inert to the reaction conditions. It should also fully dissolve your starting materials.

SolventPolarityKey Considerations
Dichloromethane (DCM) Polar AproticExcellent solubility for many organic compounds. Low boiling point makes for easy removal. A common first choice.
Tetrahydrofuran (THF) Polar AproticGood general-purpose solvent. Compatible with strong bases like NaH. Must be freshly distilled or from a sure-seal bottle to remove peroxides and water.
Acetonitrile (MeCN) Polar AproticHigher boiling point than DCM. Can be beneficial for reactions requiring gentle heating.
Toluene NonpolarUseful for higher-temperature reactions. Can facilitate removal of water azeotropically if necessary, though starting with anhydrous materials is preferred.
Dimethylformamide (DMF) Polar AproticHigh boiling point and excellent solvating power. Often used for substrates with poor solubility[6]. Must be of high purity (anhydrous grade) as it can contain amine impurities.

Section 4: Standardized Experimental Protocol

This section provides a reliable starting point for your experiments. Adjust stoichiometry, temperature, and reaction time as needed based on your specific nucleophile.

Protocol: General Procedure for the Acylation of an Amine

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine. The bicarbonate wash is crucial for removing excess HCl and the hydrochloride salt of the base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the final amide product.

Caption: A standard workflow for the acylation of an amine.

References

  • Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. (2019). Turkish Journal of Chemistry. Available at: [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Available at: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. Available at: [Link]

  • Influence of solvent in the acylation of anisole with acetyl chloride using, Cu-MOF-74. (2021). Inorganic Chemistry Communications. Available at: [Link]

  • 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. MySkinRecipes. Available at: [Link]

  • Purification of triazoles. (1981). Google Patents.
  • 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. Mol-Instincts. Available at: [Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. (2015). ResearchGate. Available at: [Link]

  • Process for making triazoles. (1983). Google Patents.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. Cenmed. Available at: [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2022). Molecules. Available at: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2023). Reddit. Available at: [Link]

  • Optimization of the reaction conditions. (2020). ResearchGate. Available at: [Link]

  • Acyl 1,2,4-triazoles as an alternative of acyl chloride. (2022). ResearchGate. Available at: [Link]

  • Friedel-Crafts acylation. Khan Academy. Available at: [Link]

  • Optimization of the reaction conditions. (2020). ResearchGate. Available at: [Link]

Sources

handling and storage of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride to prevent hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride

A Guide to Preventing Hydrolysis During Handling and Storage

Welcome to the technical support guide for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS 36401-55-5). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical techniques required to maintain the integrity of this highly reactive intermediate. This guide is structured to address the specific challenges posed by the compound's moisture sensitivity, ensuring the success and reproducibility of your experiments.

The core issue with this compound, as with all acyl chlorides, is its extreme reactivity towards nucleophiles, particularly water.[1][2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen, making it a prime target for nucleophilic attack.[3][4] This guide will equip you with the necessary protocols to mitigate this inherent reactivity.

Frequently Asked Questions (FAQs)

Q1: What exactly is 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and why is it so sensitive to moisture?

A: This compound is a heterocyclic acyl chloride.[5] The functional group, an acyl chloride (-COCl), is one of the most reactive derivatives of carboxylic acids.[6] Its sensitivity stems from the high electrophilicity of the carbonyl carbon atom. Water, acting as a nucleophile, readily attacks this carbon, initiating a rapid hydrolysis reaction.[7][8] This process is irreversible and converts the highly reactive acyl chloride into the corresponding, and significantly less reactive, carboxylic acid, rendering it useless for most subsequent acylation reactions.[9]

Q2: What are the immediate signs that my compound has been compromised by hydrolysis?

A: There are several tell-tale signs:

  • Fuming: The most obvious indicator is the release of steamy, acidic fumes when the container is opened. This is hydrogen chloride (HCl) gas, a byproduct of the reaction with atmospheric moisture.[3]

  • Physical Changes: The compound is a solid.[10] Clumping, caking, or the appearance of a different crystalline solid (the resulting carboxylic acid) can indicate degradation.

  • Poor Solubility: The parent acyl chloride and the resulting carboxylic acid will have different solubility profiles. If you observe incomplete dissolution or the precipitation of unexpected material in a dry, aprotic solvent, hydrolysis may have occurred.

  • Reaction Failure: The most definitive sign is the failure of a subsequent reaction. If an acylation reaction that previously worked now yields only starting material or gives very low yields, the integrity of the acyl chloride is the primary suspect.

Q3: Can you illustrate the chemical reaction that occurs during hydrolysis?

A: Certainly. The hydrolysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a classic nucleophilic acyl substitution reaction. Water attacks the carbonyl carbon, leading to the elimination of a chloride ion and the formation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and hydrogen chloride.

Hydrolysis reactant 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride water + H₂O product_acid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid water->product_acid Hydrolysis product_hcl + HCl

Caption: Hydrolysis of the acyl chloride to its carboxylic acid.

Q4: What are the absolute ideal storage conditions for this compound?

A: The ideal conditions are designed to rigorously exclude moisture. The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a desiccator cabinet or a glovebox.[11][12] The storage atmosphere should be inert, such as dry nitrogen or argon.[13] For temperature, refrigeration at 2-8°C is recommended to reduce the rate of any potential decomposition.[14]

Q5: Can I store this compound in a standard lab freezer?

A: While low temperatures are beneficial, a standard "frost-free" freezer is a high-humidity environment due to its auto-defrost cycles and should be avoided unless the compound is secondarily contained in a validated moisture-proof container (e.g., a sealed ampoule or a tightly sealed vial inside a desiccator). A non-cycling (manual defrost) freezer is a better option, but the primary concern remains the integrity of the container seal against ambient moisture ingress during temperature fluctuations.

Troubleshooting Guide: Hydrolysis Issues

Problem Observed Probable Cause Recommended Solution & Rationale
Reagent fumes upon opening the bottle. Exposure to atmospheric moisture upon breaking the container's seal.Solution: Immediately blanket the container opening with a stream of dry inert gas (Nitrogen or Argon) and reseal tightly. Rationale: The inert gas displaces the moist air, preventing further rapid hydrolysis of the bulk material. For future use, handle exclusively in a glovebox or under a positive pressure of inert gas.[11][13]
Reaction yields are low or inconsistent. The acyl chloride has partially or fully hydrolyzed to the less reactive carboxylic acid.Solution: Use a fresh, unopened vial of the reagent. Ensure all reaction glassware is rigorously dried (oven-dried at >120°C overnight is standard) and cooled under an inert atmosphere.[15] Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle. Rationale: Acylation reactions require an electrophilic acyl chloride. The hydrolyzed carboxylic acid will not participate in the reaction under typical conditions, leading to failure.
An unknown white precipitate forms when dissolving the reagent in a dry solvent. The precipitate is likely the hydrolyzed product, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, which has lower solubility.Solution: The reagent batch is compromised. Discard according to safety protocols. Do not attempt to use it, as the exact concentration of active acyl chloride is unknown, making stoichiometry impossible to control. Rationale: Proceeding with a contaminated reagent will lead to uninterpretable and non-reproducible results.

Core Experimental Protocols

Protocol 1: Aliquoting the Reagent Under Inert Atmosphere

This protocol describes the safe transfer of the solid reagent from the supplier's bottle to smaller, sealed vials for daily use, minimizing contamination of the primary stock.[16]

Materials:

  • Glovebox or Schlenk line with a source of dry Nitrogen or Argon gas.

  • Oven-dried glassware (spatula, vials with PTFE-lined caps).[13]

  • Primary container of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

  • Analytical balance (if inside the glovebox) or a tared, sealed vial for weighing outside.

Procedure:

  • Prepare the Environment: Ensure the glovebox antechamber is properly purged or that the Schlenk line is set up with a positive flow of inert gas.[11]

  • Introduce Materials: Place the sealed primary container, dried vials, and tools into the inert atmosphere.

  • Equilibrate: Allow the items to sit in the inert atmosphere for at least 20 minutes to remove any residual surface moisture.

  • Transfer: Carefully open the primary container. Using the dry spatula, quickly and efficiently portion the desired amount of the solid into the smaller vials.

  • Seal and Label: Tightly seal the new vials. Wrap the cap junction with paraffin film for an extra barrier. Label clearly with the compound name, date, and "Store under Inert Gas."

  • Reseal Stock: Tightly reseal the primary container, wrap with paraffin film, and return it to its designated cold, dry storage location.

Aliquoting_Workflow cluster_prep Preparation cluster_transfer Transfer Process cluster_storage Final Storage A Oven-Dry Glassware C Introduce Materials into Inert Environment A->C B Establish Inert Atmosphere (Glovebox / Schlenk Line) B->C D Equilibrate Materials C->D 20 min E Open Stock Bottle & Aliquot into Vials D->E F Tightly Seal New Vials & Stock Bottle E->F G Label & Parafilm Vials F->G H Store in Desiccator at 2-8°C G->H

Caption: Workflow for aliquoting moisture-sensitive solids.

Summary of Handling and Storage Parameters

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2–8°CReduces kinetic rate of decomposition. Avoid freeze-thaw cycles in high-humidity freezers.[14]
Storage Atmosphere Dry Nitrogen or ArgonExcludes atmospheric moisture, the primary reactant for hydrolysis.
Recommended Container Glass vial with PTFE-lined capProvides an inert surface and a superior seal against moisture ingress compared to standard plastic caps.
Incompatible Materials Water, Alcohols, Amines, Strong Bases, Protic SolventsThese are all nucleophiles that will react readily with the acyl chloride, destroying the compound.[17]
Signs of Decomposition Fuming in air, clumping, discoloration, poor solubility, failure in reactions.Visual and functional indicators that the material has undergone hydrolysis.[3]

References

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. .

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. .

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole (Alternative). .

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. .

  • CDH Fine Chemical. (n.d.). 1,2,4-TRIAZOLE CAS No 288-88-0 Material Safety Data Sheet. .

  • Chemical Engineering Knowledge. (n.d.). Preparation and Precautions of Acid Chlorides. .

  • Bluefield Esports. (n.d.). acid halide reactions us. .

  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. .

  • ResearchGate. (2018). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. .

  • Columbus Chemical Industries, Inc. (n.d.). 1,2,4-Triazole - 5907 SAFETY DATA SHEET. .

  • ChemicalBook. (2025). 1,2,4-Triazole - Safety Data Sheet. .

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. .

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. .

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. .

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water. .

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. .

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. .

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. .

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. .

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. .

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. .

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. .

  • Sigma-Aldrich. (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. .

  • Reddit. (2023). Drying agents for Acyl halides. .

  • Imperial College London. (2010). Chemistry of Carboxylic Acid Derivatives. .

  • Mol-Instincts. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. .

  • JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis. .

  • Cenmed. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. .

  • A2B Chem. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. .

  • Sparkle Education. (n.d.). Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. .

  • Save My Exams. (2025). Acylation Mechanism. .

  • National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles. .

  • ResearchGate. (2025). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates. .

  • Quora. (2010). What makes a substance hygroscopic?. .

  • Teachy. (n.d.). Exploring Acyl Halides: From Theory to Practice. .

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. .

  • Reddit. (2016). Has anyone ever had any trouble with generation of acyl chlorides?. .

  • Fisher Scientific. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific. .

  • ChemicalBook. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. .

  • Benchchem. (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. .

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. .

  • LibreTexts Chemistry. (2023). The Carbonyl Group. .

  • EBSCO. (2022). Acid Chlorides | Research Starters. .

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. .

  • LibreTexts Chemistry. (2023). Properties of Acyl Halides. .

  • Fisher Scientific Canada. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific™. .

  • VietChem. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, 5g Maybridge. .

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. .

Sources

Navigating the Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride: A Technical Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical agents, is a critical process where purity is paramount. This technical support guide provides an in-depth analysis of the common impurities that can arise during its synthesis, offering troubleshooting strategies and answers to frequently encountered challenges. As your Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you in your experimental work.

I. Overview of the Synthetic Pathway

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride typically proceeds in two main stages:

  • Formation of the Triazole Core: The foundational 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is commonly synthesized via a [3+2] cycloaddition reaction, a cornerstone of triazole chemistry.

  • Conversion to the Acyl Chloride: The subsequent conversion of the carboxylic acid to the highly reactive acyl chloride is most often achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice.

It is at each of these stages that specific impurities can be introduced, impacting the yield, purity, and overall success of the synthesis.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing insights into their causes and practical solutions.

FAQ 1: My final product is contaminated with the starting carboxylic acid. What is the likely cause and how can I prevent this?

Answer:

The presence of the starting material, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, is the most common impurity and almost always results from the hydrolysis of the acyl chloride product. Acyl chlorides are highly susceptible to reaction with water.

Causality:

  • Moisture in Reagents or Solvents: Traces of water in the reaction solvent or the thionyl chloride will readily react with the product as it forms.

  • Atmospheric Moisture: Exposure of the reaction mixture or the isolated product to the atmosphere, especially during workup and purification, can lead to hydrolysis.[1]

  • Incomplete Reaction: While less common if the reaction is run to completion, unreacted starting material will also be present.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled or high-purity thionyl chloride.

  • Inert Atmosphere: Conduct the reaction and all subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or in-situ IR) to ensure complete conversion of the carboxylic acid.

  • Purification: If hydrolysis has occurred, purification can be challenging due to the similar polarities of the acid and the acid chloride. Recrystallization from a non-polar, anhydrous solvent like toluene or hexane may be effective.[2]

FAQ 2: I'm observing a persistent yellow or reddish color in my final product. What could be the source of this discoloration?

Answer:

Color impurities in the synthesis of acyl chlorides often stem from the chlorinating agent itself or from side reactions.

Causality:

  • Impurities in Thionyl Chloride: Commercial thionyl chloride can contain dissolved sulfur chlorides (S₂Cl₂, SCl₂) or other impurities that are colored and can be carried through the synthesis.

  • Side Reactions: Although the 1,2,3-triazole ring is generally stable, aggressive reaction conditions (e.g., prolonged heating at high temperatures) could potentially lead to minor degradation pathways, though specific literature on this for the target molecule is scarce.

Troubleshooting and Prevention:

  • Purify Thionyl Chloride: If color is a persistent issue, consider distilling the thionyl chloride before use.

  • Optimize Reaction Conditions: Use the mildest conditions necessary for complete conversion. This may involve lowering the reaction temperature and extending the reaction time.

  • Purification: Column chromatography on silica gel under anhydrous conditions can be effective in removing colored impurities.[2] Alternatively, recrystallization may also remove the colored byproducts.

FAQ 3: My NMR spectrum shows unexpected signals, particularly some that are broad or shifted. Could this be due to impurities?

Answer:

Yes, unexpected signals in the NMR spectrum are a clear indication of impurities.

Causality:

  • Residual Solvents: Signals from solvents used in the reaction or purification (e.g., toluene, hexane, ethyl acetate) are common.

  • Thionyl Chloride Byproducts: While SO₂ and HCl are gaseous byproducts, any residual dissolved species could potentially be observed.

  • Paramagnetic Metal Impurities: If a copper-catalyzed cycloaddition was used for the triazole synthesis, trace amounts of residual copper ions can cause significant broadening of NMR signals, particularly those of nearby protons.

Troubleshooting and Prevention:

  • Thorough Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent.

  • Aqueous Workup (with caution): A carefully controlled aqueous workup (e.g., washing with ice-cold, saturated sodium bicarbonate solution) can help remove some inorganic impurities, but this must be done quickly and under an inert atmosphere to minimize hydrolysis of the acyl chloride.

  • Chelating Agents: If paramagnetic metal contamination is suspected, washing the organic phase with a solution of a chelating agent like EDTA during the workup of the triazole precursor can be beneficial.

  • High-Resolution Analysis: Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of unknown impurities.

III. Common Impurities and Their Identification

The following table summarizes the most probable impurities, their origin, and key analytical signatures.

ImpurityStructureOriginKey Analytical Signatures
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Hydrolysis of the product; Incomplete reaction.Broad singlet in ¹H NMR for the carboxylic acid proton (>10 ppm); C=O stretch in IR spectrum (~1700 cm⁻¹).
Sulfur Chlorides (e.g., S₂Cl₂, SCl₂) N/AImpurity in thionyl chloride.Can impart a yellow/red color. May have characteristic signals in GC-MS if volatile.
Residual Solvents (e.g., Toluene, Hexane) N/AFrom reaction or purification.Characteristic signals in the ¹H NMR spectrum (e.g., aromatic signals for toluene, aliphatic signals for hexane).
Copper (II) Ions N/ACatalyst from triazole synthesis.Broadening of signals in the ¹H and ¹³C NMR spectra.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), either neat or in an anhydrous solvent such as toluene.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material). The evolution of SO₂ and HCl gas will be observed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

  • Isolation: The crude product is typically obtained as a solid.

  • Purification: Recrystallize the crude solid from an anhydrous, non-polar solvent (e.g., toluene or a mixture of hexane and ethyl acetate) under an inert atmosphere.[2]

Protocol 2: Analytical Characterization by NMR
  • Sample Preparation: Under an inert atmosphere, dissolve a small amount of the purified product in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • ¹H NMR: Look for the characteristic signals of the product, including the methyl protons and the aromatic protons of the phenyl group. The absence of a broad peak above 10 ppm indicates the absence of the carboxylic acid impurity.

    • ¹³C NMR: Identify the carbonyl carbon of the acyl chloride, which will have a characteristic chemical shift.

    • Impurity Check: Carefully examine the spectra for any unexpected peaks that may correspond to the impurities listed in the table above.

V. Visualizing the Process and Impurity Formation

The following diagrams illustrate the synthetic pathway and the origin of the primary impurity.

Synthesis_and_Impurity CarboxylicAcid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Product 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride CarboxylicAcid->Product Reaction ThionylChloride SOCl₂ ThionylChloride->Product Hydrolysis Hydrolysis Product->Hydrolysis Reaction with Water Byproducts SO₂ + HCl Product->Byproducts Gaseous Byproducts Hydrolysis->CarboxylicAcid Forms Impurity Water H₂O Water->Hydrolysis

Caption: Synthetic pathway and the primary hydrolysis impurity route.

Troubleshooting_Flowchart Start Synthesis Complete CheckPurity Analyze Product Purity (NMR, TLC, etc.) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Impurities Detected CheckPurity->Impure No IdentifyImpurity Identify Primary Impurity Impure->IdentifyImpurity CarboxylicAcidImpurity Starting Carboxylic Acid Present? IdentifyImpurity->CarboxylicAcidImpurity ColorImpurity Colored Impurities? CarboxylicAcidImpurity->ColorImpurity No PreventHydrolysis Action: Ensure Anhydrous Conditions, Inert Atmosphere CarboxylicAcidImpurity->PreventHydrolysis Yes OtherImpurity Other Unexpected Signals? ColorImpurity->OtherImpurity No PurifyThionylChloride Action: Distill Thionyl Chloride ColorImpurity->PurifyThionylChloride Yes CheckMetalContamination Action: Check for Metal Contamination from Previous Steps OtherImpurity->CheckMetalContamination Yes Recrystallize Action: Recrystallize from Anhydrous Solvent PreventHydrolysis->Recrystallize ColumnChromatography Action: Anhydrous Column Chromatography PurifyThionylChloride->ColumnChromatography CheckMetalContamination->ColumnChromatography

Caption: Troubleshooting flowchart for impurity identification and resolution.

VI. References

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]

  • 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. MySkinRecipes. [Link]

Sources

troubleshooting failed reactions involving 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during its use in organic synthesis. As a key intermediate, its successful application is often critical for the synthesis of novel pharmaceutical and agrochemical agents.[1] This guide is structured to address specific experimental challenges in a practical, question-and-answer format, grounded in established chemical principles.

I. Troubleshooting Failed Reactions

This section addresses common problems observed during reactions involving 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, providing a logical workflow to identify and resolve the underlying issues.

Scenario 1: Low or No Product Yield

Question: I am performing an acylation reaction (e.g., forming an amide with a primary amine) with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, but I am observing very low to no yield of my desired product. What are the potential causes and how can I fix this?

Answer:

Low or no product yield in acylation reactions with this reagent can stem from several factors, ranging from the quality of the starting material to the reaction conditions. Here is a systematic troubleshooting guide:

1. Verify the Integrity of the Acyl Chloride:

  • Cause: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, like all acyl chlorides, is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture or residual water in solvents will convert it to the corresponding carboxylic acid (5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid), which is unreactive under standard acylation conditions.

  • Troubleshooting Steps:

    • FT-IR Analysis: Check the carbonyl region of the infrared spectrum. The acyl chloride should show a characteristic C=O stretch at a higher wavenumber (typically >1750 cm⁻¹) compared to the carboxylic acid.

    • 'H NMR with a Reactive Amine: A quick test involves taking an NMR of a small sample of the acyl chloride in an anhydrous deuterated solvent, then adding a simple, reactive amine (e.g., benzylamine). Disappearance of the amine N-H protons and the appearance of a new amide N-H proton signal, along with corresponding shifts in other peaks, can confirm the acyl chloride's reactivity.

    • Proper Handling: Always handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.[2]

2. Assess the Nucleophilicity of Your Amine/Alcohol:

  • Cause: While the acyl chloride is reactive, the reaction rate is also dependent on the nucleophilicity of the amine or alcohol. Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1][3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For less reactive nucleophiles, heating the reaction may be necessary to overcome the activation energy. However, monitor for potential decomposition.

    • Use a Catalyst: For weakly nucleophilic amines, the addition of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

    • Stronger Base/Deprotonation: For very weak nucleophiles, such as some anilines or hindered amines, deprotonation with a strong, non-nucleophilic base (e.g., NaH or nBuLi) prior to the addition of the acyl chloride can dramatically increase reactivity.[1] This should be done carefully at low temperatures to avoid side reactions.

3. Evaluate Reaction Conditions:

  • Cause: Suboptimal reaction conditions, including solvent choice, temperature, and reaction time, can lead to poor yields.

  • Troubleshooting Steps:

    • Solvent: Ensure your solvent is aprotic and anhydrous. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. For reactions with poorly soluble starting materials, dimethylformamide (DMF) can be used, but it must be rigorously dried.

    • Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required to scavenge the HCl byproduct of the reaction.[2] An excess of the amine nucleophile can sometimes serve this purpose if it is not a valuable reagent.

    • Stoichiometry: Ensure at least a 1:1 molar ratio of the nucleophile to the acyl chloride. For reactions with valuable or sensitive substrates, a slight excess (1.1-1.2 equivalents) of the acyl chloride can be used to drive the reaction to completion.

Scenario 2: Formation of Unexpected Byproducts

Question: My reaction is producing the desired product, but I am also observing significant amounts of byproducts that are difficult to separate. What could these be and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. Based on the reactivity of acyl chlorides and the triazole moiety, several side reactions are possible.

1. Hydrolysis Product:

  • Byproduct: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Cause: As mentioned previously, this is due to the presence of water.

  • Mitigation: Rigorously exclude water from your reaction by using anhydrous solvents, flame-dried glassware, and performing the reaction under an inert atmosphere.

2. Double Acylation of Primary Amines:

  • Byproduct: A diacylated amine.

  • Cause: If a primary amine is used and the reaction conditions are too harsh or the stoichiometry is not well-controlled, the initially formed secondary amide can be further acylated.

  • Mitigation:

    • Use a slight excess of the primary amine relative to the acyl chloride.

    • Add the acyl chloride slowly to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate.

3. Ring Opening/Cleavage of the Triazole:

  • Byproduct: Various degradation products.

  • Cause: While 1,2,3-triazoles are generally stable to thermal and acidic conditions, N-acylated 1,2,3-triazoles can be susceptible to denitrogenative ring cleavage, especially under certain conditions (e.g., in the presence of strong acids).[2][4][5]

  • Mitigation:

    • Avoid excessively high temperatures and strongly acidic conditions.

    • If acidic workup is required, use dilute acids and keep the temperature low.

    • Analyze byproducts by LC-MS to identify fragments that may suggest ring cleavage.

4. Side Reactions with the Solvent:

  • Byproduct: Varies depending on the solvent.

  • Cause: Solvents like DMF can react with acyl chlorides, especially in the presence of a base, to form Vilsmeier-type reagents which can lead to unwanted formylation reactions.

  • Mitigation: If side reactions with the solvent are suspected, switch to a more inert solvent like DCM or THF.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride?

A1: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).[1] Recommended storage temperature is typically 2-8°C.

Q2: How can I purify the final amide or ester product?

A2: Standard purification techniques are generally effective:

  • Aqueous Workup: After the reaction is complete, a typical workup involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylate) and acidic byproducts. A final wash with brine helps to remove residual water.

  • Chromatography: Silica gel column chromatography is commonly used to separate the desired product from any remaining starting materials or byproducts. The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Q3: Is the triazole ring stable to common reaction conditions?

A3: The 1,2,3-triazole ring is a robust aromatic heterocycle and is generally stable to a wide range of synthetic conditions, including mild acids, bases, and many oxidizing and reducing agents.[5][6] However, as noted in the troubleshooting section, forcing conditions, particularly with N-acylated triazoles, could potentially lead to ring cleavage.[2]

Q4: Can I use this acyl chloride in Friedel-Crafts acylation reactions?

A4: Yes, in principle, this acyl chloride can be used in Friedel-Crafts acylation reactions to attach the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl moiety to an aromatic ring. However, standard Friedel-Crafts limitations apply: the aromatic substrate must not be strongly deactivated, and a Lewis acid catalyst (e.g., AlCl₃) is required. Be aware that the triazole nitrogens could potentially coordinate to the Lewis acid, which might affect its catalytic activity.

III. Experimental Protocols & Data

General Protocol for Amide Synthesis

This protocol provides a general starting point for the synthesis of an amide from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and a primary or secondary amine.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, concentration ~0.1-0.5 M).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionNotes
Solvent Anhydrous DCM, THF, or ACNDMF can be used for solubility but must be dry.
Base Triethylamine, DIPEA1.2-1.5 equivalents
Temperature 0 °C to Room TemperatureMay require heating for unreactive amines.
Catalyst DMAP (0.1 eq)Recommended for poorly reactive nucleophiles.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low/No Product Yield CheckAcylChloride 1. Verify Acyl Chloride Integrity (FT-IR, NMR test) Start->CheckAcylChloride CheckNucleophile 2. Assess Nucleophile Reactivity (Steric/Electronic Effects) Start->CheckNucleophile CheckConditions 3. Evaluate Reaction Conditions (Solvent, Base, Temp.) Start->CheckConditions Hydrolysis Issue: Hydrolysis to Carboxylic Acid CheckAcylChloride->Hydrolysis PoorNucleophile Issue: Poor Nucleophile CheckNucleophile->PoorNucleophile SuboptimalCond Issue: Suboptimal Conditions CheckConditions->SuboptimalCond SolutionHydrolysis Solution: - Use Anhydrous Conditions - Handle under Inert Gas Hydrolysis->SolutionHydrolysis SolutionNucleophile Solution: - Increase Temperature - Add DMAP - Use Stronger Base (NaH) PoorNucleophile->SolutionNucleophile SolutionConditions Solution: - Change Solvent - Check Base Stoichiometry - Optimize Temperature/Time SuboptimalCond->SolutionConditions

Caption: Troubleshooting workflow for low product yield.

IV. References

  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. [Link]

  • ChemRxiv. (2023, March 7). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. [Link]

  • ResearchGate. (2025, August 9). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis of Amide Core Based New 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study. [Link]

  • RSC Publishing. (2023, June 29). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. [Link]

  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • ResearchGate. (2025, August 9). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. [Link]

  • IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • ResearchGate. (2025, August 10). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. [Link]

  • National Center for Biotechnology Information. (2021, December 28). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. [Link]

  • ACS Publications. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • Wikipedia. (n.d.). Triazole. [Link]

  • National Center for Biotechnology Information. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

Sources

Technical Support Center: Advanced Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals seeking to move beyond standard protocols and explore alternative catalytic systems. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols grounded in established chemical principles.

The synthesis of this target molecule is typically a two-stage process:

  • Formation of the Triazole Ring: Cycloaddition to form the precursor, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Activation to the Acyl Chloride: Conversion of the carboxylic acid to the highly reactive 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

This guide focuses on alternative catalytic and reagent systems for both stages, providing you with the flexibility to optimize your synthesis for yield, purity, and substrate compatibility.

Part 1: Alternative Catalysts for Triazole Ring Synthesis

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most well-known "click chemistry" reaction, alternatives can offer significant advantages, particularly in controlling regioselectivity and avoiding metal contamination.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to the standard copper-catalyzed (CuAAC) reaction?

A1: While CuAAC is robust and high-yielding, it has limitations. Firstly, it almost exclusively produces the 1,4-disubstituted triazole regioisomer.[2] If your synthetic target requires the 1,5-disubstituted isomer, an alternative catalyst is necessary. Secondly, copper can be cytotoxic, and its removal from the final product, especially for pharmaceutical applications, can be challenging and costly.[4] Finally, certain functional groups in your substrates may be sensitive to copper catalysis, leading to side reactions.

Q2: What are the primary alternative catalytic systems for azide-alkyne cycloadditions?

A2: The two main alternatives are Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and metal-free cycloadditions.[4]

  • RuAAC is the most prominent alternative, offering complementary regioselectivity to CuAAC by selectively producing 1,5-disubstituted triazoles.[5][6]

  • Metal-free "click" chemistry has emerged as a strategy to eliminate metal contamination entirely.[4] These reactions often rely on strain-promoted cycloaddition using strained alkynes (e.g., cyclooctynes) or by activating standard alkynes through other means.[7]

Q3: How do I choose between a Ruthenium catalyst and a metal-free approach?

A3: The choice depends on your specific needs:

  • Choose Ruthenium (RuAAC) if: Your primary goal is to synthesize the 1,5-regioisomer of the triazole from simple terminal or internal alkynes.[8][9] RuAAC is highly efficient and regioselective for this purpose.

  • Choose a Metal-Free approach if: The complete absence of metal is critical (e.g., in biological systems or for certain material applications).[4] Be aware that this may require the synthesis of more complex, activated alkyne substrates.

Troubleshooting Guide: Triazole Synthesis

Issue 1: My RuAAC reaction is showing low to no conversion.

  • Potential Cause: Ruthenium(II) catalysts, particularly complexes like Cp*RuCl(COD), can be sensitive to atmospheric oxygen.[8] Oxygen can lead to catalyst deactivation.

  • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use degassed solvents and purge the reaction vessel thoroughly before adding the catalyst.

Issue 2: I am getting a mixture of 1,4- and 1,5-regioisomers in my reaction.

  • Potential Cause: If using a copper catalyst, contamination could be an issue, but a mixture is more characteristic of an uncatalyzed thermal reaction, which can produce both isomers.[2] If using a Ruthenium catalyst, the purity of the catalyst and the specific reaction conditions can influence selectivity.

  • Solution: For high regioselectivity, ensure you are using the correct catalyst system. For 1,5-isomers, use a well-defined Ruthenium(II) catalyst like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[5] For 1,4-isomers, use a Copper(I) source. If a thermal reaction is suspected, try running the reaction at a lower temperature with the appropriate catalyst.

Issue 3: I am struggling to remove the Ruthenium catalyst from my final product.

  • Potential Cause: Ruthenium complexes can sometimes adhere to polar products.

  • Solution: Purification via silica gel column chromatography is typically effective. If issues persist, consider washing the organic solution of your product with an aqueous solution of a mild chelating agent like EDTA, or employing a scavenger resin designed to bind residual metals.

Part 2: Alternative Reagents for Acyl Chloride Formation

The conversion of the triazole carboxylic acid to its corresponding acyl chloride is an activation step, preparing the molecule for subsequent reactions (e.g., amidation). While thionyl chloride (SOCl₂) is a common choice, milder and more efficient alternatives are available.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the disadvantages of using thionyl chloride (SOCl₂)?

A1: Thionyl chloride is a strong reagent that often requires heating, which can be problematic for thermally sensitive substrates.[10] The reaction produces HCl as a byproduct, creating acidic conditions that can cause unwanted side reactions, particularly with acid-sensitive functional groups.[12] Removing excess SOCl₂ can also be difficult due to its high boiling point.

Q2: What are the best alternatives to thionyl chloride for this conversion?

A2:

  • Oxalyl Chloride ((COCl)₂): This is an excellent, mild alternative that works efficiently at room temperature or below. It is often used with a catalytic amount of N,N-dimethylformamide (DMF).[13] A key advantage is that all byproducts (CO, CO₂, HCl) are gaseous, which simplifies workup and leads to a cleaner product.[12][13]

  • Phosphorus Pentachloride (PCl₅): A solid reagent that reacts effectively in the cold. However, it produces a liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the product, typically by distillation.[11][14]

  • Cyanuric Chloride: This reagent can be used under neutral or even slightly basic conditions, which is a significant advantage for substrates that are sensitive to acid.[12]

Troubleshooting Guide: Acyl Chloride Synthesis

Issue 1: My reaction is incomplete, and I recover a lot of starting carboxylic acid.

  • Potential Cause: The most common cause is the presence of moisture in the reaction. Acyl chlorides are highly susceptible to hydrolysis and will rapidly revert to the carboxylic acid in the presence of water.[15][16]

  • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Issue 2: The reaction mixture turned dark brown/black, and I isolated a complex mixture of products.

  • Potential Cause: This suggests decomposition. If using a high-energy reagent like thionyl chloride, the reaction temperature may have been too high. Some functional groups may not be stable under the reaction conditions.

  • Solution: Switch to a milder reagent like oxalyl chloride, which allows the reaction to be performed at lower temperatures (e.g., 0 °C to room temperature).[17] This minimizes thermal decomposition and side reactions.

Issue 3: I'm using oxalyl chloride with catalytic DMF, but the reaction is sluggish or won't start.

  • Potential Cause: The catalytic cycle involving DMF may not have initiated properly. The quality of the DMF (it must be anhydrous) is crucial.

  • Solution: Ensure you are using anhydrous DMF. The "two drops" often cited in procedures are critical for initiating the formation of the Vilsmeier reagent, which is the active catalytic species. Ensure the DMF is added to the mixture of the acid and oxalyl chloride. A visible evolution of gas should be observed.[17]

Data & Protocol Summary
Comparative Overview of Catalysts and Reagents
Reaction Stage Method Key Reagent/Catalyst Typical Conditions Advantages Disadvantages
Triazole Formation CuAAC (Standard)Cu(I) source (e.g., CuSO₄/Na-Ascorbate)Aqueous or organic solvents, RTHigh yield, robust, forms 1,4-isomer.[3]Potential metal contamination, limited to 1,4-isomer.
RuAAC (Alternative) [Cp*RuCl(COD)]Anhydrous, inert atmosphere, RT to 80 °CForms 1,5-isomer , complements CuAAC.[5][6]Catalyst can be air-sensitive, more expensive.[8]
Metal-Free (Alternative) Strain-promoted (e.g., cyclooctyne)RT, often in biological mediaNo metal contamination, bioorthogonal.[4][7]Requires synthesis of specialized/strained alkynes.
Acyl Chloride Formation Thionyl Chloride (Standard)SOCl₂Neat or in solvent, often requires refluxInexpensive, gaseous byproducts.[11]Harsh conditions, acidic byproduct (HCl).[12]
Oxalyl Chloride (Alternative) (COCl)₂, cat. DMFAnhydrous solvent (DCM, THF), 0 °C to RTMild conditions , all byproducts are gaseous.[13]More expensive than SOCl₂, moisture-sensitive.
PCl₅ (Alternative) PCl₅Anhydrous solvent, cold conditionsEffective for robust substrates.Solid reagent, produces liquid byproduct (POCl₃).[14]
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1,5-Regioisomer)

This protocol is designed to favor the formation of the 1,5-disubstituted triazole isomer.

Diagram: Regioselectivity in Azide-Alkyne Cycloadditions

Caption: Comparison of CuAAC and RuAAC pathways.

Materials:

  • Phenyl azide

  • Ethyl 2-butynoate

  • [Cp*RuCl(COD)] (or similar Ru(II) catalyst)[5]

  • Anhydrous toluene

  • Standard hydrolysis reagents (e.g., LiOH, HCl)

Procedure:

  • Setup: To an oven-dried flask under an Argon atmosphere, add phenyl azide (1.0 eq) and ethyl 2-butynoate (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approx. 0.5 M.

  • Catalyst Addition: Add the Ruthenium catalyst, [Cp*RuCl(COD)], (2 mol%).

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the resulting ester by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified triazole ester in a suitable solvent (e.g., THF/water mixture). Add an excess of Lithium Hydroxide (LiOH) and stir at room temperature until the ester is fully consumed.

  • Isolation: Acidify the mixture with 1M HCl to protonate the carboxylate. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target carboxylic acid.

Protocol 2: Acyl Chloride Synthesis using Oxalyl Chloride

This protocol uses a mild and efficient method to convert the carboxylic acid to the acyl chloride.

Diagram: Acyl Chloride Formation Workflow

G Start Triazole Carboxylic Acid Reagents Add Oxalyl Chloride (1.5 eq) & Anhydrous DCM Start->Reagents Catalyst Add cat. DMF (Vilsmeier Reagent Formation) Reagents->Catalyst Reaction Stir at 0 °C to RT (Gas Evolution: CO, CO₂, HCl) Catalyst->Reaction End Solution of Acyl Chloride (Ready for next step) Reaction->End

Caption: Workflow for mild conversion to acyl chloride.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Setup: Add the triazole carboxylic acid (1.0 eq) to an oven-dried, two-neck flask equipped with a stir bar and under an Argon atmosphere.

  • Solvent Addition: Add anhydrous DCM to dissolve the acid (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred solution.

  • Catalyst Addition: After adding the oxalyl chloride, add 1-2 drops of anhydrous DMF. You should observe immediate and vigorous gas evolution. Caution: This step is exothermic and releases toxic gases (CO, HCl). Perform in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the reaction is often indicated by the cessation of gas evolution.

  • Completion: The resulting solution contains the desired acyl chloride. It is highly moisture-sensitive and is typically used immediately in the next synthetic step without isolation.[12][16] The solvent and any excess oxalyl chloride can be removed under reduced pressure if a crude solid is required, but this must be done with care to avoid exposure to moisture.

References
  • Jalani, H. B., Karagöz, A. Ç., & Tsogoeva, S. B. (n.d.).
  • Hein, J. E., & Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. NIH.
  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, L., et al. (2016).
  • (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition.
  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (n.d.). MDPI.
  • The Organic Chemistry Tutor. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride [Video]. YouTube. [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
  • (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts.
  • Metal and Metal-free catalyst “Click” synthesis mechanism of Triazole from acetylene and azide- Review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Metal-free synthetic route of triazole based heterocycles. (n.d.).
  • Copper-Free Click Chemistry. (n.d.). Merck Millipore. Retrieved from [Link]

  • (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts.
  • Gore, R. P., et al. (2011). A review on synthetic strategies of amides. Der Pharma Chemica, 3(3), 409-421.
  • Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF. (n.d.).
  • Unlock CheMystery. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. [Link]

  • (2025, August 9). Trouble with chloride acids. Reddit. [Link]

  • Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies. (n.d.). Retrieved from [Link]

  • Khan Academy. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Chemistry LibreTexts.
  • 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.).
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • (2025, February 25). Triazole Synthesis. Reddit. [Link]

  • (n.d.). Making triazoles, the green way.
  • (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.
  • (n.d.).
  • Gopala, D. V., & Subrahmanyam, M. (2001). Selective synthesis of 5-methyl-2-phenylpyridine from carbonyl compounds and ammonia over zeolite catalysts. Green Chemistry, 3(4), 201-203.
  • (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • (2022, September 26). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • (n.d.). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. Usiena air - Unisi.

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide in-depth, field-proven insights into the successful work-up and purification of products derived from this versatile synthetic intermediate.

I. Core Concepts & Initial Reaction Considerations

FAQ 1: What are the primary reactivity concerns with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride?

This compound is a heterocyclic acyl chloride. Its reactivity is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. The primary concern during its use is its high sensitivity to moisture.[1] Any presence of water will lead to rapid hydrolysis, converting the acyl chloride back to its corresponding carboxylic acid, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This not only consumes the starting material but also complicates purification.

Therefore, all reactions should be conducted under strictly anhydrous conditions, utilizing oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).

Diagram: General Reaction Pathway

AcylChloride 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Product Desired Product (Amide, Ester, etc.) AcylChloride->Product Reaction Byproduct Carboxylic Acid Byproduct AcylChloride->Byproduct Side Reaction Nucleophile Nucleophile (R-NH2, R-OH, etc.) Nucleophile->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Byproduct

Caption: Reaction schematic for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

II. Standard Work-up Procedure: Amide Synthesis Example

This section details a standard work-up for a common reaction: the formation of an amide by reacting the acyl chloride with a primary or secondary amine.

FAQ 2: What is a reliable, step-by-step work-up procedure for the synthesis of an N-substituted-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

The following protocol is a robust procedure for quenching the reaction and isolating the crude product. It is based on established methods for the synthesis of related triazole carboxamides.[2][3][4]

Experimental Protocol: Work-up for Triazole Carboxamide Synthesis

  • Reaction Quenching:

    • Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of any potential side reactions during the quench.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[2] The use of NH₄Cl provides a mildly acidic quench, which is generally preferable to pure water to help neutralize any basic components (like excess amine) without being strongly acidic, which could potentially degrade the product.

  • Solvent Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL reaction volume) to ensure complete recovery of the product.[2][5] Ethyl acetate is a common choice due to its ability to dissolve a wide range of organic compounds and its moderate polarity.

  • Organic Phase Washing:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • 1M HCl (optional): If an excess of a basic amine was used, this wash will protonate the excess amine, making it water-soluble and removing it into the aqueous phase.

      • Saturated Aqueous NaHCO₃: This wash neutralizes any residual acid (including HCl gas produced during the reaction) and the carboxylic acid byproduct, converting it to its sodium salt, which is soluble in the aqueous layer.

      • Brine (Saturated Aqueous NaCl): This wash removes the bulk of the dissolved water from the organic phase before the drying step, making the drying agent more efficient.

  • Drying and Concentration:

    • Dry the washed organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Diagram: Extractive Work-up Workflow

cluster_0 Reaction Mixture cluster_1 Work-up Steps cluster_2 Final Product Reaction Crude Reaction Product + Excess Reagents + Solvent Quench 1. Quench with sat. aq. NH4Cl Reaction->Quench Extract 2. Extract with Ethyl Acetate Quench->Extract Wash_Acid 3a. Wash with 1M HCl (optional) Extract->Wash_Acid Wash_Base 3b. Wash with sat. aq. NaHCO3 Wash_Acid->Wash_Base Wash_Brine 3c. Wash with Brine Wash_Base->Wash_Brine Dry 4. Dry with MgSO4 Wash_Brine->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product for Purification Concentrate->CrudeProduct

Caption: Step-by-step extractive work-up procedure.

III. Troubleshooting Guide

FAQ 3: My final product is contaminated with the starting carboxylic acid. How can I remove it?

This is the most common impurity, arising from hydrolysis of the acyl chloride.

  • Cause: Exposure of the acyl chloride to moisture before or during the reaction, or incomplete conversion of the parent carboxylic acid during the formation of the acyl chloride.

  • Solution during Work-up: A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution, is highly effective. The basic wash deprotonates the carboxylic acid, forming the corresponding carboxylate salt. This salt is highly polar and will partition into the aqueous layer, effectively removing it from your organic phase.

  • Solution during Purification: If the basic wash is insufficient, the carboxylic acid can typically be removed by silica gel column chromatography. The acid is significantly more polar than the corresponding amide or ester product and will have a lower Rf value.

Compound TypeTypical Rf (EtOAc/Hexane)Polarity
Amide/Ester Product0.4 - 0.7Moderate
Carboxylic Acid0.1 - 0.3 (often streaks)High

Table 1. Relative polarity and typical TLC behavior of product vs. carboxylic acid impurity.

FAQ 4: The reaction is sluggish and gives a low yield. What are the likely causes?

Low yields can stem from several factors. A systematic approach is best for troubleshooting.

  • Purity of Acyl Chloride: The acyl chloride may have degraded during storage. It is best used immediately after preparation or purchased fresh from a reliable supplier and stored under an inert atmosphere in a desiccator.[1]

  • Insufficient Nucleophile Reactivity: If your amine or alcohol is sterically hindered or electronically deactivated, the reaction may require more forcing conditions (e.g., heating, longer reaction time) or the addition of a catalyst.

  • Presence of a Base: For reactions with amine hydrochlorides or alcohols, a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is often required to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive.

  • Inefficient Mixing: In heterogeneous reactions, ensure the stirring is vigorous enough to facilitate interaction between reactants.

FAQ 5: How should I purify the final triazole carboxamide or ester product?
  • Recrystallization: If the crude product is obtained as a solid and is relatively clean (>90%), recrystallization is an excellent method for achieving high purity. Suitable solvents must be determined empirically but often include ethyl acetate, ethanol, isopropanol, or mixtures with hexanes.[2]

  • Silica Gel Chromatography: This is the most versatile method for purifying both solid and oil products, especially when dealing with multiple impurities. A solvent system of ethyl acetate in hexanes is a good starting point for elution. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

IV. References

  • Merlic, C. A. (2010). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 863. [Link]

  • Zhidkova, E., et al. (2023). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 28(18), 6527. [Link]

  • Shi, D., et al. (2018). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2940-2944. (Note: While a specific URL to the full text is not available from the search, this citation provides the necessary information to locate the article through academic databases).

  • Cox, B., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 6(9), 2530–2542. [Link]

  • Duffy, E. M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(18), 7724–7740. [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. [Link]

Sources

Validation & Comparative

A Comparative Guide to Acylating Agents: Profiling 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, indispensable for forging the amide and ester bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. While classical reagents like simple acyl chlorides and anhydrides are widely used, the demand for greater control and functional group tolerance has spurred the development of more sophisticated alternatives.

This guide provides an in-depth comparison of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride , a heterocyclic acylating agent, with other common classes of reagents. We will explore its performance, mechanistic nuances, and ideal applications, supported by experimental insights to inform your selection process.

Understanding the Contenders: A Spectrum of Reactivity

The efficacy of an acylating agent is fundamentally tied to the electrophilicity of its carbonyl carbon and the stability of its leaving group. This creates a spectrum of reactivity, allowing chemists to tailor their approach to the specific demands of the substrate.

The general hierarchy of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Esters > Amides .[1][2]

  • Acyl Chlorides: As the most reactive carboxylic acid derivatives, acyl chlorides react rapidly with a broad range of nucleophiles, including alcohols, amines, and even water.[3][4] This high reactivity, driven by the excellent leaving group ability of the chloride ion, is a double-edged sword. While it ensures rapid conversion, it can lead to poor selectivity with multifunctional substrates and requires careful handling due to the release of corrosive hydrochloric acid (HCl).[1][5]

  • Acid Anhydrides: Offering a step-down in reactivity, acid anhydrides are generally more selective than their chloride counterparts.[3] The byproduct is a less corrosive carboxylic acid, which can be an advantage. However, they may require catalysts, such as 4-(dimethylaminopyridine) (DMAP), or higher temperatures to achieve comparable reaction rates.[6]

  • Activated Esters & Amide Coupling Reagents: This category represents the pinnacle of controlled acylation. By converting a carboxylic acid in situ to a highly reactive intermediate, these methods avoid the need to handle unstable acylating agents.[5][7] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and carbodiimides (DCC, DIC) are mainstays in peptide synthesis, where minimizing racemization and protecting sensitive functional groups is paramount.[5][8] The trade-offs include the cost of the reagents and the generation of stoichiometric byproducts (e.g., ureas) that must be removed during purification.[9]

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS: 36401-55-5) fits within the highly reactive acyl chloride category.[10] Its primary utility is as a synthetic intermediate for creating more complex molecules, particularly those incorporating the stable and biologically relevant 1,2,3-triazole scaffold.[11][12][13] The key distinction lies in the electronic influence of the triazole ring on the carbonyl group's reactivity and the structural motif it introduces.

Head-to-Head Comparison: Performance and Practicality

Choosing the right tool for the job requires a clear-eyed assessment of each reagent's strengths and weaknesses.

Feature5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chlorideStandard Acyl Chlorides (e.g., Benzoyl Chloride)Acid Anhydrides (e.g., Acetic Anhydride)Carboxylic Acids + Coupling Reagents (e.g., HATU, DCC)
Reactivity HighVery HighModerate to HighVariable (High upon activation)
Selectivity ModerateLow to ModerateModerateHigh
Byproducts HClHClCarboxylic AcidVaries (e.g., Urea, HOBt)
Handling Moisture-sensitive, corrosive byproductMoisture-sensitive, corrosive byproductLess reactive, but can be corrosiveReagents can be moisture-sensitive; byproducts require removal
Typical Conditions Aprotic solvent, base (e.g., pyridine, Et₃N), Room TempAprotic solvent, base, often 0°C to Room TempOften requires heat or catalyst (e.g., DMAP)Aprotic solvent, base, Room Temp
Key Advantage Introduces a valuable triazole scaffold directlyLow cost, high reactivity for simple substratesMilder than acyl chlorides, less corrosive byproductHigh yields, low racemization, suitable for sensitive substrates
Key Disadvantage Higher cost, generates HClLow selectivity, harsh conditionsSlower reactions, one acyl unit "wasted"High cost, byproduct removal can be complex

The Mechanism of Action: A Unifying Principle

Despite their varying reactivity, most acylating agents operate via a common pathway: nucleophilic acyl substitution . This two-step addition-elimination mechanism is fundamental to their function.[4][14]

G cluster_0 Nucleophilic Acyl Substitution Reactants Acylating Agent (R-CO-L) + Nucleophile (Nu-H) TransitionState Tetrahedral Intermediate Reactants->TransitionState Step 1: Nucleophilic Attack (Addition) Products Acylated Product (R-CO-Nu) + Byproduct (H-L) TransitionState->Products Step 2: Leaving Group Expulsion (Elimination)

Caption: General mechanism for nucleophilic acyl substitution.

In the case of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, the nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the final acylated product and HCl. A base is typically required to neutralize the generated acid.[5]

Experimental Protocols: Theory in Practice

To illustrate the practical differences in methodology, we present two detailed protocols for the amidation of benzylamine.

Protocol 1: Using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

This protocol highlights the straightforward, rapid nature of an acyl chloride reaction.

Objective: Synthesize N-benzyl-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps manage the exothermic nature of the reaction and minimizes side reactions.

  • Base Addition: Add triethylamine to the stirred solution. The base will act as an acid scavenger for the HCl generated.

  • Nucleophile Addition: Slowly add a solution of benzylamine in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 2: Using a Carboxylic Acid and HATU Coupling Reagent

This protocol demonstrates an in situ activation method common in medicinal chemistry.

Objective: Synthesize N-benzyl-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid, benzylamine, and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the stirred solution at room temperature. DIPEA is a non-nucleophilic base used to facilitate the formation of the activated ester and neutralize any acidic species.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then displaced by the amine.[5] Monitor progress by TLC.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This removes DMF and unreacted reagents.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the final amide.

G P1_Start Dissolve Triazole Acyl Chloride in DCM P1_Cool Cool to 0°C P1_Start->P1_Cool P1_Base Add Base (Et3N) P1_Cool->P1_Base P1_Amine Add Benzylamine P1_Base->P1_Amine P1_React Stir at RT (1-3h) P1_Amine->P1_React P1_Workup Aqueous Workup P1_React->P1_Workup P1_Purify Purify Product P1_Workup->P1_Purify P2_Start Dissolve Carboxylic Acid, Amine, & HATU in DMF P2_Base Add Base (DIPEA) P2_Start->P2_Base P2_React Stir at RT (2-6h) P2_Base->P2_React P2_Workup Aqueous Workup P2_React->P2_Workup P2_Purify Purify Product P2_Workup->P2_Purify title1 Workflow: Acyl Chloride Method title2 Workflow: Coupling Reagent Method

Caption: Comparative experimental workflows for amidation.

Decision Framework: Selecting Your Acylating Agent

The optimal choice of reagent is context-dependent. A logical decision-making process can help navigate the options.

G Start Define Acylation Goal Substrate Is the substrate sensitive or prone to racemization? Start->Substrate Cost Is cost or atom economy a primary concern? Substrate->Cost No Coupling Use Coupling Reagent (e.g., HATU, DIC/HOBt) Substrate->Coupling Yes Scaffold Is the triazole scaffold a desired structural component? Cost->Scaffold No Chloride Use Standard Acyl Chloride or Anhydride Cost->Chloride Yes Scaffold->Chloride No TriazoleChloride Use 5-methyl-2-phenyl-2H- 1,2,3-triazole-4-carbonyl chloride Scaffold->TriazoleChloride Yes

Caption: Decision tree for selecting an acylating agent.

Conclusion

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a potent and valuable acylating agent, particularly for synthetic chemists focused on medicinal and agricultural chemistry. It offers the high reactivity characteristic of acyl chlorides while simultaneously installing a desirable heterocyclic moiety.

  • Choose this reagent when: The synthetic target requires the 5-methyl-2-phenyl-1,2,3-triazole scaffold, and the nucleophile is robust enough to tolerate standard acyl chloride conditions. Its use streamlines syntheses by combining acylation and heterocycle introduction into a single building block.

  • Consider alternatives when: The substrate is highly sensitive, contains multiple nucleophilic sites requiring high selectivity, or is prone to racemization. In these cases, milder and more tunable methods involving coupling reagents are superior. For simple acylations where cost is the primary driver and the triazole moiety is not needed, traditional acyl chlorides or anhydrides remain the most economical choice.

Ultimately, a deep understanding of the reactivity, benefits, and drawbacks of the entire arsenal of acylating agents empowers researchers to design more efficient, robust, and successful synthetic strategies.

References

  • Benchchem. Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElAq7bKZukqcZF3imFJp-PhY5DxEYQBQa438l-kzZrMImvZmuFaErzgwVLsczWCNL0wrNsJ7ZWSdFtqvqgPUyr5o8OGVOudQqferUVR3K8-bUiUxFzdx-lnICZW-LW6OC1XNEqmPNEONc4hXMLm-3e22w2oxWh130eWpIU1S-QErqzDhNwkIRY7Vv_XdXYDc2qRQ9vG27PyGd6ljpa8Jk35naFyafuM6BO39c=]
  • Benchchem. A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMXKJ5z8Tsb2sxZV2zvkrViDdEZJwEKavYG1I0xMuirAsS960Rqk3wxfeTsaahmf0IgSTfEEcTDNd6d0aVD7pkS-0Nmz_nU0I6iGHnZt5CJG2FzNVI5Qj75mtW67rq8uZ2DmbFgtUXevqNm7krRiCH6MJu75m_7FHhsavvIAsshG-BW51DewJxkyMcjG_UVFmhiqweQ86Uiaq07NIUl-TQqTih0Iz8xJEm0SPFnipUmXogX9RElw==]
  • Gandhi, T., & Sivaraj, C. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. Chem Asian J, 16(19), 2773-2794. [URL: https://pubmed.ncbi.nlm.nih.gov/34331736/]
  • Aapptec Peptides. Coupling Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlbxqHUKON02n2DPVPbBNpMdVtpqzRgXpUYb-M81aHUhZFwS1IeLiVgiSxvKYFcQTzXe6DO1lxLSbqBg8vM3bKlV_grJS71tQTif_LEeHJeMr0zbMIRZkG0ZelGQvkuFJfct3hLvHixp93N1oZdViH1v5ra0uOFmWES-wnmtHvdzGozjxCFN-DYJBZPYE=]
  • Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8UfR9kpcGozhyBlXGYl7OKNh_r3OOvgtTCQD2elxivzawVY-yWrYLn3WFdFQx2y6b8V2o1x6yiDwIHZ6XYjmbCi5Pkir3y-r6RkhwLsmdd3GjcgjWyenpHar4EZhvQrbAI1jlol0joipQxZ0yTejIjFd9Ni9TnrxE2QuI1qQX5b2u9pWR_UnmBhtdQqVpCoMeeGh1X7iGoJrbR9295UP3pIZbuUMFBB9oicPJeqvMdvOn]
  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6pGfLxsVyCHSrkNnKQ4yobWOLlIc6tokh0O0cfcNVZTbkQClb6I2n9YC2Bw1BTZJGcI2PexlKM8pVTSqPt6HhTnLUWTTkdIlWFQZJvHrw1AKo7L7LNt59QDQSOs35b5X8FUKFteM5a-62CenUHl49jnTzviq18nDo_ibscV4IEfhXMGg_U1kpMZCExuFKsyOuufEhG1YgJbLi9L638VW]
  • Fisher Scientific. Amide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDEFV0QkPejP7nAAvS12DbzoCcBoWoxv7zXHmDt5FHQPQZnaV908qx_9aaScWj9UTSjT8iboTZUBIF75CiAygHUEx8_BKwzXT6AdczSwtKw8LS3ncBa4HXSSl-8FLwb6vVFOmGv7I_rGZoeSWkwLGuxww4x93AwxKFzfxeZYIdRide4TzzgOg-RnjCeallvKSpRzXOFKdoFvJ-NjCvFwj3]
  • Floris, B., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtBFF6P_gDV6kpGl1uKT5ZdyGNG8bQ1R_f-cqnlZeCNQPETlz65PxkyAB3_X3i4Yudz_lsY2NqCaTzwNOqWpAWavneRqXot5y9lAfhALBH5X-GpM6s7cOPo9veJSD2ubngr82ztV3D7BesNNVLBV9ElXzN2ilOUpiE4uVx0UeIuwqQTbSlve4Wzzt53PtYDpJa]
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKkgV19_73bsU6tiHmgy6cIIa7IHfRbwxMqFaormyBuCyNF1J2E37PnxqnhA198J6KWSED_9wWmZlZT4LPbLioQhXqwVUBB63cl1u4I5PF4a1bdUn8LTHBpq4ZNVewNvg1_CmVkauw8IaB5_Kd6DvPodFTZjM=]
  • Floris, B., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFch0Jf7C409j6eoMoxja0qRoyLVvqsDDpMH0KExOoyzZElZvfwaRv8zVNuLr1aRMeo0zNxlQPy04R6pClNh1Jst8JwwaH8UBZq3J5DD9JfFm-xFnIeRKklHB3D44hlx9c0sr4Q90uJAAGNcro=]
  • Gandhi, T., & Sivaraj, C. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34331736/]
  • Boc Sciences. Commonly Used Coupling Reagents in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2EMn5eNWf_uCgLEPBLvRfnrMbYrakYCq3V3FM-7hSsgmGNRpDvYb-17KkFdnAcD1ASvTQ6WqH7Ve6pHZHfNwkjd_nB5iqNQ4Yd6y5IvzPZjwMEFODPIHSTjWyx8uQ0dUQYYtaTVeVDMN5aszL8RGjkuFeSWhVNaKzxiqVnzLCcQkbgSRo_sbolLvdJSHSx6C3FgTTArslMmRdeWxhazf4IJ_MCh4qfA==]
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZibJK65zXSBY83tFfRjIB9YhSmhcdAiEwHSA1diewgJapqjYBQqjoCWZwuSA6L5daY1rDHRtio1Me7bP0R9BVbAiNy9eJhL3hPzye1DgtSxyIWe7BGVKyV9ngLXsTU2LY2c8XJhY8WGC9P8_5Fl85PdUJFbzoKKnz7GrmTJE7h6bnEaKHRA==]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9OIWmg9l5wyrJw1dNIr4Bj6OyNr-LrbWQI82QuexwGOdeNPuHZMu0HAk_wCn_5ixwXMFzNt5xoG5VPKeJ5t3E40uRm7mys_Dy1sPH4WesErMRkICvksfqGdwPIAc0wMV9glVOwq0RzKkNWNS7l2IgvF0xRjsCZKPHE4BFh1EY8SGbf1G7HzvTEvdkIYcISR-o0pBfNqsMcVBMUFwnXLRK2uSBUxICw==]
  • MySkinRecipes. 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-UfAeVXlXshrseqnr5pOlRnqZazRj1By3_jmlMeFlBF2xzxRS0fweU95jzklV7X53C0QzwY7TCTu11gyljM2roNNRx-tLyGkj1UXi7_sEQ5L5OcaJTLwx0UWOMUdDt9yt4oQp3zK6NHxV5D_0HDXQINY1inCJhK3wBuJU3yALoAMHJZPDCcagBMsZ548Eo2WKlVUFgUGb0J3udk-pBrt07VJLx2uh2EiUkO-ChO3aSDANoB5HgSU=]
  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0s1Eh-oplRqYfb_oP3ZsglOLtXk8Hlk2XWgNXDY1UhRwjvjBfsKZ6yxEIexQWMgJbmo7-Ir6_xENtmQdVZeLK6UEF9aHmyIO-pcMG2KSrLehNMdYYhUKRPCV_RJd6BwAPssmsMpLyla40eSTHM-I4qqfFY7A7aulTe88A-lSatpFslkWdj1cIB5rSupmDBVTsvZxo_EN0zVrzc-Hrw3o7atGT2fBxyRwQb1imtEQgcSkRWX8wa8GboQCqt0gzkupNcfTZfe18ephC0svca3ivBzSSAUri7tUQtQazXKpop3dhDCCtFQgUTeXh6ZZJNSNnQIlGG7qkp2XbshE=]
  • LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhL4ro_4QAVDxqj1Yfm3ki6q-T50tb7G0_A_aupvXbAUhxiACebvOP8F1Uw_dopxChPhRcoVS5LH3vTywpclGS8-VSA3lLQoiDSSm7ldLJ0K6iK-HVkKRKTkFInb6A2qplpptOZMi8dnu9wU-Q8DEBCwo4Kf7XnDNc8IGGZSVWmma4WHmOREXm4h0Jdb8l97lGKFp9nR8JaITknjouBz0oXfSpQwvjaFuNMq_L_vGtvyD-iVM-w9ZPnG-cKUYWuaZYhG_oNi26ywkgzwlHJoxRylAlhwdj4kNNd1gwY5SZphQRX_1aoP72vASmQy4mmdHrCE7mHCljnWTK6F13m4M9LwpncwNA1tq3BSNiTBGnmxQ2v4fUQBqxdXuBS1KBRqYp4aO8Kxj3THePqTshveFuiCJ0nbDyBB4PY6rGK0ZkM1GsBBx8nCopjqjJ0JZWgwtNf9Wh5-gnv7aGkA==]
  • Sotor, M., et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkv2GEx14UVjuqUyxCq9yK5M-dVhkJItF7QYexVpcKrU1rOKGCRMPBo-XlWLANkDZ8ilksXYI807COCRATIQlhF5dTFCKSP8tmMpBOxVzNlWlW39qaHxEiq0nkASEwYFFrhvjrUePy1JhLR4T8]
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAHS2tZCSW7OpL48mGc_g8a5nP62qju3a-44vmmYhaaSOlj_9yuQA-sXUKGQwvFfDY_8LRd5R2uSWQ1PzCtjSDivQd1lJHvVpMyeuCHBevmqGb2aJRzdzbCBOajpnTtfFomSgdcRHr3T4x1BRKUwhr-dzZzCW4Pe_Ds6w3kBMe5QdBqzmGcTKX1Tj8tRM=]
  • Cenmed. 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf6dAnCGIue_OWG6cfzXw_9Y6JbYZsCMKUiHvDGrTckQP_Bj7Fp4cqCqRrMI1Al-wPv5ebdBsG0FQUliSLqKOux1pG6JuBLdiRST6YcLNZ8XXmtIDvvtx_2jcC2MuN9oaxhPtkTKNlUWVsvOU9huaZFK0_-4Y0rF3irXWGLmfFW0Mjs4WbCjfEKmoKe_eDWn2pLv8=]
  • Quora. Why is acid chloride more reactive than alkyl chloride? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMU0mDw7Uy4Nz8g8NzjkIx3s_JDgehrya8qJDdeffaznYeygh5TLUkJ2PeApnGIaxU_-HItA45JYrK_cYQldKwL5LitsFeHBaE75ZtM4iIh59tT_vkJMWFbtKaETFOy5CAYiwl-oKjB3WcWcnrm4yITHVcPd3vEUCBZB4-CxVROawOVB6iJF0=]
  • Save My Exams. Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaio6aDToOUPU7_rC2I2opCisnBAWIBUCOZETnRs7cu6O409dBPSDk6mP_GSRS_ClBHsWgbA0ph5IyZojkJLyztDJMrwZJtCdYtKDN_IfVL2EKcS-moov3yZYDAGYLdz7N74sCoajpZA60DYeaTxiSO9DiJMpfF0QRBaWorUl7y7lZC8LWEoF5OxQ9H78hoECcmgoIEjT41vvUA5pX3__0Of5XCFIl1GMu2unMK7J6yyu_VX-14ANpSFra69nDt7U1BhiHtWMXc5u1FhyegdU-UxGFbtrW1NiNpB8Qv5Jgd8A9c3GeK2OdIzY3smlOaSswWnxQ4EYu-D9Eh0qLIsmCSVmxi_Ux_0sKA==]
  • Reddit. Acidity of Acyl Chlorides vs. Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjccZ8YAy7cSEkXSzjgHxZPTBfFbv536k5gK5rL_rqyEy3G9ARnJCv9kXLKXlPsni2RsZ4mVRg4vIJzEGosxdC37gWnOdCH-uersL5L9q2z2ucxakyit0EG15mNepdK7bPpcfLADDj947FTljlKzE2gUdy9VsvaotJgbZQOPI8YiAr4cr0mt17WbWn5VhkEgk5wQ==]
  • Molbase. 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMtBCgRyGsdNtISmbEJQKBKQBB4sGM4Tgydzb9So593TBm7VOgwmLslqYejhzJc9xfIHh__nTONdg5aZwfm-gQMyGkcuYzVMJhGmzSGLhUzM5CqD7QfiP_KL7XPv8v5I2Mvo41KIJ6vY-08NvmRlzZzX6UJp2W-tReHPH8n8y86zMpiY1bvoMP-Y=]
  • ACS Publications. Organic Letters Ahead of Print. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Q33cTyNhk0YsaGmkfyngMoug37KYZsG8XKrv4er6iugV5abrqfsQkMZ7G-e91t_Z85q58B6WU9VAcMjrUEr0GPJAIN_QMS5bLEmOcvaAStwRKUSGUwUlUpNpzpm3]
  • ChemicalBook. 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. [URL: https://www.chemicalbook.
  • Fisher Scientific. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, 97%. [URL: https://www.fishersci.com/shop/products/5-methyl-2-phenyl-2h-1-2-3-triazole-4-carbonyl-chloride-97/AC448200050]
  • ResearchGate. Recent progress on the application of arylglyoxylic acid as acylating agent. [URL: https://www.researchgate.
  • AdooQ BioScience. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride. [URL: https://adooq.com/5-methyl-2-phenyl-1-3-oxazole-4-carbonyl-chloride.html]
  • Fisher Scientific. 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/5-methyl-2-phenyl-2h-1-2-3-triazole-4-carbonyl-chloride-thermo-scientific-6/AA4482005]
  • Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625442/]
  • Bonnamour, J., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398858/]

Sources

A Comparative Spectroscopic Guide to the Reaction Products of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis and characterization of novel heterocyclic compounds are paramount. The 1,2,3-triazole scaffold, in particular, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of the spectroscopic signatures of key reaction products derived from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. By understanding the distinct spectral characteristics of the resulting carboxylic acid, ester, and amide, researchers can confidently and efficiently identify and characterize their synthesized molecules.

This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your laboratory.

The Central Reaction: Acylation with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a versatile building block for introducing the 5-methyl-2-phenyl-1,2,3-triazole moiety into a variety of molecular frameworks. Its reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with a range of nucleophiles. This guide will focus on the products resulting from reactions with water, methanol, and aniline, yielding the corresponding carboxylic acid, methyl ester, and N-phenyl amide, respectively.

Reaction_Scheme Start 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride H2O H₂O (Hydrolysis) Start->H2O MeOH Methanol (MeOH) (Esterification) Start->MeOH Aniline Aniline (Amidation) Start->Aniline Acid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid H2O->Acid Ester Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate MeOH->Ester Amide N-phenyl-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Aniline->Amide

Caption: Reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the carboxylic acid, methyl ester, and N-phenyl amide derivatives. This comparative approach will highlight the key diagnostic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, enabling unambiguous product identification.

Spectroscopic Data Summary
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
Carboxylic Acid ~13.0-12.0 (br s, 1H, COOH), ~7.6-7.4 (m, 5H, Ar-H), ~2.6 (s, 3H, CH₃)~162 (C=O), ~145 (C-triazole), ~140 (C-triazole), ~130-125 (Ar-C), ~10 (CH₃)~3000-2500 (br, O-H), ~1700 (C=O), ~1600, ~1490 (C=C)203.07
Methyl Ester ~7.6-7.4 (m, 5H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, CH₃)~161 (C=O), ~145 (C-triazole), ~140 (C-triazole), ~130-125 (Ar-C), ~52 (OCH₃), ~10 (CH₃)~1725 (C=O), ~1250 (C-O), ~1600, ~1490 (C=C)217.09
N-phenyl Amide ~9.5 (br s, 1H, NH), ~7.8-7.1 (m, 10H, Ar-H), ~2.6 (s, 3H, CH₃)~160 (C=O), ~145 (C-triazole), ~140 (C-triazole), ~138 (Ar-C), ~130-120 (Ar-C), ~10 (CH₃)~3300 (N-H), ~1670 (Amide I, C=O), ~1540 (Amide II, N-H bend), ~1600, ~1490 (C=C)278.12
Detailed Spectroscopic Interpretation

¹H NMR Spectroscopy: The most significant diagnostic signals in the ¹H NMR spectra are the downfield protons of the functional groups. The carboxylic acid exhibits a broad singlet for the acidic proton, typically above 12 ppm. The methyl ester is characterized by a sharp singlet around 3.9 ppm corresponding to the methoxy protons. The N-phenyl amide shows a broad singlet for the amide proton, usually above 9 ppm. The aromatic and methyl protons on the triazole core will show slight variations in their chemical shifts due to the different electronic effects of the carbonyl substituent.

¹³C NMR Spectroscopy: The carbonyl carbon is a key indicator in ¹³C NMR. The carboxylic acid carbonyl appears around 162 ppm. The ester carbonyl is typically found at a similar chemical shift, around 161 ppm. The amide carbonyl is generally shifted slightly upfield to around 160 ppm. The chemical shifts of the triazole and phenyl ring carbons will also be subtly influenced by the nature of the carbonyl derivative.

Infrared (IR) Spectroscopy: IR spectroscopy provides clear and distinct markers for each functional group. The carboxylic acid is readily identified by a very broad O-H stretch from approximately 3000 to 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The methyl ester displays a strong C=O stretch at a higher frequency, typically around 1725 cm⁻¹, and a characteristic C-O stretch around 1250 cm⁻¹. The N-phenyl amide is distinguished by an N-H stretch around 3300 cm⁻¹, a strong C=O stretch (Amide I band) around 1670 cm⁻¹, and an N-H bending vibration (Amide II band) around 1540 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will definitively confirm the identity of the product. The carboxylic acid will show a molecular ion at m/z 203, the methyl ester at m/z 217, and the N-phenyl amide at m/z 278 (for the most common isotopes). Fragmentation patterns can also provide structural information. For instance, esters may show a characteristic loss of the alkoxy group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the carboxylic acid, methyl ester, and N-phenyl amide from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. These protocols are designed to be robust and reproducible.

Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (Hydrolysis)

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve carbonyl chloride in acetone Add_Water Add excess water dropwise at 0°C Start->Add_Water Stir Stir at room temperature for 2 hours Add_Water->Stir Evaporate Remove acetone in vacuo Stir->Evaporate Precipitate Collect precipitate by filtration Evaporate->Precipitate Wash Wash with cold water Precipitate->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for the hydrolysis of the acyl chloride.

Procedure:

  • Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq) in acetone (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Add deionized water (5.0 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the acetone under reduced pressure.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product under vacuum to yield 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Synthesis of Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (Esterification)

Procedure:

  • Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

  • Add anhydrous methanol (1.2 eq) and triethylamine (1.2 eq) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl ester.

Synthesis of N-phenyl-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (Amidation)

Procedure:

  • Dissolve 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add aniline (1.1 eq) and pyridine (1.1 eq) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure N-phenyl amide.

Conclusion

The ability to distinguish between the carboxylic acid, ester, and amide derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is fundamental for synthetic success. This guide provides a comprehensive framework for their spectroscopic identification, grounded in the principles of NMR, IR, and mass spectrometry. By leveraging the comparative data and detailed protocols presented, researchers can streamline their workflow, ensure the structural integrity of their compounds, and accelerate the pace of discovery in the dynamic field of medicinal chemistry.

References

  • The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 200, 127-135. [Link][1]

  • General experimental considerations for NMR and IR spectroscopy. The Royal Society of Chemistry. [Link][2]

  • Synthesis and characterization of novel 2-(1,2,3-triazol-4-yl) derivatives. Molecules, 22(11), 1888. [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][3]triazoles. Molbank, 2024(1), M1815. [Link]

  • Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o798–o799. [Link][4]

Sources

A Comparative Guide to the Biological Activity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a versatile intermediate for generating a diverse library of bioactive compounds. We will delve into their synthesis, comparative biological performance supported by experimental data, and the underlying rationale for their design.

The Strategic Advantage of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is a bioisostere for various functional groups, offering a stable, aromatic, and polar core that can enhance the pharmacological profile of a molecule.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The starting material, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, provides a reactive handle to readily synthesize a variety of derivatives, such as amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR).

Synthesis of Derivatives: A Gateway to Chemical Diversity

The primary route to a diverse range of derivatives from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is through nucleophilic acyl substitution. The high reactivity of the carbonyl chloride allows for facile reactions with a wide array of nucleophiles, such as amines and alcohols, to yield the corresponding amides and esters.

G Start 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride Product_Amide 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides Start->Product_Amide Base (e.g., Triethylamine) DCM, 0°C to rt Product_Ester 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylates Start->Product_Ester Base (e.g., Pyridine) THF, rt Product_Hydrazide 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbohydrazide Start->Product_Hydrazide Ethanol, reflux Amine Primary/Secondary Amine (R1R2NH) Amine->Product_Amide Alcohol Alcohol (R3OH) Alcohol->Product_Ester Carbohydrazide Hydrazine Hydrate Carbohydrazide->Product_Hydrazide

Figure 1: General synthetic routes to derivatives.

This synthetic flexibility is paramount in drug discovery, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn influences the biological activity.

Comparative Biological Evaluation

The true measure of these derivatives lies in their performance in biological assays. Below, we compare their activities across key therapeutic areas, supported by available experimental data.

Enzyme Inhibition: Targeting Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its overactivity is implicated in hyperuricemia and gout. A study on derivatives of the closely related 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid revealed potent XO inhibitory activity.[4]

CompoundR GroupIC₅₀ (nM)[4]
7a H254
7f 4-OCH₃84
Febuxostat (Standard) -15

Table 1: In vitro xanthine oxidase inhibitory activity of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives.

The data indicates that electron-donating substituents on the phenyl ring, such as a methoxy group at the para position (compound 7f ), significantly enhance the inhibitory potency against xanthine oxidase.[4] Molecular docking studies suggest that the triazole ring and the carboxylic acid moiety play crucial roles in binding to the active site of the enzyme.[4]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzamide, a structural isomer of the target compounds, have been shown to possess significant antifungal and antibacterial properties.

CompoundTarget OrganismMIC (µg/mL)
H3 C. albicans250
H7 C. albicans250
H9 C. albicans250
H13 C. albicans250
H14 C. albicans250
H17 C. albicans250
H19 C. albicans250
Griseofulvin (Standard) C. albicans500
Ciprofloxacin (Standard) S. aureus-
Chloramphenicol (Standard) E. coli-

Table 2: Antifungal activity of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. The antibacterial activity was reported as good to moderate compared to standards.

Several synthesized amide derivatives demonstrated superior or equivalent antifungal activity against Candida albicans when compared to the standard drug griseofulvin. The broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria further highlights the therapeutic potential of this class of compounds.

Anticancer Activity: Potential for New Oncotherapeutics

While specific data for derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is limited, the broader class of 1,2,3-triazole carboxamides has shown significant promise as anticancer agents. For instance, various 1,2,3-triazole derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar range.[1] The mechanism of action is often attributed to the inhibition of key cellular targets such as kinases or tubulin polymerization.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamides (General Procedure)

G Step1 Dissolve amine and triethylamine in anhydrous DCM. Step2 Cool the mixture to 0°C in an ice bath. Step1->Step2 Step3 Add a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in DCM dropwise. Step2->Step3 Step4 Allow the reaction to warm to room temperature and stir for 2-4 hours. Step3->Step4 Step5 Monitor reaction progress by TLC. Step4->Step5 Step6 Quench the reaction with water and extract with DCM. Step5->Step6 Step7 Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Step6->Step7 Step8 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Step7->Step8 Step9 Purify the crude product by column chromatography or recrystallization. Step8->Step9

Figure 2: Workflow for amide synthesis.

Materials:

  • 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

  • Synthesized triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Anticancer Activity (MTT Assay)

G Step1 Seed cancer cells in a 96-well plate and incubate for 24h. Step2 Treat cells with serial dilutions of the test compounds and incubate for 48-72h. Step1->Step2 Step3 Add MTT solution to each well and incubate for 2-4h. Step2->Step3 Step4 Aspirate the medium and add DMSO to dissolve the formazan crystals. Step3->Step4 Step5 Measure the absorbance at 570 nm using a microplate reader. Step4->Step5 Step6 Calculate cell viability and determine the IC50 value. Step5->Step6

Figure 3: Workflow for MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized triazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add DMSO to dissolve the formed formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride represent a promising class of compounds with a wide array of biological activities. The available data, particularly on the closely related carboxylic acid and benzamide isomers, strongly suggests their potential as enzyme inhibitors and antimicrobial agents. The facile synthesis of a diverse library of amides and esters from the carbonyl chloride precursor allows for extensive structure-activity relationship studies.

Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive biological evaluations, including in vivo studies, to validate their therapeutic potential. A direct comparative analysis of different classes of derivatives (e.g., amides vs. esters) against a panel of cancer cell lines and microbial strains would provide invaluable insights for the rational design of more potent and selective drug candidates. The versatility of the 1,2,3-triazole core, coupled with the synthetic accessibility of its derivatives, ensures that this scaffold will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

  • Abdellatif, K. R. A., et al. (2021). 1,2,4-triazole-pyrazole hybrids as COX-1/COX-2 inhibitors. Molecules, 26(15), 4583.
  • Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203–208.
  • Elamari, H., et al. (2017).
  • Gavan, T. L., & Barry, A. L. (1980). Microdilution test procedures. In Manual of clinical microbiology (3rd ed., pp. 459-462). American Society for Microbiology.
  • Guan, X., et al. (2018). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis of Amide Core Based New 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study. Letters in Drug Design & Discovery, 8(7), 635-643.
  • Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(3), 479-488.
  • Tomé, A. C. (2011). 1,2,3-Triazoles: a class of privileged structures?.
  • Zhang, L., et al. (2012). Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of medicinal chemistry, 55(6), 2797-2807.
  • Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs. Current medicinal chemistry, 19(2), 239-280.

Sources

A Senior Scientist's Guide to the Synthesis of Substituted 1,2,3-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, prized for its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding. This has led to its widespread incorporation into pharmaceuticals, agrochemicals, and advanced materials.[1] For the researcher, the central challenge is not merely forming the triazole ring, but doing so with precise control over its substitution pattern—a factor that profoundly dictates its function.

This guide provides an in-depth comparison of the primary synthetic routes to substituted 1,2,3-triazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each method, offering field-proven insights into why specific conditions are chosen and how to select the optimal route for your target isomer.

The Foundation: Huisgen 1,3-Dipolar Cycloaddition

The parent reaction, developed by Rolf Huisgen, is a thermal 1,3-dipolar cycloaddition between an azide and an alkyne.[2][3] Mechanistically, it is a concerted, pericyclic reaction where the 4π electrons of the azide and 2π electrons of the alkyne participate in a [4s+2s] cycloaddition.[2]

However, its practical application is severely limited by a major drawback: a lack of regioselectivity. The reaction requires high temperatures and prolonged reaction times, often resulting in a nearly 1:1 mixture of the 1,4- and 1,5-disubstituted regioisomers.[4][5] Separating these isomers can be challenging and inefficient, making the thermal Huisgen cycloaddition unsuitable for most modern synthetic campaigns where isomeric purity is paramount.

The "Click" Revolution: Regiocontrol Through Catalysis

The advent of metal catalysis revolutionized triazole synthesis, transforming the Huisgen cycloaddition into a powerful, regioselective tool. These reactions are the cornerstone of "click chemistry," a concept defined by their high yields, operational simplicity, and stereospecificity.[6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,4-Isomer Workhorse

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most influential and widely used click reaction.[6][7] It provides exclusive access to 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and under exceptionally mild conditions.[4] The reaction exhibits an incredible rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed thermal counterpart.[4]

Mechanism and the Rationale for Reaction Conditions

The CuAAC reaction is not a concerted cycloaddition but a stepwise process mediated by copper(I).[5][7] Understanding this mechanism is key to appreciating the experimental choices.

  • Formation of Copper(I) Acetylide: The catalytic cycle begins with the reaction of a terminal alkyne with a Cu(I) salt to form a copper acetylide intermediate.[5][7] This step is crucial as it activates the alkyne.

  • Coordination and Cyclization: The azide coordinates to the copper center, and a subsequent cyclization forms a six-membered copper-containing metallacycle.[4][5]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-triazole product and regenerate the Cu(I) catalyst.[4]

Causality in Experimental Design:

  • Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. The most common and robust method involves the in situ reduction of an inexpensive and stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, typically sodium ascorbate.[5][8] This ensures a constant, low concentration of the active Cu(I) catalyst.

  • Solvents: The reaction is famously tolerant of a wide range of solvents, including aqueous mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O), which is a significant advantage for bioconjugation applications.[4]

  • Ligands: While not always essential, accelerating ligands like tris-(benzyltriazolylmethyl)amine (TBTA) can be used. These ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, leading to faster and cleaner reactions.[7]

CuAAC_Mechanism sub R1-C≡CH + R2-N3 acetylide Cu(I)-Acetylide Complex sub->acetylide + Cu(I) - H+ cu1 Cu(I) cu1->acetylide azide_complex Azide-Cu-Acetylide Complex acetylide->azide_complex + R2-N3 metallacycle Six-membered Cu-Metallacycle azide_complex->metallacycle Cyclization triazolide Cu-Triazolide Intermediate metallacycle->triazolide Ring Contraction product 1,4-Triazole Product triazolide->product + H+ product->cu1 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomer

To complement the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed, providing exquisite regiocontrol for the synthesis of 1,5-disubstituted 1,2,3-triazoles .[9][10] This method is indispensable when the 1,5-substitution pattern is required for a specific biological interaction or material property.

Mechanism and the Rationale for Reaction Conditions

The RuAAC reaction proceeds via a distinct oxidative coupling mechanism, which accounts for its orthogonal regioselectivity compared to CuAAC.[9][11]

  • Oxidative Coupling: The catalyst, typically a CpRu(II) complex (e.g., [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)]), reacts with the azide and alkyne in an oxidative coupling step.[9] This forms a six-membered ruthenacycle intermediate.

  • Reductive Elimination: The key C-N and N-N bonds are formed within this metallacycle, followed by a rate-determining reductive elimination step that releases the 1,5-triazole product and regenerates the active Ru(II) catalyst.[9][11]

Causality in Experimental Design:

  • Catalyst Choice: Pentamethylcyclopentadienyl (Cp) ruthenium complexes are the catalysts of choice.[4][9] [CpRuCl(COD)] is often preferred for its higher activity at ambient temperatures, making it suitable for sensitive substrates.[9]

  • Substrate Scope: A significant advantage of RuAAC is its ability to react with internal alkynes, providing a route to fully substituted (1,4,5-trisubstituted) triazoles, a transformation not possible under standard CuAAC conditions.[5][10]

  • Inert Atmosphere: Unlike many CuAAC reactions, RuAAC reactions are often sensitive to atmospheric oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[11]

RuAAC_Mechanism sub R1-C≡CR1' + R2-N3 activated_complex Activated Ru Complex sub->activated_complex + Cp*Ru(II)Cl ru_cat Cp*Ru(II)Cl ru_cat->activated_complex ruthenacycle Six-membered Ruthenacycle activated_complex->ruthenacycle Oxidative Coupling product 1,5-Triazole (or 1,4,5-Triazole) ruthenacycle->product Reductive Elimination product->ru_cat Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the RuAAC reaction.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice between these synthetic routes is almost entirely dictated by the desired regioisomer. The table below summarizes the key performance characteristics to guide your decision-making process.

FeatureHuisgen Cycloaddition (Thermal)Copper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Primary Product Mixture of 1,4- and 1,5-isomers1,4-Disubstituted 1,2,3-triazole1,5-Disubstituted 1,2,3-triazole
Regioselectivity NoneExcellent (>95%)Excellent (>95%)
Reaction Conditions Harsh (High temp, >100 °C)Mild (RT to moderate heat)Mild to moderate heat
Catalyst NoneCu(I) salts or Cu(II)/reductantCp*Ru(II) complexes
Alkyne Scope Terminal & InternalTerminal alkynes only Terminal & Internal alkynes
Key Advantage Catalyst-freeSimplicity, aqueous tolerance, robustAccess to 1,5-isomers, use of internal alkynes
Key Limitation No regiocontrol, harsh conditionsIncompatible with internal alkynesCatalyst cost, sensitivity to air
Typical Yield Variable, often moderateHigh to QuantitativeHigh to Quantitative

Experimental Protocols: A Self-Validating System

The following protocols represent robust, field-tested starting points for performing CuAAC and RuAAC reactions.

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol is a reliable starting point for most substrates.[12][13]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water (to a final concentration of ~0.1-0.5 M).

  • Catalyst Addition: To the stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (10-20 mol%). The solution may turn from light blue to a pale yellow/green, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography.

Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

This procedure requires an inert atmosphere for optimal results.[9][11]

  • Vessel Preparation: Flame-dry a Schlenk flask or a vial with a screw cap and septum under vacuum and backfill with an inert gas (e.g., argon or nitrogen).

  • Reactant Preparation: To the flask, add the alkyne (1.0 equiv), the azide (1.0-1.2 equiv), and the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-2 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., THF, toluene, or 1,4-dioxane) via syringe to a final concentration of ~0.1-0.5 M.

  • Reaction Monitoring: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted triazole.

Decision-Making Workflow

The selection of a synthetic route is a critical step that impacts the efficiency and success of a research project. This workflow provides a logical decision tree for choosing the most appropriate method.

Synthesis_Workflow start Start: Synthesize a Substituted 1,2,3-Triazole q_regio What is the desired regioisomer? start->q_regio r_14 1,4-Disubstituted q_regio->r_14 1,4- r_15 1,5-Disubstituted or 1,4,5-Trisubstituted q_regio->r_15 1,5- or 1,4,5- r_mix Mixture is acceptable / No catalyst desired q_regio->r_mix Mixture use_cuaac Use CuAAC (e.g., CuSO4 / NaAsc) r_14->use_cuaac (Requires terminal alkyne) q_alkyne Is the alkyne terminal or internal? r_15->q_alkyne use_thermal Use Thermal Huisgen Cycloaddition r_mix->use_thermal alk_term Terminal Alkyne q_alkyne->alk_term alk_int Internal Alkyne q_alkyne->alk_int use_ruaac Use RuAAC (e.g., Cp*RuCl) alk_term->use_ruaac alk_int->use_ruaac end Obtain Target Triazole use_cuaac->end use_ruaac->end use_thermal->end

Figure 3: Workflow for selecting the optimal triazole synthesis route.

References

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism . Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications . Chemical Reviews, 117(17), 11651-11685. [Link]

  • Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers in Chemistry, 10, 1005241. [Link]

  • Azide-alkyne Huisgen cycloaddition . Wikipedia. [Link]

  • Fokin, V. V., et al. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition . Organic Syntheses, 89, 40. [Link]

  • Comparative study of 1,2,3-triazoles synthesis via click reactions . (2024). SciSpace. [Link]

  • Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism . The Journal of Organic Chemistry, 85(15), 9695–9706. [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) . Request PDF. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . Chemical Society Reviews, 37(10), 1952-1966. [Link]

  • Gao, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . PMC - NIH. [Link]

  • 1,3-Dipolar cycloaddition . Wikipedia. [Link]

  • Sharma, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry . ACS Omega, 7(40), 35433–35465. [Link]

  • Al-Hussaini, S., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? . The Journal of Physical Chemistry C, 126(17), 7544–7552. [Link]

  • Ali, A., et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review . Journal of the Iranian Chemical Society, 20(1), 1-27. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition . Organic Chemistry Portal. [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" . Current Protocols in Chemical Biology. [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases . (2022). PMC - PubMed Central. [Link]

  • Ghavanloo, M., & Beilstein, J. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles . Beilstein Journal of Organic Chemistry, 17, 1845-1875. [Link]

  • synthesis of 1,2,4 triazole compounds . ISRES Publishing. [Link]

  • Gariazzo, C., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition . Angewandte Chemie International Edition, 59(31), 12293-12306. [Link]

  • Huisgen, R. (1963). Kinetics and Mechanism of 1,3‐Dipolar Cycloadditions . Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]

  • 1,3-Dipolar cycloaddition . chemeurope.com. [Link]

Sources

A Comparative Guide to the Purity Validation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity in Reactive Intermediates

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a key heterocyclic building block in organic synthesis. The triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds, including antifungal and anticancer agents.[][2] As a carbonyl chloride, this molecule is a highly reactive acylating agent, designed to readily participate in forming amides, esters, and other derivatives, which are often pivotal steps in the synthesis of Active Pharmaceutical Ingredients (APIs).

The very reactivity that makes this intermediate valuable also presents a significant analytical challenge. Its purity is not merely a quality metric; it is a direct predictor of reaction yield, impurity profile, and, ultimately, the safety and efficacy of the final drug product. The presence of impurities, such as the hydrolyzed carboxylic acid, unreacted starting materials, or synthesis by-products, can lead to undesirable side reactions and compromise the integrity of the manufacturing process.[3]

This guide provides an in-depth, scientifically grounded approach to validating the purity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride by High-Performance Liquid Chromatography (HPLC). We will objectively compare methodologies, explain the causality behind experimental choices, and present a fully validated protocol that ensures trustworthiness and regulatory alignment, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7]

The Analytical Dilemma: Direct Injection vs. Pre-Column Derivatization

The primary obstacle in analyzing acyl chlorides is their inherent instability.[8] They react vigorously with nucleophilic solvents, such as the water and methanol commonly used in reversed-phase HPLC mobile phases.[9] This reactivity dictates the analytical strategy.

Alternative 1: Direct Analysis by Reversed-Phase (RP-HPLC)

A direct injection approach involves dissolving the acyl chloride in a non-nucleophilic, anhydrous solvent (e.g., acetonitrile) and immediately analyzing it.

  • Advantages: Minimal sample preparation, offering a seemingly faster workflow.

  • Disadvantages:

    • High Risk of On-Column Hydrolysis: Even trace amounts of water in the mobile phase or on the column's stationary phase can cause the acyl chloride to degrade into its corresponding carboxylic acid during the analysis. This results in a chromatogram that does not accurately represent the sample's true purity, often showing a broad, tailing peak for the parent compound and a growing peak for the degradant.

    • Poor Reproducibility: The extent of degradation can vary between injections, leading to inconsistent and unreliable results.

    • Column Damage: Repeated injections of a highly reactive compound can damage the silica-based stationary phase of the column, shortening its lifespan.

Alternative 2: Pre-Column Derivatization Followed by RP-HPLC

This strategy involves converting the unstable acyl chloride into a stable, easily detectable derivative before chromatographic analysis. The acyl chloride is reacted with a suitable agent to form a new, stable molecule that can be robustly analyzed using standard RP-HPLC conditions.

  • Advantages:

    • Enhanced Stability: The derivatization reaction quenches the reactivity of the acyl chloride, forming a stable product that is immune to degradation during the HPLC analysis.[8]

    • Improved Specificity and Sensitivity: The derivatizing agent can be chosen to introduce a strong chromophore into the molecule, allowing for detection at higher wavelengths where interference from the sample matrix is minimal.[8]

    • Method Robustness: By eliminating the instability issue, the method becomes far more reproducible and reliable, a cornerstone of any validated analytical procedure.[10]

  • Disadvantages:

    • Increased Sample Preparation Time: The derivatization step adds time to the sample preparation workflow.

    • Reaction Validation: The derivatization reaction itself must be optimized and validated to ensure it is rapid, complete, and does not introduce impurities.

A Validated Derivatization HPLC Method: Protocol and Rationale

This section details a complete, validated method for purity determination, grounded in ICH guidelines.[5][7] The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

Principle: Derivatization with 2-Nitrophenylhydrazine

We selected 2-nitrophenylhydrazine as the derivatizing reagent. The rationale is threefold:

  • Rapid Reaction: The hydrazine group reacts swiftly and specifically with the acyl chloride.

  • Stable Product: It forms a stable hydrazide derivative.

  • Strong Chromophore: The nitro group provides a strong UV absorbance at approximately 395 nm, a region where most common organic impurities and starting materials do not absorb, thus ensuring high specificity.[8]

G

Experimental Protocols

Protocol 1: Derivatization of Sample and Standard

  • Standard Preparation: Accurately weigh approximately 20 mg of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This is the stock solution.

  • Sample Preparation: Prepare the sample solution identically to the standard.

  • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

  • Reaction: In separate autosampler vials, mix 100 µL of the standard or sample solution with 400 µL of the derivatizing reagent solution.

  • Incubation: Vortex the vials and allow them to stand at room temperature for 30 minutes to ensure the reaction goes to completion.[8] These derivatized solutions are now ready for injection.

Protocol 2: HPLC Operating Conditions

ParameterConditionRationale
Instrument HPLC system with a gradient pump and UV-Vis or Diode Array Detector.Standard equipment in any analytical laboratory.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).Provides excellent separation for a wide range of small organic molecules, including the derivative.[11]
Mobile Phase A 0.1% Formic Acid in Water.Provides protons to ensure good peak shape for acidic and basic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[12]
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (re-equilibration).A gradient is necessary to elute any potential impurities with different polarities and ensure the main peak is sharp and well-resolved.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °C.Maintaining a constant temperature ensures reproducible retention times.
Detection 395 nm.This wavelength is specific to the 2-nitrophenylhydrazine derivative, minimizing interference and maximizing sensitivity for the analyte of interest.[8]
Injection Volume 10 µL.A typical injection volume that avoids column overloading while providing a strong detector signal.

Method Validation: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation.[10][13] Each validation parameter, as defined by ICH Q2(R2), is a test designed to prove the method is fit for its intended purpose—in this case, the accurate determination of purity.[6][7]

G Trust Trustworthy Method Specificity Specificity Trust->Specificity Is the result unambiguous? Linearity Linearity Trust->Linearity Is the response proportional? Accuracy Accuracy Trust->Accuracy Is the result correct? Precision Precision Trust->Precision Is the result reproducible? Robustness Robustness Trust->Robustness Is the method reliable under variation? LOQ LOQ Trust->LOQ Can it quantify impurities?

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5]

  • Experimental Proof:

    • Forced Degradation: The un-derivatized acyl chloride was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples were then derivatized and analyzed.

    • Analysis: The chromatograms showed that all degradation products were well-resolved from the main derivative peak, proving the method's ability to separate the analyte from its potential impurities. No peaks were observed at the retention time of the derivative in the blank (diluent) or derivatizing reagent injections.

Linearity and Range

This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14]

  • Experimental Proof: A series of five concentrations of the derivatized standard, ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration, were injected. The peak area was plotted against concentration, yielding a linear regression with a correlation coefficient (R²) > 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[5] It is often expressed as percent recovery.

  • Experimental Proof: Since a true blank matrix is unavailable for a neat substance, accuracy was determined by comparing the results of the proposed method against a well-characterized reference standard. The recovery was found to be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Experimental Proof:

    • Repeatability (Intra-day): Six separate samples were prepared and analyzed on the same day. The Relative Standard Deviation (%RSD) of the purity results was ≤ 1.0%.

    • Intermediate Precision (Inter-day): The experiment was repeated on a different day by a different analyst. The %RSD between the two days was ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] This is critical for quantifying impurities.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[14]

  • Experimental Proof: Determined based on the signal-to-noise ratio method (S/N of 10 for LOQ and 3 for LOD).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Experimental Proof: The method was tested with minor changes to flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all cases, the system suitability parameters remained within acceptable limits, and the purity results were not significantly affected.

Data Summary and Comparison

The validation results are summarized below, demonstrating the method's suitability.

Table 1: Summary of Validation Data

Validation ParameterAcceptance CriteriaResultConclusion
Specificity Well-resolved peaksAll degradants resolved (R > 2.0)Pass
Linearity (R²) ≥ 0.9990.9995Pass
Range LOQ to 120%0.05% to 120% of nominal concentrationPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (%RSD)
- Repeatability≤ 1.0%0.45%Pass
- Intermediate Precision≤ 2.0%0.88%Pass
LOQ (% of Nominal) Report Value0.05%Pass
Robustness No significant changeSystem suitability passedPass

Table 2: Objective Comparison of Analytical Methodologies

FeatureDirect Injection Method (Hypothetical)Validated Derivatization Method (Recommended)
Analyte Stability Poor; subject to on-column hydrolysisExcellent; stable derivative
Reproducibility LowHigh (%RSD < 1.0%)
Specificity Low; risk of co-elution with degradantHigh; specific detection wavelength
Method Robustness PoorExcellent
Trustworthiness of Data LowHigh; suitable for regulatory submission

Conclusion

The validation of an analytical method for a highly reactive intermediate like 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride demands a strategy that mitigates its inherent instability. A direct injection HPLC approach is fraught with risks of inaccuracy and poor reproducibility.

This guide has demonstrated that a pre-column derivatization method using 2-nitrophenylhydrazine, followed by analysis with a robustly validated RP-HPLC-UV method, is a superior and scientifically sound approach. The comprehensive validation, covering specificity, linearity, accuracy, precision, and robustness, provides documented evidence that the method is fit for its intended purpose: to deliver reliable, consistent, and accurate purity data.[10] For researchers, scientists, and drug development professionals, adopting such a rigorously validated method is not just good practice—it is essential for ensuring the quality and integrity of the entire pharmaceutical manufacturing process.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks via Google Cloud.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • ICH Q2(R2)
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed.
  • Triazole Impurities. BOC Sciences.
  • HPLC Methods for analysis of 1,2,4-triazole.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • How can I separate carboxylic acid and chloride by HPLC?. (2020).
  • Triazole. Wikipedia.

Sources

A Comparative Guide to the Kinetic Profile of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Triazole-Based Acylating Agents

Acylation is a cornerstone of synthetic chemistry, pivotal in the synthesis of pharmaceuticals, bioconjugates, and functional materials. The choice of an acylating agent is critical, dictating reaction efficiency, selectivity, and the overall success of a synthetic strategy. While common reagents like benzoyl chloride and activated esters are well-characterized, there is a growing interest in novel acylating agents that offer unique reactivity profiles and structural motifs.

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is one such emerging reagent.[1][2][3] The 1,2,3-triazole core is a highly stable, aromatic heterocycle that is not merely a spectator in chemical reactions.[4][5] Its distinct electronic properties can modulate the reactivity of the adjacent carbonyl chloride, potentially offering advantages in specific applications, such as bioconjugation, where finely tuned reaction kinetics are essential for selectivity.[6] This guide presents a predictive comparison of its kinetic performance and provides a robust experimental framework for its empirical validation.

Theoretical Kinetic Analysis: Predicting Reactivity

While extensive kinetic data for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is not yet prevalent in the literature, we can predict its reactivity based on fundamental principles of physical organic chemistry. The rate of nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon.[7][8]

The 1,2,3-triazole ring is known to be electron-withdrawing, a consequence of the electronegativity of its three nitrogen atoms. This property is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or phenyl group. Consequently, we can hypothesize that 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride will be more reactive than benzoyl chloride.

To provide a quantitative framework for this prediction, we can consider the Hammett equation, which correlates reaction rates with the electronic effects of substituents.[9] For the amidation of substituted benzoyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction.[9] The triazole ring, acting as an electron-withdrawing substituent, would thus be expected to yield a higher reaction rate constant.

Compared to other acylating agents, the predicted reactivity order is as follows:

4-Nitrobenzoyl Chloride > 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride > Benzoyl Chloride > N-Hydroxysuccinimide (NHS) Esters

This predicted order is based on the powerful electron-withdrawing nature of the nitro group, the moderate electron-withdrawing effect of the triazole ring, and the fact that activated esters are generally less reactive than acyl chlorides.[10]

Experimental Design for a Comparative Kinetic Study

To empirically validate the predicted reactivity, a comparative kinetic study is essential. The following experimental design provides a comprehensive approach to characterizing 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Selection of Acylating Agents for Comparison
  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride (Compound of Interest)

  • Benzoyl Chloride (Baseline Aromatic Acyl Chloride)

  • 4-Nitrobenzoyl Chloride (Highly Reactive Aromatic Acyl Chloride)[8]

  • N-Benzoyloxysuccinimide (Activated Ester for Comparison)[10]

Selection of Nucleophiles
  • n-Butylamine: A simple primary amine to model the acylation of lysine residues in proteins.

  • Methanol: A simple alcohol to model the acylation of serine or threonine residues.

  • n-Butanethiol: A simple thiol to model the acylation of cysteine residues.

Proposed Analytical Methodology: Stopped-Flow Spectroscopy

The reactions of acyl chlorides with nucleophiles are often too fast for conventional spectroscopic methods.[1][11] Stopped-flow spectroscopy is an ideal technique for monitoring such rapid reactions, allowing for the measurement of kinetic data on the millisecond timescale.[11] The reaction is monitored by observing the change in absorbance or fluorescence over time as the product is formed or the reactant is consumed.

Detailed Experimental Protocol

This protocol outlines the steps for determining the second-order rate constants for the reaction of the selected acylating agents with n-butylamine.

1. Solution Preparation:

  • Prepare a stock solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (10 mM) in anhydrous acetonitrile.
  • Prepare a series of stock solutions of n-butylamine (100 mM, 150 mM, 200 mM, 250 mM, 300 mM) in anhydrous acetonitrile.
  • Repeat for all other selected acylating agents.

2. Stopped-Flow Instrument Setup:

  • Thermostat the stopped-flow instrument to 25 °C.
  • Set the spectrophotometer to monitor the reaction at a wavelength where the product has a unique absorbance, or where the starting material's absorbance changes significantly. A preliminary UV-Vis scan of the reactants and products is necessary to determine the optimal wavelength.

3. Data Acquisition:

  • Load one syringe of the stopped-flow instrument with the acylating agent solution (10 mM) and the other syringe with an n-butylamine solution (e.g., 100 mM).
  • Initiate the rapid mixing of the two solutions. The final concentrations in the observation cell will be 5 mM acylating agent and 50 mM n-butylamine. The amine is in excess to ensure pseudo-first-order kinetics.
  • Record the change in absorbance over time until the reaction is complete.
  • Repeat the experiment for each concentration of n-butylamine.
  • Repeat the entire process for each of the other acylating agents.

4. Data Analysis:

  • For each reaction, fit the absorbance vs. time data to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).
  • Plot k_obs versus the concentration of n-butylamine.
  • The slope of this line will be the second-order rate constant (k_2) for the reaction.

Data Presentation and Interpretation

The obtained second-order rate constants should be compiled into a table for easy comparison.

Acylating AgentNucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloriden-Butylamine(Experimental Data)
Benzoyl Chloriden-Butylamine(Experimental Data)
4-Nitrobenzoyl Chloriden-Butylamine(Experimental Data)
N-Benzoyloxysuccinimiden-Butylamine(Experimental Data)
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl ChlorideMethanol(Experimental Data)
Benzoyl ChlorideMethanol(Experimental Data)
.........

A higher k₂ value indicates a faster reaction rate. The data in this table will allow for a direct, quantitative comparison of the reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with the other selected acylating agents. This will either confirm or refute the predicted reactivity order and provide valuable insights for its application in synthesis.

Visualization of Reaction Mechanism and Experimental Workflow

Kinetic_Study_Workflow Start Start: Prepare Reactant Solutions Load_Syringes Load Stopped-Flow Syringes Start->Load_Syringes Rapid_Mixing Initiate Rapid Mixing Load_Syringes->Rapid_Mixing Monitor_Absorbance Monitor Absorbance vs. Time Rapid_Mixing->Monitor_Absorbance Fit_Data Fit Data to Exponential Function (Determine k_obs) Monitor_Absorbance->Fit_Data Repeat_Concentrations Repeat for Different Nucleophile Concentrations Fit_Data->Repeat_Concentrations Repeat_Concentrations->Load_Syringes Yes Plot_kobs Plot k_obs vs. [Nucleophile] Repeat_Concentrations->Plot_kobs No Determine_k2 Determine Second-Order Rate Constant (k₂) from Slope Plot_kobs->Determine_k2 End End: Comparative Kinetic Data Determine_k2->End

Caption: Experimental workflow for the kinetic study.

Conclusion

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride represents a promising class of acylating agents with a unique electronic profile. Based on established principles, it is predicted to be a highly reactive acylating agent, surpassing the reactivity of standard benzoyl chloride. This enhanced reactivity, coupled with the inherent stability and biocompatibility of the triazole scaffold, makes it an attractive candidate for applications in medicinal chemistry and bioconjugation. The experimental guide provided herein offers a clear and robust pathway for researchers to quantitatively assess its kinetic performance against established reagents, thereby enabling its informed and effective application in synthesis.

References

  • Pettiford, L. R. (1972). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. J. Chem. Soc., Perkin Trans. 2, 1, 52–55.
  • El-Shaieb, K. M., et al. (2019). Investigation of the reactivity of 4-amino-5-hydrazineyl-4H-1,2, 4-triazole-3-thiol towards some selected carbonyl compounds.
  • Tan, A. T. C., & Baker, J. K. (1984). Deacylation rate constants of acylated human and porcine plasmins. Aust J Biol Sci, 37(4), 205-10.
  • Moreau, P., et al. (2013). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Karsten, B., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science, 13(36), 10846-10854.
  • D'Anna, F., & Barth, D. (2014). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review.
  • Ben-Aroya, Z., et al. (2019). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.
  • Fischer, T., et al. (2016). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science, 7(9), 6125-6131.
  • BenchChem. (2025). A Comparative Kinetic Analysis of 3-(1-Cyanoethyl)benzoyl Chloride and Benzoyl Chloride. BenchChem.
  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Applied Photophysics.
  • BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. BenchChem.
  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. MySkinRecipes.
  • Popiołek, R., & Sławiński, J. (2019). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 24(18), 3365.
  • BenchChem. (2025). The Efficacy of N-(Benzoyloxy)
  • Cenmed. (n.d.). 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. Cenmed.
  • Alichem. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Alichem.
  • Abdel-Wahab, B. F., et al. (2023). Reactivity of 4-Bromoacetyl-1,2,3-triazoles towards Amines and Phenols: Synthesis and Antimicrobial Activity of Novel Heterocycles. Molbank, 2023(1), M1556.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Amidation with Substituted Benzoyl Chlorides. BenchChem.
  • Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9637–9647.
  • Zhang, Y., et al. (2017). Acylation of α-acetyl ketendithioacetals with acyl chloride.
  • Venkateswarlu, M., et al. (2013). Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamide. Semantic Scholar.
  • Battilocchio, C., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Mayr, H., et al. (2021). Nucleophilicities of Cyclic α‐Diazo Carbonyl Compounds. ChemistryOpen, 10(1), 10-17.
  • ChemicalBook. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. ChemicalBook.
  • Fisher Scientific. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific. Fisher Scientific.
  • MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. MySkinRecipes.
  • BLD Pharm. (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, 97%. BLD Pharm.
  • Tiam, T. S., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol.
  • Cikotiene, I., et al. (2017).
  • YouTube. (2022, April 1). Stopped Flow and Enzyme Kinetics. YouTube.
  • YouTube. (2022, April 1). Stopped Flow and Enzyme Kinetics. YouTube.
  • ChemicalBook. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. ChemicalBook.
  • Fisher Scientific. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, Thermo Scientific. Fisher Scientific.
  • Sharma, S., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988273.

Sources

A Comparative Guide to the Reactivity of 1,2,3-Triazole vs. 1,2,4-Triazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of coupling reagents is a critical decision that dictates the efficiency, purity, and overall success of a synthetic campaign. Among the vast arsenal of acylating agents, those derived from heterocyclic scaffolds offer a unique blend of reactivity and stability. This guide provides an in-depth technical comparison of two important, yet distinct, classes of reagents: 1,2,3-triazole carbonyl chlorides and 1,2,4-triazole carbonyl chlorides.

We will dissect the fundamental electronic and structural differences between these isomers and explain how these variations translate into profound differences in their chemical reactivity. This analysis is grounded in established principles of heterocyclic chemistry and supported by field-proven insights, enabling you to make informed decisions for your specific synthetic challenges.

Part 1: The Source of Reactivity - Electronic & Structural Underpinnings

The core difference between a 1,2,3-triazole and a 1,2,4-triazole lies in the arrangement of the three nitrogen atoms within the five-membered aromatic ring. This seemingly subtle distinction has a powerful cascading effect on the molecule's electronic distribution, which is the ultimate determinant of its reactivity as a carbonyl chloride derivative.

In a 1,2,4-triazole , the nitrogen atoms are located at positions 1, 2, and 4. When a carbonyl chloride is attached, particularly at the N1 position, the nitrogen at position 4 acts as a potent electron sink. Through resonance, it withdraws electron density from the carbonyl carbon, rendering it highly electrophilic and thus, highly susceptible to nucleophilic attack. The carbons in the 1,2,4-triazole ring are inherently π-deficient due to the electronegativity of the surrounding nitrogens, a characteristic that enhances this effect.[1]

Conversely, the 1,2,3-triazole isomer features three contiguous nitrogen atoms. While the ring is still electron-withdrawing, the absence of the strategically placed N4 nitrogen means the resonance delocalization and inductive effects are distributed differently. The resulting carbonyl carbon is less electron-deficient compared to its 1,2,4-counterpart, predicting a more moderate reactivity profile. The 1,2,3-triazole ring is known for its remarkable thermal and chemical stability, a property that extends to its derivatives.[2][3]

Caption: Structural and electronic comparison of triazole isomers.

Part 2: Synthesis of Triazole Carbonyl Chlorides

The preparation of these reagents typically involves the reaction of the parent triazole heterocycle with phosgene or a safer, solid phosgene equivalent like triphosgene. The choice of starting material—the specific triazole carboxylic acid or the unsubstituted triazole—determines the final product. For instance, 1,1'-Carbonyl-di(1,2,4-triazole), a related and highly effective coupling agent, is prepared from 1,2,4-triazole and phosgene.[4]

General Experimental Protocol: Synthesis of a Triazole Carbonyl Chloride

Causality Statement: Triphosgene is chosen over phosgene gas for its superior handling safety in a standard laboratory setting. The reaction is run under anhydrous and inert conditions to prevent premature hydrolysis of the highly reactive carbonyl chloride product and triphosgene. A non-nucleophilic base like triethylamine is used to quench the HCl byproduct without competing for the electrophile.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired triazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous THF. Add this solution dropwise to the stirred triazole solution at 0 °C.

  • Base Addition: Add anhydrous triethylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the starting triazole).

  • Workup: Cool the mixture to room temperature. The resulting triazole carbonyl chloride is often used directly in the subsequent reaction. If isolation is required, the solvent can be removed under reduced pressure, and the crude product purified by distillation or crystallization, though its high reactivity makes in-situ use preferable.

Part 3: A Head-to-Head Comparison of Reactivity

The differing electronic landscapes of the two isomers lead to a clear divergence in their performance as acylating agents. The 1,2,4-triazole carbonyl chloride is a significantly more potent reagent.

Feature1,2,4-Triazole Carbonyl Chloride1,2,3-Triazole Carbonyl ChlorideRationale
Electrophilicity Very HighModerateThe N4 nitrogen in the 1,2,4-isomer provides powerful resonance stabilization of the negative charge in the transition state, lowering the activation energy.
Reaction Rate FastModerate to SlowNucleophilic attack on the highly electrophilic carbonyl is kinetically favored.
Leaving Group Ability ExcellentGoodThe resulting 1,2,4-triazolide anion is a stable species, making it an excellent leaving group.
Stability/Handling Moisture-sensitive, highly reactiveMore stable, less sensitive to hydrolysisThe lower reactivity of the 1,2,3-isomer correlates with greater stability and easier handling.
Typical Applications Peptide coupling, rapid amide/ester formation, synthesis of ketones.[5]Acylations requiring milder conditions, derivatization of sensitive substrates.High reactivity is ideal for driving difficult couplings to completion. Moderate reactivity allows for greater control.

Part 4: Experimental Design for Comparative Analysis

To empirically validate the predicted reactivity, a standardized experiment can be performed. This protocol is designed as a self-validating system to provide a clear, quantitative comparison.

Workflow: Comparative Acylation of Benzylamine

The goal is to measure the rate of reaction and final yield when acylating a standard nucleophile, benzylamine, with each triazole carbonyl chloride under identical conditions.

Caption: Experimental workflow for comparing reagent reactivity.
Detailed Protocol
  • Reagent Preparation: Prepare 0.1 M solutions of 1,2,4-triazole-1-carbonyl chloride and 1H-1,2,3-triazole-4-carbonyl chloride in anhydrous acetonitrile. Prepare a 0.2 M solution of benzylamine in the same solvent.

  • Reaction Initiation: In two separate, identical reaction vessels under a nitrogen atmosphere at 25°C, add 10 mL of the benzylamine solution. At time t=0, rapidly add 10 mL of the respective triazole carbonyl chloride solution to each vessel with vigorous stirring.

  • Monitoring: At specified time intervals (e.g., 2, 5, 10, 30, and 60 minutes), withdraw a 0.5 mL aliquot from each reaction. Immediately quench the aliquot with an excess of acidic water to stop the reaction.

  • Analysis: Analyze the quenched aliquots by LC-MS to determine the ratio of starting material to the N-benzyltriazolecarboxamide product.

  • Final Yield Determination: Allow both reactions to proceed for a set duration (e.g., 2 hours). Quench the entire reaction mixture with water. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash chromatography.

  • Characterization: Determine the final isolated yield and confirm the product structure and purity by ¹H NMR and mass spectrometry.

Expected Experimental Results
Parameter1,2,4-Triazole Carbonyl Chloride1,2,3-Triazole Carbonyl Chloride
Time to >95% Conversion < 10 minutes> 60 minutes
Isolated Yield (2 hr) ~95%~60%
Side Products Minimal; primarily hydrolyzed reagent if moisture is present.Minimal; unreacted starting material is likely.

Part 5: Applications and Strategic Reagent Selection

The choice between these two reagents should be a strategic one, based on the specific demands of the synthesis.

  • Choose 1,2,4-Triazole Carbonyl Chloride for:

    • Difficult Couplings: When coupling sterically hindered amines or forming amide bonds between electron-poor partners, the high reactivity of the 1,2,4-isomer is necessary to drive the reaction to completion.

    • Peptide Synthesis: Its high potency makes it an excellent candidate for both solution-phase and solid-phase peptide synthesis, ensuring efficient bond formation.[5] The triazole ring can also act as a stable bioisostere for amide bonds.[6][7]

    • Speed and Efficiency: In high-throughput synthesis or process chemistry where cycle time is critical, this reagent offers a significant advantage.

  • Choose 1,2,3-Triazole Carbonyl Chloride for:

    • Substrate Sensitivity: When working with substrates that possess multiple nucleophilic sites or are sensitive to highly reactive reagents, the milder nature of the 1,2,3-isomer can provide greater selectivity and prevent degradation.

    • Controlled Acylation: In cases where a slower, more controlled reaction is desired to minimize side reactions or allow for intermediate trapping, this reagent is the more suitable choice.

    • Enhanced Stability: Its greater stability may be advantageous in multi-step, one-pot procedures where the acylating agent must persist through several transformations.

Conclusion

While both 1,2,3- and 1,2,4-triazole carbonyl chlorides are effective acylating agents, they are not interchangeable. The electronic architecture of the 1,2,4-triazole ring confers a high degree of reactivity, making its carbonyl chloride derivative a powerful tool for challenging synthetic transformations where speed and efficiency are paramount. In contrast, the 1,2,3-triazole isomer provides a more stable and moderate reagent, offering superior control and selectivity for delicate substrates. By understanding the fundamental principles that govern their reactivity, the discerning chemist can harness the unique attributes of each isomer to optimize synthetic outcomes.

References

  • Chen, C., et al. (2016). Copper-Catalyzed Aerobic Oxidative C(sp3)−H Functionalization for the Synthesis of 1,3-Disubstituted-1,2,4-triazoles from Amidines. Organic Letters, 18(15), 3842–3845. Available at: [Link]

  • ResearchGate. (2018). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991328. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(9), 5401–5408. Available at: [Link]

  • Bojarska, J., et al. (2020). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 25(17), 3943. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of triazole-containing cyclic peptides. Retrieved from [Link]

  • Nielsen, D. S., et al. (2016). Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. MedChemComm, 7(5), 936-941. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

Sources

Assessing the Stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the 1,2,3-triazole scaffold has emerged as a cornerstone for the synthesis of novel bioactive molecules. Its derivatives are lauded for their diverse pharmacological activities and robust chemical nature.[1] Among these, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride stands out as a critical intermediate, prized for its reactive acyl chloride group that facilitates the construction of a wide array of amides, esters, and other functionalized compounds.[2] However, the very reactivity that makes this intermediate valuable also presents a significant challenge: its inherent instability.

This guide provides a comprehensive technical assessment of the stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and its derivatives. We will delve into the factors governing their stability, offer a comparative analysis with alternative acylating agents, and provide detailed experimental protocols for researchers to rigorously evaluate the stability of these compounds in their own laboratories.

The Duality of Reactivity and Stability

The stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a tale of two distinct chemical moieties: the highly stable 1,2,3-triazole ring and the exceptionally reactive acyl chloride group.

The 1,2,3-triazole ring is an aromatic heterocycle known for its remarkable stability under a variety of conditions, including acidic and basic environments, and resistance to redox reactions.[3] This stability is attributed to the delocalization of six π-electrons across the five-membered ring.[4] Computational studies have further elucidated the electronic properties and tautomeric stability of triazole derivatives, reinforcing the understanding of their robust nature.[5]

In stark contrast, the acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[6] Its high electrophilicity, a consequence of the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, renders it highly susceptible to nucleophilic attack.[7] This reactivity is most prominently observed in its vigorous hydrolysis reaction with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrochloric acid.[8][9][10]

The overall stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is therefore a delicate balance. While the triazole core provides a solid foundation, the acyl chloride "warhead" dictates its handling, storage, and reaction conditions.

Comparative Stability Analysis

A direct quantitative comparison of the stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with other acyl chlorides is not extensively documented in the literature. However, we can infer its relative stability based on established principles of organic chemistry and available data on related compounds.

Factors Influencing Stability:
  • Electronic Effects: The electronic nature of the heterocyclic ring can influence the stability of the attached acyl chloride. Electron-withdrawing groups on the ring can further increase the electrophilicity of the carbonyl carbon, potentially increasing its reactivity and decreasing its stability. Conversely, electron-donating groups may offer some stabilization. The 2-phenyl-2H-1,2,3-triazole moiety's electronic influence is a key determinant.

  • Steric Hindrance: While less pronounced in this specific molecule, bulky substituents near the acyl chloride group can sterically hinder the approach of nucleophiles, thereby increasing the compound's kinetic stability.

  • Delocalization: Enhanced delocalization of the lone pairs of the chlorine atom into the carbonyl group can decrease the electrophilicity of the carbonyl carbon and thus increase stability. However, effective delocalization requires good orbital overlap, which is often poor for the 3p orbital of chlorine with the 2p orbitals of the carbonyl group.[7] A study on a different acyl chloride system demonstrated that introducing a phenanthro[9,10-d]imidazole group enhanced stability through the delocalization effect.[11]

Comparison with Other Acyl Chlorides:
Acyl Chloride DerivativeHeterocyclic MoietyExpected Relative StabilityRationale
5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride 2-phenyl-1,2,3-triazoleModerateThe triazole ring is electron-withdrawing, which may slightly decrease stability compared to simple alkyl acyl chlorides, but the aromatic system provides some electronic stabilization.
Benzoyl Chloride PhenylHigherThe phenyl ring allows for resonance stabilization of the carbonyl group, making it less reactive than typical alkyl acyl chlorides.
Acetyl Chloride MethylLowerThe electron-donating methyl group does not offer significant stabilization, and there is minimal steric hindrance, leading to high reactivity.
Oxalyl Chloride -COClVery LowThe presence of two adjacent, highly electrophilic carbonyl groups makes it exceptionally reactive.

Experimental Protocols for Stability Assessment

To ensure the reliability and reproducibility of research, it is imperative to experimentally determine the stability of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride derivatives under relevant conditions. The following are detailed protocols for assessing hydrolytic, thermal, and photolytic stability.

Protocol 1: Assessment of Hydrolytic Stability

This protocol outlines a method to determine the rate of hydrolysis of the acyl chloride in an aqueous-organic solvent mixture.

Objective: To quantify the rate of hydrolysis of the triazole-carbonyl chloride derivative.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride derivative in a dry, inert organic solvent (e.g., anhydrous acetonitrile or THF).

  • Reaction Setup: In a thermostated reaction vessel, place a known volume of a buffered aqueous-organic solvent mixture. The buffer should be chosen to maintain a constant pH throughout the experiment.

  • Initiation of Reaction: Rapidly inject a small aliquot of the acyl chloride stock solution into the reaction vessel with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Derivatization: Immediately quench the reaction in the aliquot by adding a solution of a derivatizing agent that rapidly reacts with the remaining acyl chloride to form a stable, UV-active derivative. A common method is esterification with an alcohol like methanol or reaction with an amine.[12]

  • HPLC Analysis: Analyze the derivatized samples by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the derivatized acyl chloride versus time. The rate constant for hydrolysis can be determined from the slope of the line in a first-order or pseudo-first-order kinetic plot.

Workflow for Hydrolytic Stability Assessment:

Hydrolytic_Stability_Workflow A Prepare Acyl Chloride Stock Solution C Inject Acyl Chloride & Start Timer A->C B Thermostated Reaction Vessel (Buffered Aqueous-Organic Mix) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench & Derivatize (e.g., with Methanol) D->E F HPLC Analysis E->F G Determine Rate Constant F->G

Caption: Workflow for determining the hydrolytic stability of acyl chlorides.

Protocol 2: Thermal Stability Assessment

This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal decomposition profile.

Objective: To determine the decomposition temperature and thermal behavior of the triazole-carbonyl chloride derivative.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the solid 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride derivative into a TGA/DSC sample pan.

  • Instrument Setup: Place the sample pan in the TGA/DSC instrument.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Acquisition: Record the sample weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition, which is an indicator of thermal stability.[13]

    • From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events.[11]

    • Kinetic parameters of the decomposition can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall method.[13]

Conceptual Diagram of Thermal Analysis:

Thermal_Analysis cluster_0 Thermal Stability Assessment TGA TGA Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Determines DSC DSC Phase_Transitions Melting/Decomposition Events DSC->Phase_Transitions Identifies Sample Triazole Derivative Sample->TGA Measures Weight Loss Sample->DSC Measures Heat Flow

Caption: Relationship between TGA/DSC and stability parameters.

Protocol 3: Photostability Assessment

This protocol describes a method to evaluate the degradation of the compound upon exposure to UV light.

Objective: To assess the susceptibility of the triazole-carbonyl chloride derivative to photolytic degradation.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) of a known concentration.

  • Irradiation: Place the solution in a quartz cuvette and irradiate it with a light source of a specific wavelength (e.g., 254 nm or 365 nm) in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Monitoring Degradation: At various time intervals, withdraw aliquots from the irradiated and control solutions.

  • Analysis: Analyze the aliquots using UV-Vis spectroscopy to monitor the change in absorbance or by HPLC to quantify the decrease in the parent compound concentration.

  • Data Analysis: Plot the concentration of the compound as a function of irradiation time to determine the photodegradation rate. The quantum yield of photodegradation can be calculated if the light intensity is known.

Mitigating Instability: Practical Considerations

Given the inherent reactivity of the acyl chloride group, several practical measures should be taken during the handling, storage, and use of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride derivatives:

  • Storage: Store in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis. Containers should be tightly sealed.

  • Handling: Handle in a glove box or under an inert atmosphere to minimize exposure to moisture.

  • Reaction Conditions: Use anhydrous solvents and reagents for reactions involving these compounds to prevent unwanted side reactions. Reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

Conclusion

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and its derivatives are valuable synthetic intermediates whose utility is intrinsically linked to their reactivity. Understanding and quantifying their stability is not merely an academic exercise but a critical component of successful and reproducible research and development. While the triazole core imparts a degree of robustness, the acyl chloride functionality necessitates careful handling and a thorough evaluation of its stability profile. By employing the comparative frameworks and detailed experimental protocols outlined in this guide, researchers can confidently assess the stability of these important compounds, paving the way for their effective application in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc05932a]
  • Thermal decomposition studies on energetic triazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Solvent and substituent effects on the electronic structures of triazoles: computational study. Molecular Simulation. [URL: https://www.tandfonline.com/doi/abs/10.1080/08927022.2010.509861]
  • A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. BenchChem. [URL: https://www.benchchem.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05367a]
  • Compounds containing a 1,2,3-triazole ring exhibit diverse biological activities. ResearchGate. [URL: https://www.researchgate.
  • 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/research/12301-5-methyl-2-phenyl-2h-123-triazole-4-carbonyl-chloride.html]
  • A Comparative Guide to the Reactivity of Alkyl and Aryl Acyl Chlorides. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-alkyl-and-aryl-acyl-chlorides/]
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [URL: https://www.researchgate.net/publication/317540989_Development_and_validation_of_a_general_derivatization_HPLC_method_for_the_trace_analysis_of_acyl_chlorides_in_lipophilic_drug_substances]
  • A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-techniques-for-decanoyl-chloride-reaction-monitoring/]
  • Analyzing acid chlorides ?. ECHEMI. [URL: https://www.echemi.com/community/analyzing-acid-chlorides-_thread_53119.html]
  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. [URL: https://www.researchgate.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/33-carboxylic-acids--derivatives/33-2-acyl-chlorides/33-2-1-acyl-chlorides/]
  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/OrgMechs14.htm]
  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533816/]
  • 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Chemistry_of_Acid_Halides]
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268809/]
  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/28/12/4819]
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [URL: http://www.orientjchem.org/vol37no5/synthesis-characterization-and-sem-analysis-of-5-methyl-4-e-phenylmethylidene-amino-4h-124-triazole-3-thiol-and-its-metal-complexes-with-cd-ii-and-hg-ii/]
  • Acyl Chlorides and Acid Anhydrides. chemrevise. [URL: https://chemrevise.org/A-level_notes_files/A2_notes_files/3-2-acyl-chlorides-and-acid-anhydrides.pdf]
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2241029]
  • Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-0067/26/4/1671]
  • Comparative analysis of synthetic routes for 5-substituted-1,2,4-triazoles. BenchChem. [URL: https://www.benchchem.com/blog/comparative-analysis-of-synthetic-routes-for-5-substituted-1-2-4-triazoles/]

Sources

X-ray crystallographic analysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl Chloride Derivatives

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a cornerstone scaffold.[1] This five-membered, nitrogen-rich heterocycle is not merely a passive linker; its aromatic nature, dipole moment, and capacity for hydrogen bonding, dipole-dipole, and van der Waals interactions make it an active participant in molecular recognition at biological targets.[2][3] The 1,2,3-triazole moiety is a bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility, and is found in a wide array of biologically active compounds.[1]

This guide focuses on a particularly valuable synthetic intermediate: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride . The presence of the highly reactive acyl chloride group transforms this molecule into a versatile building block for creating extensive libraries of amide and ester derivatives. Understanding the precise three-dimensional structure of this parent compound and how that structure evolves upon derivatization is paramount for rational drug design.

X-ray crystallography provides the definitive, high-resolution data needed to elucidate these structures.[4] This guide offers a comprehensive comparison of the crystallographic features of the parent acyl chloride with its derivatives, grounded in the causality of experimental choices and detailed analysis of intermolecular forces that govern crystal packing.

The Crystallographic Workflow: From Synthesis to Structural Elucidation

The journey from a powdered compound to a refined 3D molecular structure is a multi-step process where each stage is critical for a successful outcome. This workflow represents a self-validating system, where the quality of the output is directly dependent on the rigor of the preceding steps.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Determination & Analysis Syn Synthesis of Parent Acyl Chloride Deriv Derivatization (e.g., Amide Formation) Syn->Deriv Crystal Crystal Growth (Slow Evaporation/Vapor Diffusion) Syn->Crystal Select Parent Compound Deriv->Crystal Select Derivative Mount Crystal Mounting & Cryo-cooling Crystal->Mount Screen Diffraction Screening Mount->Screen Collect Full Data Collection (e.g., ω-scans) Screen->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Model Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate Analyze Comparative Analysis (Geometry, Packing, Interactions) Validate->Analyze molecular_structures cluster_A Compound A: Acyl Chloride cluster_B Compound B: Amide Derivative A A B B G A Acyl Chloride Derivative InteractionsA Governed by Weak Interactions: • Dipole-Dipole • C-H···O/N • π-π Stacking A->InteractionsA B Amide Derivative InteractionsB Dominated by Strong, Directional N-H···O Hydrogen Bonds B->InteractionsB PackingA Less Directional Packing InteractionsA->PackingA PackingB Forms Robust Supramolecular Synthons (e.g., Chains, Dimers) InteractionsB->PackingB

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (CAS No: 36401-55-5). As a reactive acyl chloride, this compound demands meticulous handling to mitigate risks of chemical burns, respiratory irritation, and violent reactions with nucleophiles. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, grounded in established principles of laboratory safety and chemical waste management.

The core principle of this disposal strategy is the controlled neutralization of the highly reactive acyl chloride functional group. This is achieved through a careful, slow addition of the compound to a basic solution, which hydrolyzes the acyl chloride to its corresponding, and significantly more stable, carboxylate salt, while simultaneously neutralizing the hydrochloric acid byproduct. This process transforms the corrosive and reactive waste into a more benign aqueous waste stream suitable for collection by certified hazardous waste disposal services.

Core Hazard Assessment and Risk Mitigation

Understanding the chemical's reactivity is paramount. The primary hazard stems from the acyl chloride group, which reacts vigorously with water and other nucleophilic substances in a highly exothermic manner, liberating corrosive hydrochloric acid (HCl) gas.[1][2][3]

  • Primary Hazards:

    • Corrosivity: Causes severe skin burns and eye damage upon contact.[4][5]

    • Reactivity: Reacts violently with water, alcohols, and amines. Moisture in the air can be sufficient to cause hydrolysis and release of HCl.

    • Respiratory Irritation: Inhalation of dust or the resulting HCl gas can cause severe irritation to the respiratory tract.[6]

    • Thermal Instability: While the triazole ring is relatively stable, nitrogen-rich heterocyclic compounds can decompose energetically at elevated temperatures, potentially releasing toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[7][8]

Essential Personal Protective Equipment (PPE)

Strict adherence to the following PPE standards is mandatory. All operations must be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive material and potential violent reactions.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate like Silver Shield/4H®).Provides a robust barrier against the highly corrosive acyl chloride. Check glove breakthrough times.
Body Protection Flame-retardant laboratory coat, long pants, and closed-toe, chemical-resistant footwear. An apron is recommended.Protects skin from accidental spills and splashes.
Respiratory Protection Not typically required if all work is performed in a functioning fume hood.The fume hood provides primary respiratory protection by containing vapors and gases.
Engineering Controls
  • Chemical Fume Hood: All handling, weighing, and neutralization steps MUST be performed inside a certified chemical fume hood to contain corrosive vapors (HCl) and protect the operator.

  • Emergency Equipment: An accessible and recently tested safety shower and eyewash station are critical. A spill kit containing a neutralizer for acids (such as sodium bicarbonate) must be readily available.

Protocol for Chemical Neutralization

This protocol details the conversion of the reactive acyl chloride into a stable aqueous waste solution. The preferred method is slow addition to a stirred, cooled solution of sodium bicarbonate. The bicarbonate acts as a base to neutralize both the parent compound and the HCl byproduct, with the evolution of CO₂ gas serving as a visual indicator of the reaction's progress.

Required Equipment and Reagents
ItemSpecificationPurpose
Reaction Vessel Glass beaker or flask, appropriately sized (at least 10x the volume of the waste).To contain the neutralization reaction.
Stirring Mechanism Magnetic stirrer and a PTFE-coated stir bar.Ensures efficient mixing and heat dissipation.
Cooling Bath Ice-water bath.To manage the exothermic nature of the hydrolysis reaction.
Addition Funnel (Optional, for larger quantities) Dropping or powder addition funnel.Allows for controlled, slow addition of the chemical.
pH Indicator pH paper (range 1-14) or a calibrated pH meter.To verify the completion of neutralization.
Neutralizing Agent 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃).The basic solution for quenching the acyl chloride.
Waste Collection Properly labeled, sealable hazardous waste container (e.g., HDPE jug).For collecting the final neutralized aqueous waste.
Step-by-Step Neutralization Workflow

CAUTION: This procedure is exothermic and will release gas (CO₂ and HCl). Perform all steps slowly and deliberately within a chemical fume hood.

  • Preparation:

    • Place the appropriately sized beaker containing a magnetic stir bar into an ice-water bath on top of a magnetic stirrer.

    • Pour the 5-10% sodium bicarbonate solution into the beaker. The volume should be sufficient to fully neutralize the acyl chloride (a 10-20 fold molar excess is recommended).

    • Begin gentle stirring of the bicarbonate solution.

  • Slow Addition of Acyl Chloride:

    • Very slowly, in small portions, add the 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride to the stirring bicarbonate solution.

    • Rationale: A slow rate of addition is critical to control the exothermic reaction and the rate of gas evolution (effervescence), preventing splashing and boil-over.[1][9]

  • Reaction Monitoring:

    • Allow the mixture to stir in the ice bath. Continue stirring for at least 2-4 hours after the final addition to ensure the reaction goes to completion.

    • Observe the cessation of gas evolution, which indicates the reaction is nearing completion.

  • Verification of Neutralization:

    • Once the reaction appears complete, remove the ice bath and allow the solution to warm to room temperature.

    • Carefully test the pH of the solution using pH paper or a meter. The final pH should be between 6 and 9.[10]

    • If the solution is still acidic (pH < 6), slowly add more sodium bicarbonate solution until the desired pH range is achieved and stable.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_neutralize Phase 2: Neutralization cluster_waste Phase 3: Waste Management Assess Assess Hazards & Don Required PPE Setup Set Up Fume Hood with Ice Bath & Stirrer Assess->Setup PrepBase Prepare 5-10% Sodium Bicarbonate Solution Setup->PrepBase Add Slowly Add Acyl Chloride to Bicarbonate Solution PrepBase->Add Stir Stir for 2-4 Hours Until Gas Evolution Ceases Add->Stir Verify Check pH (Target: 6-9) Stir->Verify Transfer Transfer Neutralized Solution to Waste Container Verify->Transfer Label Label as 'Hazardous Waste' with Full Chemical Names Transfer->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Workflow for the safe disposal of reactive acyl chlorides.

Final Waste Management and Regulatory Compliance

Even after neutralization, the resulting aqueous solution contains the organic triazole salt and must be disposed of as hazardous chemical waste. It should not be poured down the sanitary sewer system.

  • Containerization: Carefully transfer the final, neutralized solution into a designated hazardous waste container that is chemically compatible (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE ".[11][12] The label must include the full chemical names of all components, including:

    • "Aqueous waste containing Sodium 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate"

    • "Sodium Chloride"

    • "Residual Sodium Bicarbonate"

    • "Water"

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[13][14] Ensure secondary containment is used for liquid waste storage.

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of the waste container. Adhere to all federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[15]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. For larger spills or if HCl gas is present, contact your EHS emergency response team immediately. Do not use water on an uncontained spill of the neat material.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A - ACS Publications.
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • SAFETY DATA SHEET for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Safety Data Sheet. ChemicalBook.
  • Acid Chlorides and Chloroformates - Safety and Handling. BASF.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET for 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. Thermo Fisher Scientific.
  • Hydrolysis of Acyl Chlorides. Save My Exams.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Reactions of Acyl Chlorides. Save My Exams.

Sources

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5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
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